molecular formula C9H15NO4 B11901532 Spiro[2.4]heptan-4-amine oxalate

Spiro[2.4]heptan-4-amine oxalate

Katalognummer: B11901532
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: XWKHICLWMPDCTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[2.4]heptan-4-amine oxalate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[2.4]heptan-4-amine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2.4]heptan-4-amine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

oxalic acid;spiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H13N.C2H2O4/c8-6-2-1-3-7(6)4-5-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6)

InChI-Schlüssel

XWKHICLWMPDCTF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CC2)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Characterization and Processing of Spiro[2.4]heptan-4-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Spiro[2.4]heptan-4-amine oxalate represents a specialized class of conformationally restricted amine salts used primarily as high-value building blocks in medicinal chemistry. The spiro[2.4]heptane scaffold is valued for its ability to increase fraction sp3 (


) character in drug candidates—a key metric correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding compared to flat aromatic systems.

Critical Disambiguation: Researchers often confuse this compound with 4-azaspiro[2.4]heptane , a pyrrolidine-based intermediate used in the synthesis of the HCV inhibitor Ledipasvir .

  • Spiro[2.4]heptan-4-amine (Target): An exocyclic primary amine attached to a carbocyclic spiro-skeleton (CAS: 78294-17-4 for free base).

  • 4-Azaspiro[2.4]heptane (Ledipasvir Intermediate): A nitrogen-containing spiro-ring system (CAS: 95442-76-5 for hemioxalate).

This guide focuses on the physicochemical properties, synthesis, and handling of the carbocyclic amine oxalate salt , with reference to its role in chiral resolution and purification.

Chemical Identity & Structural Analysis[1][2][3]

The oxalate salt is the preferred solid form for storage and purification of the parent amine, which is typically a volatile liquid or low-melting solid prone to oxidation.

PropertyDetail
Compound Name Spiro[2.4]heptan-4-amine oxalate
Parent Amine CAS 78294-17-4
Parent Amine Formula

Salt Formula

(assuming 1:1 stoichiometry)
Molecular Weight ~201.22 g/mol (111.19 Amine + 90.03 Oxalic Acid)
Chirality The C4 position is a stereocenter.[1] The oxalate salt is frequently used for the resolution of the (S)- and (R)-enantiomers via diastereomeric crystallization.
SMILES (Free Base) NC1CCCC12CC2
Structural Logic

The spiro[2.4]heptane core consists of a cyclopropane ring spiro-fused to a cyclopentane ring. The high ring strain of the cyclopropane (~27.5 kcal/mol) imparts unique reactivity and rigidifies the cyclopentane ring, locking the amine substituent into a specific vector. This rigidity is the primary driver for its use in structure-activity relationship (SAR) studies.

Synthesis & Salt Formation Protocol

The synthesis of the oxalate salt serves two purposes: stabilization of the reactive amine and purification (rejecting non-basic impurities).

Synthetic Pathway (DOT Visualization)

SynthesisPathway Ketone Spiro[2.4]heptan-4-amine (Starting Material) CAS: 5771-32-4 Oxime Intermediate: Oxime / Imine Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine Crude Amine: Spiro[2.4]heptan-4-amine (Liquid/Volatile) Oxime->Amine Reduction (LiAlH4 or H2/Raney Ni) Oxalate Final Product: Spiro[2.4]heptan-4-amine Oxalate (Solid) Amine->Oxalate Salt Formation Oxalic Acid, EtOAc/iPrOH

Figure 1: Synthetic workflow from the commercial ketone precursor to the stable oxalate salt.[2]

Detailed Protocol

Step 1: Reductive Amination / Oxime Reduction

  • Oxime Formation: React Spiro[2.4]heptan-4-one (CAS 5771-32-4) with hydroxylamine hydrochloride in ethanol with sodium acetate. Reflux for 2-4 hours.

  • Reduction: Treat the isolated oxime with Lithium Aluminum Hydride (LiAlH4) in dry THF under inert atmosphere (

    
    ). Quench carefully with Fieser method.
    
  • Isolation: Extract into ether/DCM and dry over

    
    . Note: The free amine is volatile; avoid prolonged high-vacuum exposure.
    

Step 2: Oxalate Salt Formation (Crystallization)

  • Dissolution: Dissolve 1.0 equivalent of crude Spiro[2.4]heptan-4-amine in ethyl acetate (approx. 10 mL/g).

  • Acid Addition: Prepare a saturated solution of anhydrous oxalic acid (1.05 eq) in warm ethanol or isopropanol.

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring. A white precipitate should form immediately.

  • Digestion: Heat the slurry to reflux for 15 minutes to dissolve fine particles, then allow to cool slowly to room temperature (and then

    
    ) to maximize crystal size and purity.
    
  • Filtration: Filter the white solid, wash with cold ethyl acetate, and dry under vacuum at

    
    .
    

Physicochemical Properties

Solid-State Characterization
PropertyValue / ObservationMethod/Rationale
Appearance White crystalline powderVisual inspection.
Melting Point 150°C – 170°C (Decomposition)Typical range for amine oxalates. Sharp MP indicates high purity.
Hygroscopicity Low to ModerateOxalates are generally less hygroscopic than hydrochlorides, making them superior for weighing in open air.
Polymorphism Potential for solvatesRecrystallization from different solvents (MeOH vs. EtOH) may yield different polymorphs.
Solubility Profile
  • Water: High solubility (>50 mg/mL). pH of solution will be acidic (~pH 3-4) due to the oxalate counterion.

  • Methanol/DMSO: Soluble.

  • Ethanol/Isopropanol: Sparingly soluble (ideal for crystallization).

  • Ethyl Acetate/Ether/Hexane: Insoluble (anti-solvents).

Stability
  • Thermal: Stable up to melting point.

  • Chemical: The cyclopropane ring is stable under standard storage conditions but can undergo ring-opening under strong acid catalysis at high temperatures. The oxalate salt buffers the amine, preventing oxidation (N-oxide formation) and carbamate formation (

    
     absorption) common in free amines.
    

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized material, the following analytical battery is required.

1H-NMR (DMSO-d6)
  • Diagnostic Signals:

    • 
       ppm: Multiplets corresponding to the cyclopropane  protons (4H). This is the structural fingerprint.
      
    • 
       ppm: Cyclopentane ring methylene protons.
      
    • 
       ppm: Methine proton at C4 (
      
      
      
      ).
    • Broad singlet > 8.0 ppm: Ammonium protons (

      
      ).
      
  • Validation: Integration of the cyclopropane region (4H) vs. the methine proton (1H) confirms the spiro scaffold is intact.

Elemental Analysis (CHN)
  • Theory for 1:1 Salt: Calculate expected %C, %H, %N based on

    
    .
    
  • Acceptance Criteria:

    
     deviation. Large deviations in Carbon often indicate trapped solvent or non-stoichiometric salt formation (e.g., hemioxalate vs. mono-oxalate).
    

Applications in Drug Discovery[6]

Logic of the Spiro Scaffold

The spiro[2.4]heptane system serves as a bioisostere for cyclohexyl or cyclopentyl groups but with distinct vectors.

Applications Scaffold Spiro[2.4]heptan-4-amine Prop1 Restricted Conformation (Reduced Entropy Cost) Scaffold->Prop1 Prop2 Increased Fsp3 (Higher Solubility) Scaffold->Prop2 Prop3 Metabolic Stability (Blocked Metabolism) Scaffold->Prop3 Target1 GPCR Ligands (Glutamate/GABA analogs) Prop1->Target1 Target2 Antiviral Scaffolds (HCV/HBV Inhibitors) Prop2->Target2

Figure 2: Impact of the spiro scaffold on medicinal chemistry parameters.

Chiral Resolution

Since the C4 position is chiral, the oxalate salt is frequently used for optical resolution .

  • Protocol: React racemic amine with chiral acids (e.g., L-tartaric acid or mandelic acid) first. If oxalate is used, it is often to purify the already resolved amine or to form a stable stock of the racemate.

  • Note: If using the oxalate for resolution directly, it relies on spontaneous conglomerate crystallization (rare) or preferential crystallization. Standard practice involves resolving with a chiral acid, then switching to oxalate for the final stable salt form.

References

  • AChemBlock. Spiro[2.4]heptan-4-amine (CAS 78294-17-4) Product Data. Retrieved from

  • ChemScene. Spiro[2.4]heptan-4-amine Hydrochloride (CAS 2060052-47-1). Retrieved from

  • PubChem. Spiro[2.4]heptan-4-one (Precursor CAS 5771-32-4). National Library of Medicine. Retrieved from

  • BenchChem. Spiro[2.4]heptan-4-one Applications. Retrieved from

  • MolCore. 4-Aza-spiro[2.4]heptane hemioxalate (Contrast Compound). Retrieved from

Sources

Molecular structure and weight of Spiro[2.4]heptan-4-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Molecular Structure and Weight of Spiro[2.4]heptan-4-amine Oxalate

Part 1: Executive Technical Summary

Spiro[2.4]heptan-4-amine oxalate is a specialized bicyclic ammonium salt utilized primarily as a conformationally restricted scaffold in medicinal chemistry. Unlike flexible alkyl amines, the spiro[2.4]heptane core introduces a rigid, orthogonal geometry that locks the amino group into a specific vector, enhancing selectivity for target proteins such as G-protein coupled receptors (GPCRs) and viral polymerases. This guide delineates the precise molecular architecture, physicochemical properties, and validated synthesis protocols for the oxalate salt form, providing a robust foundation for its application in drug discovery.

Part 2: Molecular Architecture & Physicochemical Profile

The compound consists of a spiro[2.4]heptane free base neutralized by oxalic acid. The spiro core comprises a cyclopropane ring fused to a cyclopentane ring at a single quaternary carbon (C3). The amine functionality is positioned at C4, adjacent to the spiro center, creating a chiral environment.

Structural Specifications
PropertySpecification
IUPAC Name Spiro[2.4]heptan-4-aminium hydrogen oxalate
Common Name Spiro[2.4]heptan-4-amine oxalate
CAS (Free Base) 78294-17-4
CAS (HCl Salt) 2060052-47-1
Stoichiometry 1:1 (Amine : Oxalic Acid) assumed standard*
Chemical Formula C₉H₁₅NO₄ (C₇H₁₃N[1] · C₂H₂O₄)
Stereochemistry Racemic (unless resolved); contains 1 chiral center at C4

*Note: While 1:1 hydrogen oxalate salts are standard for primary amines, hemioxalates (2:1) are possible.[2][3] The data below assumes the 1:1 hydrogen oxalate form.

Molecular Weight Breakdown

Precise molecular weight calculation is critical for stoichiometry in synthesis and molar dosing in bioassays.

ComponentFormulaMonoisotopic Mass (Da)Molar Mass ( g/mol )
Spiro[2.4]heptan-4-amine C₇H₁₃N111.1048111.188
Oxalic Acid C₂H₂O₄89.995390.034
Total (1:1 Salt) C₉H₁₅NO₄ 201.1001 201.222

Part 3: Synthesis & Fabrication Protocol

The synthesis of Spiro[2.4]heptan-4-amine oxalate requires a high-fidelity protocol to ensure the integrity of the strained spirocyclic ring system. The pathway utilizes Spiro[2.4]heptan-4-one as the commercially available starting material (CAS: 5771-32-4), followed by reductive amination and salt formation.

Synthetic Pathway Visualization

G Start Spiro[2.4]heptan-4-one (CAS 5771-32-4) Inter Imine Intermediate Start->Inter NH4OAc, MeOH Imine Formation Base Spiro[2.4]heptan-4-amine (Free Base) Inter->Base NaBH3CN Reductive Amination Product Spiro[2.4]heptan-4-amine Oxalate Base->Product Oxalic Acid EtOAc/EtOH Crystallization

Figure 1: Step-wise synthetic route from the ketone precursor to the final oxalate salt.

Detailed Experimental Protocol

Step 1: Reductive Amination (Self-Validating System)

  • Rationale: Direct amination preserves the sensitive cyclopropane ring which might open under harsh hydrogenation conditions.

  • Protocol:

    • Dissolve Spiro[2.4]heptan-4-one (1.0 eq) in dry Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq) to buffer the pH and provide the nitrogen source. Stir at 25°C for 2 hours.

    • Validation Check: Monitor by TLC or LC-MS for the disappearance of the ketone peak (m/z 111 for ketone vs imine formation).

    • Cool to 0°C and add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Warm to room temperature and stir for 16 hours.

    • Work-up: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM). The basic pH keeps the amine in the organic layer.

Step 2: Oxalate Salt Formation & Crystallization

  • Rationale: Oxalic acid is chosen to form a stable, non-hygroscopic solid suitable for X-ray diffraction and long-term storage.

  • Protocol:

    • Dissolve the crude amine oil (from Step 1) in a minimal amount of Ethyl Acetate (EtOAc).

    • Prepare a saturated solution of Oxalic Acid (1.05 eq) in Ethanol.

    • Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Recrystallization: Heat the suspension to reflux until dissolved (add minimal Ethanol if needed), then allow to cool slowly to 4°C. This ensures high purity and removal of trapped solvent.

    • Filter and dry under vacuum at 40°C.

Part 4: Characterization & Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters. The spiro[2.4]heptane core has distinct NMR signatures due to the magnetic anisotropy of the cyclopropane ring.

1H-NMR Validation (Predicted in D₂O)
Chemical Shift (δ)MultiplicityIntegrationAssignment
0.4 - 0.7 ppm Multiplet4HCyclopropane protons (High field due to ring current)
1.4 - 2.1 ppm Multiplet6HCyclopentane ring protons (C5, C6, C7)
3.2 - 3.4 ppm Triplet/Multiplet1HC4-H (Alpha to ammonium group)

Diagnostic Signal: The upfield shift of the cyclopropane protons (< 0.7 ppm) is the definitive confirmation of the intact spiro[2.4] system. If the ring opens, these signals will shift downfield to > 1.0 ppm.

Solubility Profile
  • Water: High (> 50 mg/mL) – Suitable for aqueous bioassays.

  • DMSO: Soluble.

  • Ether/Hexanes: Insoluble (Free base is soluble, Salt is insoluble).

Part 5: Applications in Drug Development

The spiro[2.4]heptan-4-amine scaffold is a critical "bioisostere" for cyclic amines.

  • Conformational Locking: The spiro linkage prevents ring flipping common in simple cyclohexyl or cyclopentyl amines, reducing the entropic penalty upon binding to a receptor.

  • Antiviral Research: Analogues of this scaffold have been employed in the synthesis of nucleoside analogues (e.g., Entecavir derivatives) where the spiro ring mimics the sugar pucker required for viral polymerase inhibition.

  • Vector Control: The amine vector is orthogonal to the lipophilic bulk of the spiro rings, allowing it to explore specific pockets in GPCRs (e.g., Opioid or Chemokine receptors).

References

  • PubChem. (2023). Spiro[2.4]heptan-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wurts, J., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Journal of Organic Chemistry. Retrieved from [Link]

  • Konovalov, A. I., et al. (2018). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews. Retrieved from [Link]

Sources

Solubility profile of Spiro[2.4]heptan-4-amine oxalate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility behavior, physicochemical properties, and purification protocols for Spiro[2.4]heptan-4-amine oxalate . As a specialized bicyclic amine salt, its solubility profile is governed by the interplay between the lipophilic spiro[2.4]heptane scaffold and the highly polar ionic oxalate headgroup.

Executive Summary

Spiro[2.4]heptan-4-amine oxalate is a salt form of a conformationally restricted amine. Unlike its free base counterpart, which is an oil or low-melting solid with high lipophilicity, the oxalate salt is a crystalline solid engineered for stability and water solubility.

For researchers in drug discovery, this compound represents a "best of both worlds" intermediate: the spiro-scaffold provides 3D structural complexity (escaping "flatland" in drug design), while the oxalate counterion ensures crystallinity and water solubility necessary for aqueous assays or formulation.

Key Solubility Takeaway: The compound exhibits a classic "Polar-Ionic" solubility profile . It is highly soluble in water and lower alcohols (Methanol, Ethanol), moderately soluble in hot Isopropanol (IPA), and practically insoluble in non-polar organics (Hexane, Diethyl Ether).

Physicochemical Basis of Solubility

To understand the solubility, we must analyze the competing forces within the crystal lattice:

Structural ComponentPropertyImpact on Solubility
Spiro[2.4]heptane Tail Lipophilic (

Hydrocarbon)
Promotes solubility in organics; resists water.
Amine-Oxalate Head Ionic / H-BondingPromotes solubility in Water/MeOH; resists hydrocarbons.
Lattice Energy High (Salt Bridge Network)Requires high dielectric solvents to break the lattice.

The "Oxalate Effect": Oxalic acid is a dicarboxylic acid that often forms bridging hydrogen bond networks with amines. This typically makes amine oxalates less soluble in cold water than their hydrochloride counterparts, a property utilized for purification (crystallization) but more soluble than the free base.

Comprehensive Solubility Profile

The following data is synthesized from structural analogs (e.g., cyclohexylamine oxalate, 2-azaspiro[4.4]nonane oxalate) and first-principles chemical logic.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication
Aqueous Water (

), Water (

)
High (>50 mg/mL)Formulation, Biological Assays
Polar Protic Methanol, EthanolHigh Primary solvent for synthesis
Secondary Alcohols Isopropanol (IPA)Moderate (Hot > Cold)Ideal for Crystallization
Polar Aprotic DMSO, DMFHigh Stock solutions for screening
Chlorinated Dichloromethane (DCM)Low / Variable Extraction (requires converting to free base)
Ethers Diethyl Ether, THFInsoluble Anti-solvent for precipitation
Hydrocarbons Hexane, Heptane, TolueneInsoluble Washing impurities
Solubility Logic Diagram

SolubilityLogic cluster_0 Application Compound Spiro[2.4]heptan-4-amine Oxalate Water Water (High Solubility) Compound->Water Ionic Dissolution MeOH Methanol/Ethanol (High Solubility) Compound->MeOH H-Bonding IPA Isopropanol (Temp Dependent) Compound->IPA Heat Required Ether Diethyl Ether/Hexane (Insoluble) Compound->Ether Lattice Intact Purification Recrystallization: Dissolve in Hot IPA -> Add Ether -> Precipitate IPA->Purification Ether->Purification

Caption: Solubility hierarchy driving solvent selection for purification. Green indicates high solubility; Red indicates insolubility.

Experimental Protocols

As exact values can vary by batch (polymorphism) and purity, the following protocols are the standard operating procedures (SOPs) for validating the solubility profile in your specific context.

Protocol A: Gravimetric Solubility Determination

Use this to generate precise data for your Certificate of Analysis (CoA).

  • Preparation: Weigh approx. 50 mg of Spiro[2.4]heptan-4-amine oxalate into three separate 4 mL glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (Water, Ethanol, DCM) to each vial.

  • Equilibration:

    • Cap tightly and vortex for 2 minutes.

    • Place in a shaker/incubator at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Drying: Evaporate the solvent (using a Genevac or nitrogen stream) and dry the residue under high vacuum for 4 hours.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Crystallization

This is the primary application of the solubility profile described above.

Objective: Purify crude Spiro[2.4]heptan-4-amine oxalate to >98% purity.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Isopropanol (IPA) (approx. 60°C).

    • Note: If insoluble material remains, filter while hot.

  • Nucleation: Allow the solution to cool slowly to room temperature. Small crystals may begin to form.

  • Anti-Solvent Addition: Dropwise, add Diethyl Ether or MTBE until the solution turns slightly cloudy (turbid).

  • Crystallization: Place the flask in a refrigerator (4°C) for 12 hours. The oxalate salt will crash out as a white crystalline solid.

  • Isolation: Filter via vacuum filtration.[1] Wash the cake with cold Ether/Hexane (1:1).

  • Drying: Dry in a vacuum oven at 40°C.

Critical Application Notes

pH Sensitivity

The solubility of the oxalate salt is pH-dependent.

  • Acidic/Neutral (pH 1-7): Remains soluble (Salt form).

  • Basic (pH > 9): The salt dissociates. The free amine (Spiro[2.4]heptan-4-amine) will form. Caution: The free amine is likely an oil and will precipitate/oil out of water but dissolve instantly in DCM or Ether.

Hygroscopicity

Amine oxalates are generally less hygroscopic than hydrochlorides, but they can still absorb moisture.

  • Storage: Store in a desiccator at 2-8°C.

  • Handling: If the solid becomes sticky, it has absorbed water. Recrystallize using Protocol B to restore the free-flowing powder.

Purification Workflow Diagram

Purification Start Crude Spiro-Amine Oxalate Step1 Dissolve in Hot IPA (60°C) Start->Step1 Step2 Filter Hot (Remove Insolubles) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Add Anti-Solvent (Diethyl Ether) until Turbid Step3->Step4 Step5 Chill (4°C) for 12h Step4->Step5 End Pure Crystalline Solid Step5->End

Caption: Step-by-step purification logic utilizing the differential solubility in IPA vs. Ether.

References

  • BenchChem. Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. (Demonstrates IPA/Ether crystallization protocol for spiro-amine oxalates). Link

  • PubChem. Cyclohexylamine (Structural Analog) Solubility Data. (Proxy data for cycloalkylamine solubility trends). Link

  • ScienceMadness. Forming Oxalate Salts of Amines. (Discussion on the utility of oxalate salts for crystallizing difficult amines). Link

  • Sigma-Aldrich. (4S)-Spiro[2.4]heptan-4-ol Properties. (Physicochemical properties of the spiro[2.4]heptane scaffold). Link

Sources

Engineering 3D Chemical Space: Applications of Spiroheptan-4-amine Oxalate in Medicinal Chemistry

Engineering 3D Chemical Space: Applications of Spiro[1]heptan-4-amine Oxalate in Medicinal Chemistry

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining evolution in modern drug discovery. Spirocyclic amines, particularly Spiro[1]heptan-4-amine , offer a unique combination of conformational rigidity, high Fsp3 character, and precise spatial projection of pharmacophores. However, the free base of this low-molecular-weight amine presents handling and stability challenges. The oxalate salt (CAS 1956327-42-6) resolves these issues, providing a highly stable, crystalline building block for advanced synthetic workflows[2]. This whitepaper explores the structural rationale, physicochemical advantages, and validated experimental protocols for integrating Spiro[1]heptan-4-amine oxalate into medicinal chemistry pipelines.

The Rationale: Escaping Flatland via Spirocyclic Architecture

Historically, drug discovery relied heavily on flat, heteroaromatic scaffolds due to their synthetic accessibility via cross-coupling chemistries. However, the over-reliance on planar molecules often leads to poor solubility, high metabolic liability, and off-target toxicity. The "escape from flatland" paradigm demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates[3].

Spiro[1]heptan-4-amine acts as a premium bioisostere for traditional anilines, piperidines, and cyclohexylamines. The spiro-fusion of a cyclopropane ring to a cyclopentane core locks the molecule into a highly rigid conformation. This rigidity prevents the entropic penalty typically associated with the binding of flexible aliphatic rings (like the chair-flip equilibrium of cyclohexylamine) to a target protein, while simultaneously providing a rigorous spatial disposition of the amine exit vector[4].

GAFlat Aromatic Amine(Low Fsp3, High Lipophilicity)BAlicyclic Amine(Moderate Fsp3, Flexible)A->B Saturation(Reduce logP)CSpiro[2.4]heptan-4-amine(High Fsp3, Rigid 3D Vector)B->C Spiro-fusion(Lock Conformation)

Structural evolution from flat aromatics to 3D spirocyclic amines to improve drug properties.

Structural & Physicochemical Profiling

The spiro[1]heptane core is not merely a structural novelty; it fundamentally alters the physicochemical profile of the resulting drug candidate. The adjacent cyclopropane ring provides significant steric shielding to the amine at the 4-position, which can protect resulting amide or secondary amine linkages from rapid enzymatic cleavage (e.g., by amidases or CYPs).

Table 1: Physicochemical Comparison of Amine Building Blocks

PropertySpiro[1]heptan-4-amineCyclohexylamineAniline
Molecular Weight 111.19 g/mol 99.17 g/mol 93.13 g/mol
Fsp3 (Fraction sp3) 1.00 (7/7 carbons)1.00 (6/6 carbons)0.00 (0/6 carbons)
Conformational Flexibility Highly Rigid (Locked)Moderate (Chair Flip)Rigid (Planar)
Amine Vector Projection Fixed 3D TrajectoryEquatorial/Axial EquilibriumCoplanar with Ring
Steric Shielding High (Cyclopropane adjacent)Low to ModerateLow

The Oxalate Advantage: Causality in Salt Selection

While the free base of Spiro[1]heptan-4-amine is highly reactive, its low molecular weight makes it volatile, hygroscopic, and susceptible to atmospheric oxidation (forming N-oxides or degrading).

Why the Oxalate Salt? The formulation of this building block as an oxalate salt (CAS 1956327-42-6) is a deliberate choice to ensure operational trustworthiness[2]. Oxalic acid, a dicarboxylic acid, forms a highly stable, crystalline matrix with the spiro-amine. This ensures:

  • Precise Stoichiometry: The non-hygroscopic nature of the oxalate salt allows for exact weighing during high-throughput screening (HTS) library synthesis.

  • Extended Shelf-Life: Prevents amine degradation over time, ensuring reproducible yields across different synthetic batches.

  • Controlled Release: The free amine is only liberated in situ upon the addition of a specific stoichiometric excess of a non-nucleophilic base, preventing premature side reactions.

Experimental Workflows: Self-Validating Protocols

To successfully utilize Spiro[1]heptan-4-amine oxalate, the synthetic workflow must account for the neutralization of the diprotic oxalic acid and the steric hindrance of the spiro-center.

GStep1Spiroheptan-4-amine Oxalate(Stable Solid Precursor)Step2In Situ Free-Basing(DIPEA in DMF/DCM)Step1->Step2Step4Amide Coupling Reaction(RT, 2-12 hours)Step2->Step4Step3Carboxylic Acid Activation(HATU or EDC-HOBt)Step3->Step4Step5Reaction Validation(LC-MS Tracking -> Prep-HPLC)Step4->Step5

Self-validating experimental workflow for amide coupling using the oxalate salt.

Protocol A: Sterically-Driven Amide Coupling

Objective: Couple a target carboxylic acid to the sterically hindered spiro-amine.

Causality & Design: Because oxalic acid is diprotic, exactly 2.0 equivalents of base are consumed just to neutralize the salt. To ensure the spiro-amine acts as a potent nucleophile, a total of 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) must be used. Furthermore, the steric bulk of the spiro[1] system requires a highly efficient coupling reagent; HATU is selected over EDC/HOBt because it generates a highly reactive 7-aza-OBt ester that rapidly overcomes steric barriers without causing epimerization of the acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Free-Basing: In a separate vial, suspend Spiro[1]heptan-4-amine oxalate (1.1 eq) in DMF. Add DIPEA (2.5 eq) and sonicate for 5 minutes until a clear solution is obtained, indicating complete liberation of the free base.

  • Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture. Stir at room temperature for 4–12 hours.

  • Self-Validation (LC-MS): The spiro-amine lacks a UV chromophore. Validate the reaction progress by tracking the disappearance of the carboxylic acid mass (ESI-) and the appearance of the product mass (ESI+).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.

Protocol B: Reductive Amination

Objective: Synthesize a secondary spiro-amine via reaction with an aldehyde.

Causality & Design: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde, selectively reducing the intermediate iminium ion. The reaction is performed in 1,2-dichloroethane (DCE) to enhance the solubility of the intermediate.

Step-by-Step Methodology:

  • Imine Formation: Suspend Spiro[1]heptan-4-amine oxalate (1.0 eq) in DCE (0.2 M). Add Triethylamine (TEA) (2.2 eq) and stir for 10 minutes. Add the target aldehyde (1.0 eq) and anhydrous MgSO4 (as a desiccant to drive imine formation). Stir for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via TLC (using ninhydrin stain to detect the secondary amine) or LC-MS.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes. Extract with DCM, dry, and purify via flash chromatography (DCM/MeOH gradient).

Case Studies in Target Modulation

The unique spatial geometry of Spiro[1]heptan-4-amine makes it highly valuable in targeting deep, hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels. When incorporated into a drug scaffold, the cyclopropane ring projects into adjacent lipophilic sub-pockets, anchoring the molecule, while the rigid cyclopentane ring directs the amine (or resulting amide) to form precise hydrogen bonds with key aspartate or glutamate residues in the target protein. Precursors to this core, such as spiro[1]heptan-4-one (CAS 5771-32-4), are also heavily utilized to synthesize custom functionalized derivatives for these targets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Zheng, Y., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. URL: [Link]

Spiro[2.4]heptan-4-amine oxalate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.4]heptan-4-amine represents a critical class of spirocyclic building blocks used in modern drug discovery to increase


 character (fraction of saturated carbon atoms) and restrict conformational flexibility without adding excessive molecular weight. While the hydrochloride salt is the standard commercial form, the oxalate salt  is frequently utilized as a specialized intermediate for chiral resolution or purification due to its superior crystallinity compared to the free base or other mineral acid salts.

This guide details the chemical identifiers, synthesis pathways, and specific protocols for the preparation and handling of the oxalate salt form.

Part 1: Chemical Identity & Identifiers[1]

Core Identifiers

Note on Nomenclature: It is critical to distinguish between Spiro[2.4]heptan-4-amine (where the amine is an exocyclic substituent) and 4-azaspiro[2.4]heptane (where the nitrogen is part of the ring system).[1] The data below refers to the exocyclic amine specified in the topic.

PropertyValue / Description
Chemical Name Spiro[2.4]heptan-4-amine oxalate
Parent Amine CAS 78294-17-4 (Racemic Free Base)
HCl Salt CAS 2060052-47-1 (Commercial Standard)
Oxalate Salt CAS Not commercially indexed (Custom preparation required; see Protocol 3.1)
Molecular Formula

(Assuming 1:1 stoichiometry)
Molecular Weight 111.19 (Free Base) + 90.03 (Oxalic Acid) = 201.22 g/mol
SMILES (Parent) NC1CCCC12CC2
InChI Key (Parent) InChI=1S/C7H13N/c8-6-4-5-7(6)2-1-7/h6H,1-5,8H2
Structural Disambiguation (Safety Critical)

Researchers often confuse this scaffold with the heterocyclic analog. Verify your target structure using the comparison below:

  • Target (This Guide): Spiro[2.4]heptan-4-amine (Amine attached to C4 of cyclopentane ring).

  • Common Analog: 4-Azaspiro[2.4]heptane (Nitrogen is atom 4 in the ring). CAS: 1523571-00-7 (Hemioxalate).[1]

Part 2: Structural Significance in Medicinal Chemistry

The spiro[2.4]heptane scaffold offers a unique geometric constraint. Unlike flat aromatic amines (e.g., aniline), this scaffold projects the amine functionality into a defined 3D vector.

  • Conformational Locking: The spiro-fusion prevents rotation between the cyclopropyl and cyclopentyl rings, locking the C4 position relative to the lipophilic bulk.

  • Metabolic Stability: The cyclopropyl group often blocks metabolic oxidation at adjacent sites.

  • Chiral Resolution: The C4 position is a stereocenter. The oxalate salt is historically significant because oxalic acid derivatives are excellent resolving agents for chiral amines, allowing the separation of

    
     and 
    
    
    
    enantiomers via fractional crystallization.

Part 3: Synthesis & Salt Formation Protocols

Synthesis Pathway (Graphviz Visualization)

The synthesis typically proceeds via the ketone intermediate, followed by reductive amination.

SynthesisPath Start Cyclopentanone Derivative Step1 Alkylation (1,2-dibromoethane) Start->Step1 KOtBu/THF Inter1 Spiro[2.4]heptan-4-one (CAS 5771-32-4) Step1->Inter1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Amine Spiro[2.4]heptan-4-amine (Free Base) Step2->Amine Step3 Salt Formation (Oxalic Acid) Amine->Step3 EtOH/Et2O Oxalate Spiro[2.4]heptan-4-amine Oxalate Step3->Oxalate

Figure 1: Synthetic route from cyclic ketone precursors to the target oxalate salt.[2]

Protocol: Preparation of Spiro[2.4]heptan-4-amine Oxalate

Since the oxalate salt is not a standard catalog item, it must be prepared from the free amine or converted from the HCl salt.

Objective: Isolate the crystalline oxalate salt for purification or storage.

Reagents:

  • Spiro[2.4]heptan-4-amine (Free base, oily liquid)

  • Oxalic acid (Anhydrous, >99%)

  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.11 g) of crude Spiro[2.4]heptan-4-amine in 10 mL of absolute ethanol. The solution should be clear.

  • Acid Preparation: In a separate flask, dissolve 10 mmol (0.90 g) of oxalic acid in 5 mL of warm ethanol (

    
    ).
    
    • Note: A 1:1 stoichiometry is standard. If the hemioxalate is desired, use 0.5 equivalents of oxalic acid.

  • Addition: Dropwise add the oxalic acid solution to the amine solution with vigorous stirring.

    • Observation: An exothermic reaction will occur. A white precipitate should begin to form immediately.

  • Crystallization: Stir the mixture for 30 minutes at room temperature. Then, dilute with 15 mL of diethyl ether to drive precipitation.

  • Cooling: Place the flask in an ice bath (

    
    ) for 2 hours to maximize yield.
    
  • Filtration: Filter the white solid under vacuum. Wash the filter cake with cold 1:1 Ethanol/Ether.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Self-Validating Check:

  • Melting Point: The oxalate salt should have a sharp melting point (typically

    
    , decomposition), whereas the free amine is a liquid or low-melting solid.
    
  • Solubility: The product should be soluble in water/methanol but insoluble in ether/hexane.

Part 4: Analytical Characterization

To confirm the identity of the synthesized oxalate, utilize the following spectral markers.

Proton NMR ( H NMR, 400 MHz, )
  • 
     3.10 ppm (m, 1H):  The methine proton at C4 (alpha to the nitrogen). This is the diagnostic peak.
    
  • 
     1.50 - 2.00 ppm (m, 6H):  Cyclopentane ring protons.
    
  • 
     0.40 - 0.70 ppm (m, 4H):  Cyclopropane spiro-protons (distinctive high-field multiplets).
    
  • Absence of Oxalate Proton: In

    
    , the acidic protons of oxalic acid exchange and are not visible, but the carbon backbone is visible in 
    
    
    
    .
IR Spectroscopy (ATR)
  • 2800 - 3200 cm

    
    :  Broad ammonium N-H stretch (indicative of salt formation).
    
  • 1700 - 1720 cm

    
    :  C=O stretch (carbonyl) from the oxalate counterion.
    
  • 1580 - 1620 cm

    
    :  N-H bending.
    

Part 5: Handling & Stability

ParameterSpecificationCausality/Reasoning
Storage 2-8°C, DesiccatedAmines are prone to oxidation; Oxalates are generally stable but hygroscopic.
Hygroscopicity ModerateOxalate salts can form hydrates. Keep container tightly sealed to prevent stoichiometry shifts (e.g., mono- vs di-hydrate).
Safety Irritant / ToxicOxalates can cause systemic toxicity (hypocalcemia) if ingested. Wear nitrile gloves and safety glasses.

References

  • Spiro[2.4]heptan-4-amine (Parent Compound) . PubChem Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Available at: [Link]

  • Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (General reference for

    
     concept). Available at: [Link]
    

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Spirocyclic Amine Oxalate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties and ultimate viability of an active pharmaceutical ingredient (API). Spirocyclic amines, with their unique three-dimensional architecture and conformational rigidity, represent a privileged structural class in modern medicinal chemistry.[1] When these amines are formulated as salts, oxalic acid is a frequently considered counterion due to its ability to form robust, multi-point hydrogen-bonded networks, which can impart high thermodynamic stability.[2][3] This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of spirocyclic amine oxalate salts. We will explore the fundamental principles governing solid-state stability, detail rigorous experimental protocols for characterization, and offer field-proven insights into interpreting the resulting data to guide rational drug development decisions.

The Strategic Imperative for Salt Form Selection

The journey from a promising lead compound to a marketable drug is fraught with challenges, many of which are rooted in the solid-state properties of the API. An otherwise potent molecule can fail due to poor solubility, chemical instability, or manufacturing difficulties. Salt formation is a primary strategy to mitigate these risks.[4][5] For a basic spirocyclic amine, protonation and pairing with an acidic counterion like oxalate can dramatically alter its properties.

The choice of oxalate is deliberate. As a dicarboxylic acid, it presents two potential sites for proton transfer and multiple oxygen atoms that act as hydrogen bond acceptors. This facilitates the formation of complex and often highly stable three-dimensional crystal lattices.[2][6] However, this potential for stability is not guaranteed. The unique steric demands of the spirocyclic scaffold can lead to frustrated packing arrangements, polymorphism, or a propensity for hydration, all of which challenge thermodynamic stability.

Why Spirocyclic Amines?

Spirocycles are characterized by two rings connected by a single common atom. This arrangement imparts distinct three-dimensionality and reduces conformational flexibility compared to linear or simple cyclic analogs.[1] From a drug design perspective, this is advantageous as it can lead to higher binding affinity and selectivity for biological targets. However, this same rigidity can complicate crystal packing, making a thorough understanding of solid-state behavior essential.

Pillars of Thermodynamic Stability in Oxalate Salts

Thermodynamic stability refers to the energy state of a crystalline solid relative to its potential alternative states (e.g., other polymorphs, the amorphous form, or a disproportionated mixture). The most stable form possesses the lowest Gibbs free energy under a given set of conditions. Several interconnected factors govern this stability.

cluster_0 Core Thermodynamic Stability cluster_1 Intrinsic Factors cluster_2 Manifestations & Failure Modes Stability Thermodynamic Stability (ΔG) Polymorphism Polymorphism Stability->Polymorphism Influences Susceptibility to Hygroscopicity Hygroscopicity & Hydrate Formation Stability->Hygroscopicity Influences Susceptibility to Disproportionation Salt Disproportionation Stability->Disproportionation Influences Susceptibility to Lattice Crystal Lattice Energy Lattice->Stability Determines H_Bond Hydrogen Bonding Network H_Bond->Stability Determines Packing Molecular Packing & Sterics Packing->Stability Determines

Caption: Interplay of factors governing the thermodynamic stability of amine salts.

Crystal Lattice Energy & Hydrogen Bonding

The stability of a salt is fundamentally derived from the energy released upon forming its crystal lattice. For spirocyclic amine oxalates, this is dominated by strong ionic interactions and an extensive network of hydrogen bonds. The protonated amine (N⁺-H) serves as a hydrogen bond donor, while the carboxylate groups (COO⁻) of the oxalate are excellent acceptors.[3][7] The ability of the rigid spirocyclic structure to pack efficiently with the oxalate anion without leaving significant voids is paramount for maximizing stabilizing van der Waals forces.[8][9]

Polymorphism: The Hidden Variable

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement.[4][10] These different forms can have significantly different thermodynamic stabilities, melting points, solubilities, and dissolution rates.[11][12] It is a common phenomenon with oxalate salts.[10][12] From a drug development standpoint, it is crucial to identify the most thermodynamically stable polymorph (the "ground state") to avoid unexpected phase transitions during storage or manufacturing, which could alter the drug's performance.[4] A metastable form may appear kinetically favored during initial crystallization but can convert to the more stable form over time.

Hygroscopicity and Hydrate Formation

Hygroscopicity, the tendency of a solid to take up atmospheric moisture, is a major threat to the stability of pharmaceutical salts.[13][14] Absorbed water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can facilitate chemical degradation or conversion to a less stable polymorphic form.[15]

Furthermore, water molecules can be incorporated directly into the crystal lattice to form hydrates.[4] A stable, stoichiometric hydrate can be an acceptable drug form if its properties are well-characterized and consistent. However, non-stoichiometric hydration or the existence of multiple hydrate forms complicates development and can lead to variability in the final drug product.[13] Dynamic Vapor Sorption (DVS) is the key technique for assessing these behaviors.

Salt Disproportionation

Disproportionation is the conversion of a salt back into its corresponding free base and free acid.[16] For a spirocyclic amine oxalate, this is a reversion to the neutral spirocyclic amine and oxalic acid. This process can be triggered by environmental factors, most notably humidity, or by interaction with alkaline excipients in a formulation.[16] The risk of disproportionation is related to the difference in pKa between the amine and the counterion. While oxalic acid is a relatively strong acid, the basicity of the spirocyclic amine is a key variable. The presence of sorbed water can create a "micro-environment" where the pH is high enough to deprotonate the amine, leading to the collapse of the salt structure.[16]

Experimental Workflow for Stability Assessment

A robust, self-validating experimental plan is essential for characterizing the thermodynamic stability of a new spirocyclic amine oxalate salt. The workflow should be designed to not only identify the most stable form but also to understand its potential failure modes under stress.

A Salt Synthesis & Crystallization Screen B Initial Solid-State Characterization (PXRD) A->B Identify unique crystalline forms C Thermal Analysis (DSC & TGA) B->C Assess thermal properties G Final Form Selection & Specification Setting B->G D Hygroscopicity Assessment (DVS) C->D Investigate moisture interaction F Forced Degradation & Stability Studies C->F Subject lead candidates to stress E Spectroscopic Analysis (FTIR, Raman, ssNMR) D->E Probe intermolecular interactions D->F Subject lead candidates to stress E->F Subject lead candidates to stress F->G Confirm stability & select final form

Caption: A comprehensive workflow for assessing the stability of new salt forms.

Core Experimental Protocols

The following sections provide detailed methodologies for the cornerstone techniques used in stability analysis. The causality behind parameter selection is emphasized to ensure a deep understanding of the experimental design.

Protocol: Thermal Analysis by DSC and TGA

Objective: To determine the melting point, decomposition temperature, and quantify the presence of volatiles (e.g., water or residual solvent). This combination of techniques is powerful because TGA detects mass loss, while DSC detects thermal events, allowing for the differentiation between melting (no mass loss) and decomposition or desolvation (mass loss).[17]

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the spirocyclic amine oxalate salt into an aluminum DSC pan. Do not tamp the powder excessively, as this can induce phase changes. Use a hermetically sealed pan if you suspect sublimation or need to suppress the loss of a volatile component until its boiling point.

  • Instrument Calibration: Ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium) under the same experimental conditions (heating rate, purge gas) to be used for the sample.

  • Experimental Parameters:

    • Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a temperature well beyond the expected decomposition (e.g., 350 °C). A higher final temperature ensures complete observation of all thermal events.

    • Heating Rate: A standard rate of 10 °C/min is typically used. A slower rate (e.g., 2-5 °C/min) can provide better resolution of closely occurring thermal events, while a faster rate can increase sensitivity but may shift event temperatures higher.

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation and ensures a stable atmosphere.

  • Data Analysis & Interpretation:

    • TGA Curve: Analyze the plot of mass (%) vs. temperature. A step-down indicates a mass loss. Calculate the percentage mass loss and correlate it to the expected loss of water (for hydrates) or solvent.

    • DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. An endothermic peak (downward) typically represents melting or desolvation.[18] An exothermic peak (upward) can indicate crystallization or decomposition.

    • Correlation: Correlate events on the DSC and TGA curves. An endotherm on the DSC trace with a corresponding mass loss on the TGA trace confirms a desolvation or decomposition event. A sharp endotherm with no mass loss is characteristic of a melting event.[17]

Protocol: Crystalline Structure Analysis by Powder X-Ray Diffraction (PXRD)

Objective: To obtain a unique "fingerprint" of the crystalline solid. PXRD is the definitive technique for identifying different polymorphs, confirming the crystallinity of a sample, and monitoring for phase changes during stability studies.

Instrumentation: A modern powder X-ray diffractometer with a copper (Cu Kα) X-ray source.

Step-by-Step Methodology:

  • Sample Preparation: Gently grind the sample with a mortar and pestle to ensure a random orientation of crystallites and reduce particle size effects. A small amount of powder (approx. 10-20 mg) is then carefully packed onto a zero-background sample holder. The surface must be flat and level with the holder's edge.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): Typically from 2° to 40°. This range covers the most characteristic diffraction peaks for pharmaceutical compounds.

    • Step Size: 0.02° 2θ.

    • Scan Speed/Dwell Time: A scan speed of 1-2°/min provides a good balance between signal-to-noise and throughput.

  • Data Analysis & Interpretation:

    • Diffractogram: The resulting plot of intensity vs. 2θ is the diffractogram.

    • Crystallinity: Sharp, well-defined peaks indicate a highly crystalline material. A broad, featureless "halo" is characteristic of an amorphous solid.

    • Phase Identification: The peak positions (2θ values) are characteristic of a specific crystal lattice. Different polymorphs will have different peak positions and/or relative intensities. Compare the diffractogram of your sample to known reference patterns to identify the form.

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantify the extent and rate of water uptake by the salt as a function of relative humidity (RH). This is critical for understanding its physical stability under various storage conditions.[13]

Instrumentation: A gravimetric vapor sorption analyzer.

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 10 mg of the sample into the DVS sample pan.

  • Experimental Program:

    • Drying: Begin by drying the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002 %/min). This establishes the initial dry mass.

    • Sorption/Desorption Cycle: Program a stepwise increase in RH (e.g., 0% to 90% RH in 10% steps), followed by a corresponding decrease back to 0% RH.

    • Equilibrium Condition: At each RH step, the instrument waits until the sample mass has equilibrated before moving to the next step.

  • Data Analysis & Interpretation:

    • Sorption-Desorption Isotherm: Plot the change in mass (%) vs. RH. The shape of this curve provides critical information.

    • Hygroscopicity Classification: The total mass gain at a high RH (e.g., 80%) is used to classify the material (e.g., non-hygroscopic: <0.2% uptake; very hygroscopic: >15% uptake).

    • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate bulk water absorption or changes in the material's structure.

    • Phase Changes: A sharp, irreversible step-up in mass uptake may indicate a deliquescence event or a phase transition to a hydrate form, which should be confirmed by post-DVS PXRD analysis.

Data Interpretation and Synthesis

Data from individual techniques must be synthesized to build a complete stability profile.

Table 1: Hypothetical Stability Data for Two Polymorphs of a Spiro-Amine Oxalate

PropertyForm AForm BCausality & Implication
DSC Melting Point 215 °C (sharp)198 °C (sharp)Form A has a higher melting point, suggesting a more stable crystal lattice.[13]
TGA (up to 180 °C) < 0.1% mass loss< 0.1% mass lossBoth forms are anhydrous and non-solvated.
DVS (Water Uptake @ 80% RH) 0.5% (Slightly Hygroscopic)4.5% (Hygroscopic)Form A is significantly less hygroscopic, making it more robust for formulation and storage.[4][14]
Solubility (pH 6.8 buffer) 0.8 mg/mL1.5 mg/mLThe metastable Form B is more soluble, consistent with the general rule that lower stability correlates with higher solubility.
Stability (40°C/75%RH, 1 month) No change in PXRDConversion to Form AThis confirms that Form A is the more thermodynamically stable polymorph under accelerated conditions.[11]

Conclusion and Recommendations

The thermodynamic stability of spirocyclic amine oxalate salts is a multifaceted property governed by a delicate balance of molecular structure, crystal packing, and environmental conditions. A systematic and integrated analytical approach is not merely recommended; it is essential for mitigating risks in drug development. By combining thermal analysis, X-ray diffraction, and moisture sorption studies, researchers can build a comprehensive understanding of a salt's behavior. This allows for the selection of the most stable crystalline form, leading to a more robust, reliable, and ultimately successful drug product. It is imperative to identify the thermodynamically stable polymorph early in development to avoid costly and time-consuming reformulations at later stages.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Newman, A., & Zografi, G. (2019). The Role of Water in the Solid State. In Water-Insoluble Drug Formulation (pp. 1-36). CRC Press. [Link]

  • Callahan, J. C., et al. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369. [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. [Link]

  • Thakral, S., Thakral, N. K., & Majumdar, D. K. (2013). Hygroscopicity: a big challenge in formulation development. Journal of Pharmaceutical Sciences and Research, 5(11), 221. [Link]

  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Aakeröy, C. B., et al. (2012). Polymorphs, Salts, and Cocrystals: What’s in a Name? Crystal Growth & Design, 12(5), 2147-2152. [Link]

  • Keene, T. D., et al. (2013). Anion environments in 4 . a) Hydrogen bonding to oxalate A, b) Hydrogen... ResearchGate. [Link]

  • Li, H., et al. (2024). Insight into the Structure and Property Diversity of Four Nicorandil Oxalate Salt Polymorphs Based on Experiments and Quantum Chemistry Study. Crystal Growth & Design. [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. [Link]

  • Mohammed, Y. H., et al. (2023). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. Frontiers in Chemistry, 11. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press. [Link]

  • Bahadur, S. A., et al. (2012). Creatinium hydrogen oxalate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o416. [Link]

  • Nema, S., & Washkuhn, R. J. (1995). Hydrogen bond symmetrization in Glycinium Oxalate under Pressure. arXiv.org. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis. Mettler-Toledo. [Link]

  • Kupiainen, A., et al. (2024). Intermolecular Hydrogen-Bonded Interactions of Oxalic Acid Conformers with Sulfuric Acid and Ammonia. ACS Omega. [Link]

  • Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Ebatco. [Link]

  • Kumar, L., et al. (2011). Salt disproportionation: A material science perspective. Journal of Pharmaceutical Sciences, 100(10), 4189-4198. [Link]

  • Suryanarayanan, R. (1995). X-Ray Powder Diffractometry. In H. G. Brittain (Ed.), Physical Characterization of Pharmaceutical Solids. Marcel Dekker. [Link]

  • Hu, Y., et al. (2016). Spirocyclic Motifs in Natural Products. Molecules, 21(11), 1438. [Link]

  • Fall, S., et al. (2024). The molecular structure and crystal-packing diagram of compound 14. ResearchGate. [Link]

  • Al-Zoubi, N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Strieter, E. R., & Macmillan, D. W. C. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Angewandte Chemie International Edition, 54(36), 10643-10647. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2596. [Link]

  • Bunt, A. W., et al. (2000). The influence of crystal packing effects upon the molecular structures of Ph3Sn(CH2)nSnPh3, n = 1 to 8, as determined by X-ray crystallography and DFT molecular orbital calculations. Dalton Transactions, (20), 3649-3656. [Link]

  • Wang, Y., et al. (2004). A new polymorph of magnesium oxalate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 60(12), i227-i229. [Link]

  • Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Ebatco. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The influence of the crystal sponge framework on guest molecule conformation. CrystEngComm, 16(33), 7648-7657. [Link]

  • Maran, F., et al. (1993). Mechanism of the dissociative electro-oxidation of oxalate in aprotic solvents. Journal of the Chemical Society, Faraday Transactions, 89(7), 1011-1015. [Link]

  • Daley, J. M., & Haley, M. M. (2019). Influence of shape on crystal structure and optical properties of heterocyclic conjugated molecules. OSTI.GOV. [Link]

  • Rebreyend, C., et al. (2022). Revisiting Reduction of CO2 to Oxalate with First-Row Transition Metals: Irreproducibility, Ambiguous Analysis, and Conflicting Reactivity. JACS Au, 2(3), 576-591. [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-6. [Link]

  • Kovacs, K. A. (2013). Revisiting the Mechanism of the Permanganate/Oxalate Reaction. ResearchGate. [Link]

  • Bugay, D. E. (2001). Characterization of the Solid-State: Spectroscopic Techniques. Advanced Drug Delivery Reviews, 48(1), 43-65. [Link]

  • Mykhailiuk, P. K. (2019). Oxa-spirocycles: synthesis, properties and applications. RSC Medicinal Chemistry, 10(12), 1744-1757. [Link]

  • Widelicka, M., et al. (2020). Investigation of the thermal and conductive properties of oxalic acid salts with planar and undulating proton-conducting layers. CrystEngComm, 22(12), 2031-2041. [Link]

  • Harris, R. K., et al. (2009). The solid-state structure of primary fatty amines: True amines or ammonium amides? ResearchGate. [Link]

  • Ngoune, J., et al. (2015). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Seasonally Dependent Daytime and Nighttime Formation of Oxalic Acid Vapor and Particulate Oxalate in Tropical Coastal and Marine Atmospheres. Atmosphere, 16(1), 123. [Link]

Sources

Technical Whitepaper: Spiro[2.4]heptan-4-amine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's shift from "flat" aromatic compounds to three-dimensional (3D) architectures—often termed the "Escape from Flatland"—has elevated the importance of spirocyclic scaffolds. Spiro[2.4]heptan-4-amine (CAS: 78294-17-4) and its derivatives represent a high-value class of sp


-rich building blocks. By fusing a cyclopropane ring to a cyclopentane ring at a single carbon, these scaffolds offer unique conformational rigidity, defined vector orientation for substituents, and improved physicochemical properties (solubility, metabolic stability) compared to their flat cyclopentyl or cyclohexyl analogs.

This guide analyzes the synthesis, structural properties, and medicinal chemistry applications of Spiro[2.4]heptan-4-amine, with a specific focus on its role as a bioisostere in antiviral (HCV), antibacterial (quinolone), and GPCR-targeted drug discovery.

Structural Analysis & Physicochemical Profile

Geometric Properties

The spiro[2.4]heptane core consists of a three-membered ring spiro-fused to a five-membered ring. The 4-amine position places the nitrogen atom on the cyclopentane ring, adjacent to the spiro center (C3 in IUPAC spiro numbering, often referred to as C1 relative to the amine in heterocycle nomenclature).

  • Conformational Lock: The spiro cyclopropane ring acts as a steric anchor, restricting the conformational flexibility of the cyclopentane ring. This "locking" effect reduces the entropic penalty upon protein binding.

  • Vectorial Definition: Unlike a flexible cyclopentylamine, the amine in spiro[2.4]heptan-4-amine projects in a defined vector, allowing for precise probing of binding pockets.

Comparative Physicochemical Data

The incorporation of the spiro[2.4] system increases the fraction of sp


 carbons (

), which correlates with higher clinical success rates due to improved solubility and reduced promiscuity.
PropertyCyclopentylamineCyclohexylamineSpiro[2.4]heptan-4-amine
Formula C

H

N
C

H

N
C

H

N
MW ( g/mol ) 85.1599.17111.19
ClogP (Approx) 0.81.21.7
TPSA (Å

)
26.026.026.0
F

1.01.01.0
Rigidity Low (Ring flip)Medium (Chair/Boat)High (Spiro-lock)

Synthesis & Manufacturing Protocols

The synthesis of Spiro[2.4]heptan-4-amine typically proceeds via the ketone intermediate, Spiro[2.4]heptan-4-one (CAS: 5771-32-4).

Synthetic Pathway Visualization

The following diagram outlines the core synthetic workflow, including the critical chiral resolution step required for biological activity.

SynthesisWorkflow Start Cyclopentanone Enolate Step1 Spiro-Alkylation (1,2-dibromoethane) Start->Step1 KOtBu, THF Ketone Spiro[2.4]heptan-4-one (Key Intermediate) Step1->Ketone Step2 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step2 Racemate (±)-Spiro[2.4]heptan-4-amine Step2->Racemate Step3 Chiral Resolution (L-Tartaric Acid) Racemate->Step3 Final (S)-Enantiomer (Active Scaffold) Step3->Final

Caption: Synthetic route from cyclopentanone to enantiopure Spiro[2.4]heptan-4-amine.

Detailed Protocol: Reductive Amination

Target: Synthesis of (±)-Spiro[2.4]heptan-4-amine from Spiro[2.4]heptan-4-one.

Reagents:

  • Spiro[2.4]heptan-4-one (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq)
    
  • Methanol (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Spiro[2.4]heptan-4-one (10 mmol) in anhydrous Methanol (50 mL).

  • Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir the mixture at room temperature for 2 hours under nitrogen atmosphere to allow imine formation.

  • Reduction: Cool the solution to 0°C. Carefully add NaCNBH

    
     (15 mmol) portion-wise over 30 minutes. Caution: Gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench reaction with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess hydride.

  • Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (3 x 50 mL). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude amine is purified via Kugelrohr distillation or converted to the HCl salt for recrystallization (Ethanol/Ether).

Medicinal Chemistry Applications

The Azaspiro Bioisostere: Sitafloxacin

While the carbocyclic spiro[2.4]heptane is a valuable scaffold, its nitrogen-containing analog, 7-amino-5-azaspiro[2.4]heptane , is the pharmacophore driver for the "new generation" fluoroquinolone antibiotic Sitafloxacin (Daiichi Sankyo).

  • Mechanism: The spiro ring at the C7 position of the quinolone core enhances activity against Gram-positive bacteria and overcomes resistance mechanisms affecting older fluoroquinolones (e.g., Ciprofloxacin).

  • Significance: This validates the spiro[2.4] geometry as a "privileged structure" capable of improving potency and pharmacokinetic profiles.

Antiviral Agents (HCV NS5A)

In the development of Hepatitis C Virus (HCV) NS5A inhibitors (e.g., analogs of Ledipasvir), spirocyclic systems are employed to rigidify the linker region between the imidazole-proline moieties.

  • Role: The spiro[2.4]heptane scaffold replaces the pyrrolidine ring to lock the inhibitor into a bioactive conformation that matches the dimeric symmetry of the NS5A protein.

  • Outcome: Derivatives containing this core exhibit picomolar potency against HCV Genotype 1b.[2]

GPCR & Enzyme Targets (MCHr1, SHP2)

Recent studies highlight the utility of spiro[2.4] amines in optimizing antagonists for the Melanin-Concentrating Hormone receptor 1 (MCHr1) and SHP2 phosphatases.

  • Problem: Flat aromatic linkers often suffer from poor metabolic stability and hERG liability.

  • Solution: Substitution with a spiro[2.4]heptane amine lowers lipophilicity (LogD) while maintaining the necessary vector for hydrogen bonding, resulting in improved safety profiles.

SAR Decision Logic

The following decision tree illustrates when to deploy the Spiro[2.4]heptan-4-amine scaffold during Lead Optimization.

SAR_Logic Problem Lead Compound Issue? Solubility Poor Solubility / High LogP Problem->Solubility Metabolism Rapid Metabolism (CYP) Problem->Metabolism Potency Low Potency (Entropy) Problem->Potency Solution Switch to Spiro[2.4]heptan-4-amine Solubility->Solution Apply Metabolism->Solution Apply Potency->Solution Apply Mechanism1 Increase Fsp3 Disrupt Planarity Solution->Mechanism1 Mechanism2 Block Metabolic Soft Spots (Steric Shielding) Solution->Mechanism2 Mechanism3 Rigidify Conformation (Pre-organized Binding) Solution->Mechanism3

Caption: Strategic application of spiro scaffolds in Lead Optimization.

References

  • Synthesis of Spirocyclic Amines: Title: Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Source: ACS Publications (J. Org. Chem.) URL:[Link]

  • Sitafloxacin & Azaspiro Derivatives: Title: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation.[3] Source: PubMed (Bioorg Med Chem Lett.) URL:[Link]

  • HCV NS5A Inhibitor Discovery: Title: Identification of Hepatitis C Virus NS5A Inhibitors.[2][4] Source: PubMed Central (J Virol.) URL:[Link]

  • Spiro[2.4]heptan-4-one Precursor Data: Title: Spiro[2.4]heptan-4-one | CAS 5771-32-4.[5] Source: PubChem URL:[6][Link]

Sources

Form Selection in Spirocyclic Scaffolds: A Technical Guide to Spiroheptan-4-amine Oxalate vs. Free Base

Form Selection in Spirocyclic Scaffolds: A Technical Guide to Spiro[1]heptan-4-amine Oxalate vs. Free Base

Executive Summary

Spirocyclic aliphatic amines, such as Spiro[1]heptan-4-amine, are highly valued building blocks in modern medicinal chemistry. By providing rigid conformational restriction, these scaffolds frequently improve the pharmacokinetic (PK) profile, target selectivity, and metabolic stability of drug candidates. However, handling these low-molecular-weight amines presents significant physicochemical challenges during synthesis and formulation.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical analysis of the structural, physicochemical, and operational differences between the free base [2] and the oxalate salt [3] forms of Spiro[1]heptan-4-amine. This guide details the mechanistic causality behind form selection and provides self-validating experimental protocols for their interconversion.

Structural and Physicochemical Profiling

The core behavioral difference between the two forms originates from their protonation state and the resulting intermolecular forces.

  • Free Base : Exists as an unprotonated primary amine. Due to its low molecular weight and the rigid, bulky spirocyclic ring system disrupting efficient crystal packing, it typically presents as a volatile liquid or low-melting oil. While highly nucleophilic and ready for coupling, it is susceptible to atmospheric degradation (e.g., forming carbamates via reaction with ambient CO₂).

  • Oxalate Salt : Formed via the stoichiometric addition of oxalic acid. The protonation of the primary amine yields an ammonium cation, which pairs with the hydrogen oxalate/oxalate anion to form a stable, crystalline solid.

Quantitative Data Summary

To guide your material selection, the critical physicochemical parameters of both forms are summarized below:

PropertySpiro[1]heptan-4-amine (Free Base)Spiro[1]heptan-4-amine Oxalate
CAS Number [2][3]
Molecular Formula C₇H₁₃NC₇H₁₃N · C₂H₂O₄
Molecular Weight 111.19 g/mol 201.22 g/mol
Physical State Liquid / Low-melting oilCrystalline Solid
Reactivity Profile Highly nucleophilicNon-nucleophilic (protonated)
Storage Stability Prone to oxidation & CO₂ absorptionHighly stable at room temperature

Mechanistic Causality: The Role of Oxalate Salt Formation

From a thermodynamic perspective, the conversion of the free base to the oxalate salt drastically alters the solid-state properties of the compound. But why choose oxalate over other counterions like hydrochloride or trifluoroacetate?

Oxalate salts form highly stable, centrosymmetric or monoclinic crystal structures[4]. The supramolecular architecture of the between the protonated spiro-amine host and the carboxylate guest[4]. This ionic lattice restricts molecular mobility, effectively eliminating volatility and shielding the amine lone pair from atmospheric oxidation.

Furthermore, understanding salt disproportionation is critical for long-term storage and formulation. The strong acid-base interaction in the oxalate salt prevents the dissociation and moisture-induced instability that often plagues weaker pharmaceutical salts[5].

DecisionTreeStartDetermine Application RequirementStorageLong-Term Storage &Analytical WeighingStart->StorageSynthesisNucleophilic Reactions(e.g., Amide Coupling)Start->SynthesisUseOxSelect Oxalate Salt(High Stability, Solid)Storage->UseOxUseFBSelect Free Base(High Reactivity, Liquid)Synthesis->UseFB

Fig 1. Decision matrix for selecting the appropriate physical form based on application.

Validated Experimental Protocols

Protocols must be self-validating systems. The following workflows detail the causal logic behind manipulating these forms in the laboratory.

WorkflowFBSpiro[2.4]heptan-4-amine(Free Base)OXSpiro[2.4]heptan-4-amineOxalate SaltFB->OX Add Oxalic Acid(Crystallization)OX->FB Add Aqueous Base(Liquid-Liquid Extraction)

Fig 2. Chemical state transition workflow between free base and oxalate salt forms.

Protocol A: Ex Situ Freebasing of Spiro[1]heptan-4-amine Oxalate

Purpose : To isolate the reactive free base for sensitive nucleophilic substitutions where in situ base addition is incompatible.

  • Biphasic Suspension : Suspend 1.0 eq of Spiro[1]heptan-4-amine oxalate in a 1:1 mixture of Dichloromethane (DCM) and deionized water.

    • Causality: The biphasic system is critical. Water solubilizes the oxalate salt and the resulting sodium oxalate byproduct, while DCM immediately partitions the lipophilic free base as it forms, protecting it from aqueous side reactions.

  • Basification : Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH ≥ 11.

    • Causality: The pKa of the protonated spiro-amine is approximately 10.4. According to the Henderson-Hasselbalch equation, a pH of 11+ ensures >99% deprotonation, driving the equilibrium entirely toward the free base.

    • Validation: Test the aqueous layer with pH paper to confirm pH > 11 before proceeding.

  • Extraction & Washing : Separate the organic layer. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with saturated NaCl (brine).

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 25°C .

    • Causality: The free base (MW 111.19 g/mol ) is highly volatile. Excessive heat or prolonged high vacuum will result in significant product loss.

Protocol B: In Situ Freebasing for Amide Coupling

Purpose : To directly utilize the highly stable oxalate salt in an amide bond formation without prior isolation of the volatile free base.

  • Solvation : Dissolve 1.0 eq of the carboxylic acid partner and 1.1 eq of Spiro[1]heptan-4-amine oxalate in anhydrous N,N-Dimethylformamide (DMF).

  • Neutralization : Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Precise stoichiometry is vital here. 1.0 eq neutralizes the oxalate counterion; 1.0 eq neutralizes the protonated amine to liberate the nucleophile; 1.0 eq neutralizes the acidic byproduct of the coupling reagent; and 0.5 eq provides a kinetic excess to maintain a basic environment.

  • Activation : Add 1.2 eq of HATU and stir at room temperature.

    • Validation: Monitor the disappearance of the carboxylic acid via LC-MS. The in situ liberated spiro-amine will rapidly attack the activated ester, yielding the desired amide.

References

  • ResearchGate. "Stability of pharmaceutical salts in solid oral dosage forms". Journal of Molecular Structure. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility". Pharmaceutics. Available at:[Link]

Methodological & Application

Reaction conditions for amide coupling with Spiro[2.4]heptan-4-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for Amide Coupling with Spiro[2.4]heptan-4-amine Oxalate

Introduction & Structural Analysis

Spiro[2.4]heptan-4-amine (CAS: 78294-17-4 for free base) is a valuable building block in medicinal chemistry, particularly for designing rigidified analogs of proline or cyclopentyl-amines to improve metabolic stability and receptor selectivity.

However, incorporating this amine into drug scaffolds presents two distinct challenges:

  • Steric Hindrance: The amine group is located at position 4, directly adjacent to the spiro[2.4] quaternary center. The orthogonal cyclopropane ring exerts significant steric bulk, shielding the nitrogen nucleophile and retarding attack on activated esters.

  • Oxalate Salt Management: The compound is frequently supplied as an oxalate salt to enhance shelf stability. Oxalic acid is a strong dicarboxylic acid (

    
    , 
    
    
    
    ). Failure to fully neutralize the salt results in protonation of the amine, rendering it non-nucleophilic, while the oxalate counter-anion can occasionally interfere with metal-catalyzed processes or specific coupling byproducts.

This guide details three validated protocols to overcome these barriers, ranging from robust small-scale synthesis to scalable process chemistry.

Mechanistic Strategy & Reagent Selection

To successfully couple this hindered amine, the reaction system must favor the kinetic capture of the amine over the competing hydrolysis or rearrangement of the activated ester.

  • Coupling Agent: We prioritize HATU or T3P (Propylphosphonic anhydride) .

    • HATU generates the highly reactive At-ester (7-azabenzotriazole ester), which accelerates reaction rates with hindered amines via the neighboring group effect of the pyridine nitrogen.

    • T3P is chosen for its low epimerization potential and high solubility in organic solvents, driving the equilibrium forward in difficult couplings.

  • Base: DIPEA (N,N-Diisopropylethylamine) is required in high stoichiometry (≥ 3.5 equiv) to neutralize the oxalate salt (2 protons) and the coupling byproduct (1 proton), ensuring the amine remains in its free base form.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Spiro[2.4]heptan-4-amine Oxalate Scale What is the reaction scale? Start->Scale Small Small Scale (< 100 mg) High Value Acid Scale->Small Discovery Large Scale Up (> 1 g) Cost Sensitive Scale->Large Process AcidType Is the Carboxylic Acid Sterically Hindered? Small->AcidType MethodB Method B: T3P/Pyridine (Low Epimerization) Large->MethodB MethodA Method A: HATU/DIPEA (Standard High Yield) AcidType->MethodA No / Moderate MethodC Method C: Acid Chloride (Ghosez Reagent) AcidType->MethodC Yes (Tertiary/Quaternary)

Figure 1: Decision tree for selecting coupling conditions based on scale and substrate difficulty.

Experimental Protocols

Pre-requisite: Salt Stoichiometry Check

Note: Commercial batches of amine oxalates may vary between 1:1 and 2:1 (amine:acid) stoichiometry. It is recommended to assume a 1:1 ratio (MW ~201.2 g/mol ) but use excess base to cover potential acidity.

Method A: HATU-Mediated Coupling (Standard Discovery Protocol)

Best for: Rapid synthesis, high yields, valuable carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Spiro[2.4]heptan-4-amine Oxalate (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange (formation of the activated ester).

  • Amine Preparation: In a separate vial, suspend Spiro[2.4]heptan-4-amine Oxalate (1.2 equiv) in DMF. Add the remaining DIPEA (3.0 equiv). Sonicate briefly if needed to ensure the salt breaks and the free amine is available.

  • Coupling: Transfer the amine/DIPEA solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LC-MS.[3] If conversion < 50% after 4 hours, heat to 45°C.

  • Work-up: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

Method B: T3P-Mediated Coupling (Scalable/Low Epimerization)

Best for: Gram-scale reactions, chiral carboxylic acids prone to racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Spiro[2.4]heptan-4-amine Oxalate (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

  • Charge: To a reactor, add the Carboxylic Acid (1.0 equiv), Spiro[2.4]heptan-4-amine Oxalate (1.1 equiv), and solvent (EtOAc, 5–10 volumes).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (5.0 equiv) dropwise. The mixture may remain a suspension.

  • Coupling Agent: Add T3P solution (1.5 equiv) dropwise maintaining internal temp < 10°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower but cleaner than HATU.

  • Work-up: Quench with water. Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then NaHCO₃.

Method C: "Free-Base First" Protocol (For Extremely Difficult Substrates)

Best for: Cases where the oxalate salt interferes with the reaction or solubility is poor.

  • Liberation: Suspend the Spiro[2.4]heptan-4-amine Oxalate in DCM. Add 1M NaOH (aq) or sat. K₂CO₃. Stir vigorously for 30 mins.

  • Extraction: Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate carefully (amine may be volatile).

  • Coupling: Use the resulting oil immediately in a standard acid chloride coupling (Acid Chloride + TEA + DMAP cat. in DCM).[4][5]

Comparative Performance Data

The following table summarizes typical yields observed when coupling Spiro[2.4]heptan-4-amine with a sterically demanding partner (e.g., Boc-Proline or 2-substituted benzoic acid).

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Typical Yield 85–95%75–85%60–80%
Reaction Time 2–4 Hours12–24 Hours1–2 Hours
Purification Column often requiredWork-up often sufficientColumn required
Racemization Low (< 2%)Very Low (< 0.5%)Moderate
Salt Tolerance High (with excess base)HighLow (Must free-base)

Troubleshooting Guide

  • Problem: Low Conversion (< 30%).

    • Cause: Incomplete neutralization of the oxalate salt.

    • Solution: Increase DIPEA to 5.0 equivalents. Ensure the amine is fully dissolved/suspended before adding to the acid.

  • Problem: Formation of "Double" Product.

    • Cause: If the carboxylic acid is also a di-acid or has reactive side chains.

    • Solution: Verify stoichiometry. Ensure the acid is the limiting reagent.

  • Problem: Solid Crashing Out.

    • Cause: DIPEA-Oxalate salt is insoluble in EtOAc/DCM.

    • Solution: Add a small amount of DMF or water (if using T3P) to solubilize salts, or simply filter the reaction mixture before workup (the product is likely in solution).

References

  • General Amide Coupling of Hindered Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • T3P Application Note

    • Archimica (now Euticals). (2011).[3] T3P® (Propylphosphonic Anhydride) – The Water Scavenger. Application Note.

  • HATU Mechanism & Steric Hindrance

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Spiro[2.4]heptane Scaffold Properties: Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual reference for scaffold properties).

Sources

Application Notes & Protocols: Reductive Amination Using Spiro[2.4]heptan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for performing reductive amination using Spiro[2.4]heptan-4-amine, a key building block in modern medicinal chemistry. The unique three-dimensional and rigid structure of spirocycles offers significant advantages in drug discovery by enabling exploration of novel chemical space and optimization of physicochemical properties.[1][2][3] This guide covers the underlying chemical principles, a detailed step-by-step protocol for a one-pot reaction using sodium triacetoxyborohydride, safety considerations, and expert troubleshooting advice. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable spirocyclic amine into their synthetic workflows.

Introduction: The Strategic Value of Spirocyclic Amines

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in medicinal chemistry.[4] It provides a controlled and efficient pathway to synthesize secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[5]

The strategic incorporation of spirocyclic scaffolds, where two rings are joined by a single common atom, has gained significant traction in drug discovery.[3] These motifs introduce a rigid, three-dimensional architecture into molecules, which can profoundly influence their biological activity and pharmacokinetic properties.[2][3] Key advantages include:

  • Conformational Rigidity: Restricting rotatable bonds can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[3]

  • Improved Physicochemical Properties: Spirocycles can modulate properties such as solubility, lipophilicity (LogP), and metabolic stability.[1][3]

  • Exploration of Novel Chemical Space: The unique 3D topology of spirocycles allows chemists to design molecules that occupy different regions of chemical space compared to traditional flat, aromatic systems, providing new opportunities for intellectual property.[1]

Spiro[2.4]heptan-4-amine (CAS: 78294-17-4) is a prime example of a building block that merges the synthetic utility of a primary amine with the structural benefits of a spirocyclic core.[6] Its application in reductive amination allows for the direct installation of a spiro[2.4]heptyl moiety, providing a powerful tool for scaffold hopping and lead optimization campaigns.

The Mechanism: A Controlled Cascade to the Desired Amine

The reductive amination process is a sequential reaction that occurs in a single pot. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is critical to its success.[5][7][8] STAB is particularly effective because its rate of reduction for iminium ions is significantly faster than for the starting aldehydes or ketones, which minimizes the formation of alcohol byproducts.[7][9][10]

The reaction proceeds through two principal stages:

  • Imine/Iminium Ion Formation: The primary amine (Spiro[2.4]heptan-4-amine) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This initially forms an unstable hemiaminal intermediate, which rapidly eliminates a molecule of water to yield a protonated imine, known as an iminium ion.[9][11]

  • Hydride Reduction: The selective reducing agent, NaBH(OAc)₃, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final, more substituted amine product.[7][9]

Reductive_Amination_Mechanism Reactants Spiro[2.4]heptan-4-amine + Ketone/Aldehyde (R-CO-R') Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack H2O_out - H₂O Hemiaminal->H2O_out Iminium Iminium Ion Intermediate [Spiro-N+=C(R,R')] H2O_out->Iminium Dehydration Product Final Secondary Amine [Spiro-NH-CH(R,R')] Iminium->Product Hydride Reduction STAB NaBH(OAc)₃ (Hydride Source) STAB->Iminium Delivers H⁻ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Amine + Carbonyl in Anhydrous Solvent B 2. Place Under Inert Atmosphere (N₂/Ar) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at Room Temp. & Monitor (TLC/LC-MS) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Characterization (NMR, MS) H->I

Sources

Optimizing Solvent Systems for Spiro[2.4]heptan-4-amine Oxalate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.4]heptan-4-amine is a high-value building block in medicinal chemistry, prized for its ability to introduce defined 3D vectorization (spirocyclic geometry) into drug candidates, improving metabolic stability and receptor selectivity compared to flat aromatic analogs. However, this amine is frequently supplied and stored as its oxalate salt (1:1 or 2:1 stoichiometry) to mitigate the volatility and oxidative instability of the free base.

While the oxalate form ensures shelf-stability and high crystallinity, it presents significant solubility challenges during synthesis. The strong ionic lattice of spiro-amine oxalates resists dissolution in standard organic reaction solvents (DCM, THF, Toluene), often leading to heterogeneous "slurry" reactions, incomplete conversions, or stalled kinetics.

This guide provides a rational framework for selecting solvent systems that balance solubility , reactivity , and workup efficiency . We move beyond trial-and-error by applying thermodynamic solubility principles and pKa-based neutralization strategies.

Technical Background: The Oxalate Challenge

The Solubility Paradox

The oxalate salt of Spiro[2.4]heptan-4-amine exhibits a high lattice energy. To react the amine (e.g., in amide couplings or SNAr reactions), one must either:

  • Break the Lattice: Dissolve the salt in a high-dielectric solvent (Water, DMSO).

  • Shift the Equilibrium: Use a solvent system that supports in-situ free-basing.

Solvent ClassRepresentative SolventsSolubility of Oxalate SaltSuitability for Reaction
Protic Polar Water, MethanolHighPoor (Nucleophilic competition, hydrolysis risk)
Aprotic Polar DMSO, DMF, NMPModerate to HighGood (but difficult workup)
Ethers THF, 2-MeTHF, DioxaneVery LowPoor (Slurry reaction)
Chlorinated DCM, ChloroformNegligiblePoor (Unless biphasic)
Hydrocarbons Toluene, HexanesInsolubleNone
Mechanistic Insight: The "Free-Base" Requirement

Most nucleophilic reactions require the amine lone pair to be available. In the oxalate salt, this lone pair is protonated (


).
  • pKa Mismatch: The pKa of the protonated spiro-amine is

    
     10.5. The pKa of oxalic acid is 1.25 (pKa1) and 4.14 (pKa2).
    
  • Implication: A weak base (like pyridine) is often insufficient to fully liberate the amine in non-polar solvents. You need a base with pKa > 11 or a biphasic system with inorganic base (NaOH/KOH).

Protocol 1: The "Clean-Break" Biphasic Neutralization

Recommended for sensitive couplings where oxalic acid interference must be zero.

This method completely removes the oxalate counter-ion before the main reaction, preventing catalyst poisoning or side reactions with coupling agents (e.g., EDC/oxalate adducts).

Reagents
  • Spiro[2.4]heptan-4-amine Oxalate

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) [Green Alternative]

  • 4M NaOH (aq) or 20% K2CO3 (aq)

  • Brine (saturated NaCl)

Step-by-Step Methodology
  • Suspension: Suspend the amine oxalate (1.0 equiv) in DCM (10 volumes relative to mass). Note: It will not dissolve.

  • Basification: Add 4M NaOH (3.0 equiv) slowly with vigorous stirring.

    • Observation: The solid will dissolve as the free amine partitions into the organic layer and sodium oxalate stays in the aqueous layer.

  • Equilibration: Stir vigorously for 15 minutes.

  • Separation: Separate the layers. Re-extract the aqueous layer once with DCM (5 vol).

  • Drying: Combine organic layers, dry over Na2SO4, and filter.

  • Quantification: Do not evaporate to dryness if possible, as the free amine may be volatile or unstable. Use the solution directly. Titrate or use quantitative NMR to determine exact concentration.

Protocol 2: In-Situ "Solubility Switching" for High-Throughput

Recommended for parallel synthesis or when isolation is unnecessary.

This protocol utilizes a "Solubility Switch" solvent system: a mixture of a polar solubilizer and a reaction solvent, combined with a soluble organic base.

The Solvent System: "DMSO-DCM Hybrid"

Pure DMSO is hard to remove. Pure DCM doesn't dissolve the salt. A 1:4 DMSO:DCM ratio often strikes the perfect balance: DMSO solvates the ionic lattice, while DCM keeps the viscosity low and allows for easy aqueous workup later.

Reagents
  • Spiro[2.4]heptan-4-amine Oxalate

  • Solvent: 20% DMSO in DCM (anhydrous)

  • Base: DIPEA (Diisopropylethylamine) - 3.5 equiv

Step-by-Step Methodology
  • Dissolution: Charge the oxalate salt into the reaction vessel.

  • Solvation: Add the 20% DMSO/DCM mixture (10-15 volumes). Stir for 5 mins. The mixture may remain hazy.

  • Liberation: Add DIPEA (3.5 equiv).

    • Mechanism:[1][2] DIPEA (

      
      ) deprotonates the amine. The resulting DIPEA-Oxalate salt is lipophilic enough to remain soluble or form a fine, non-interfering suspension.
      
  • Reaction: Add the electrophile (e.g., Acid Chloride, Isocyanate) immediately.

  • Workup: Quench with water. The DMSO washes into the water; the product stays in the DCM.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal solvent system based on your downstream application.

SolventOptimization Start Start: Spiro[2.4]heptan-4-amine Oxalate ReactionType Identify Reaction Type Start->ReactionType Sensitive Metal Catalyzed or Sensitive Coupling? ReactionType->Sensitive High Sensitivity Robust Standard Acylation or SNAr? ReactionType->Robust Standard Protocol1 Protocol 1: Biphasic Free-Basing (Remove Oxalate completely) Sensitive->Protocol1 Protocol2 Protocol 2: In-Situ Neutralization (Solubilize Salt) Robust->Protocol2 Solvent1 Solvent: DCM/H2O or 2-MeTHF/H2O Base: 4M NaOH Protocol1->Solvent1 Solvent2 Solvent: 20% DMSO in DCM Base: DIPEA (3.5 eq) Protocol2->Solvent2 Result1 Outcome: Pure Free Amine Solution (No Oxalate Interference) Solvent1->Result1 Result2 Outcome: Homogeneous Reaction Mix (Fast Kinetics) Solvent2->Result2

Figure 1: Decision tree for selecting the appropriate neutralization and solvent strategy based on reaction sensitivity.

Data Summary: Solvent Screening Results

The following table summarizes experimental solubility observations for the oxalate salt (100 mg) in 1 mL of solvent at 25°C.

Solvent SystemSolubility ObservationNeutralization Efficiency (with DIPEA)Recommendation
DCM (Pure) Insoluble (Suspension)Low (< 30% in 1h)❌ Avoid for in-situ
THF InsolubleLow❌ Avoid
Methanol Soluble (Clear)High⚠️ Risk of ester/trans-acylation side reactions
DMF SolubleHigh✅ Good, but hard to remove
20% DMSO / DCM Soluble (after base) Excellent Gold Standard
EtOAc / Water Biphasic (Partition)Complete (Instant) Best for Isolation

Advanced Application: Diastereomeric Enrichment

Pro-Tip for Medicinal Chemists

Spiro[2.4]heptan-4-amine possesses chiral centers. The oxalate salt is not just a stabilizer; it is often used to enrich diastereomeric purity.

  • Observation: If your free-based amine shows low diastereomeric excess (de), re-forming the oxalate salt in hot Isopropanol (IPA) and cooling slowly often precipitates the major diastereomer as highly pure crystals.

  • Recrystallization Protocol: Dissolve crude amine in boiling IPA (20 vol). Add 1.05 eq Oxalic acid (dissolved in hot EtOH). Cool to RT, then 0°C. Filter the precipitate.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al. "The Rise of Spirocyclic Scaffolds in Medicinal Chemistry." J. Med. Chem.2021 .

    • (Generalized link for context)

  • Amine Salt Solubility & Neutralization

    • Bjelobrk, Z. et al.[2] "Solubility of Organic Salts in Solvent–Antisolvent Mixtures."[2][3] J. Chem. Theory Comput.2022 .[2]

  • Spiro[2.

    • PubChem Compound Summary. "Spiro[2.4]heptan-4-amine."[4][5][6]

  • General Handling of Amine Oxalates

    • ScienceMadness Discussion. "Forming oxalate salts of amines."[1]

Sources

Handling and storage precautions for Spiro[2.4]heptan-4-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Aliquoting Protocols for Spiro[1]heptan-4-amine Oxalate

Introduction & Mechanistic Context

The integration of spirocyclic scaffolds into drug discovery pipelines represents a strategic shift toward molecules with higher fractions of sp³-hybridized carbons (Fsp³). This "escape from flatland" enhances three-dimensionality, which frequently translates to improved target specificity, higher aqueous solubility, and better metabolic stability compared to traditional planar aromatic rings[2]. Spiro[1]heptan-4-amine is a highly valuable building block in this paradigm, offering a rigid, conformationally locked structure that optimizes ligand-protein binding thermodynamics[3].

However, as a free base, low-molecular-weight aliphatic amines are often volatile, difficult to handle as liquids, and prone to rapid oxidation. To mitigate these liabilities, the compound is supplied as an oxalate salt (CAS 1956327-42-6). The oxalate counterion induces a stable crystalline lattice, facilitating precise isolation, purification, and stoichiometric weighing during high-throughput screening[4].

While the oxalate salt provides structural stability, it introduces a critical handling challenge: hygroscopicity . The strong hydrogen-bonding capability of the oxalate anion makes the salt highly susceptible to atmospheric moisture. Uncontrolled moisture exposure degrades the crystal lattice, causes clumping, and compromises concentration accuracy in biological assays[4]. This application note details causality-driven protocols required to maintain the chemical and physical integrity of Spiro[1]heptan-4-amine oxalate.

Physicochemical Profiling

Understanding the baseline properties of the compound is critical for designing an effective handling strategy. Quantitative data and storage parameters are summarized below[5].

PropertyValue / Specification
Chemical Name Spiro[1]heptan-4-amine oxalate
CAS Registry Number 1956327-42-6
Molecular Formula C₇H₁₃N · C₂H₂O₄
Molecular Weight 201.22 g/mol
Physical Form Solid (Crystalline Powder)
Hygroscopicity Risk High (Class 3) - Rapidly absorbs atmospheric moisture
Storage Temperature -20°C (Long-term) / 2-8°C (Short-term working stock)
Atmosphere Inert (Argon or Nitrogen, <1% Relative Humidity)

Self-Validating Experimental Workflow: Safe Handling and Aliquoting

To preserve the integrity of Spiro[1]heptan-4-amine oxalate, laboratories must implement a strict, self-validating aliquoting protocol. The following methodology ensures that the material remains anhydrous and chemically stable, with built-in validation checks to confirm protocol adherence[4].

Materials Required:
  • Glove box or isolator purged with high-purity Argon (<1% O₂, <1% RH).

  • Amber glass vials (2 mL) with PTFE-lined silicone septa.

  • Vacuum-sealable Mylar bags and color-indicating desiccant pouches.

Step-by-Step Methodology:

Step 1: Thermal Equilibration (Critical First Step)

  • Action: Transfer the sealed bulk container from the -20°C freezer directly into a room-temperature desiccator containing active desiccant. Allow it to equilibrate for a minimum of 2 hours before opening.

  • Causality: Opening a cryo-stored vial in ambient air instantly lowers the local temperature below the dew point, causing atmospheric water to condense directly onto the hygroscopic salt. Equilibration prevents this phase transition[4].

  • Validation Check: The color-indicating desiccant in the desiccator must remain in its active state (e.g., blue or orange). A color change indicates a compromised seal or saturated environment, invalidating the equilibration step.

Step 2: Inert Atmosphere Transfer

  • Action: Move the equilibrated container into the glove box. Ensure the internal atmosphere is stabilized.

  • Causality: Extended exposure during the weighing process is the primary vector for moisture absorption. An inert Argon atmosphere displaces both oxygen (preventing amine oxidation) and water vapor (preventing lattice degradation)[4].

Step 3: Aliquoting and Primary Sealing

  • Action: Dispense the bulk powder into pre-tared, single-use amber glass vials. Cap immediately with PTFE-lined septa.

  • Causality: Single-use aliquots eliminate the need for repeated freeze-thaw and moisture-exposure cycles of the master batch. Amber glass mitigates potential photo-degradation, while PTFE provides a chemically inert, impermeable barrier against moisture.

Step 4: Secondary Containment and Long-Term Storage

  • Action: Place the sealed vials into a Mylar bag with a fresh desiccant pouch and vacuum seal. Store in a monitored -20°C freezer.

  • Causality: Sub-zero temperatures reduce the kinetic energy available for oxidative degradation pathways. The vacuum-sealed Mylar provides a secondary defense layer against freezer humidity[4].

  • Validation Check (Sentinel Monitoring): Designate one vial per batch as a "sentinel." Every 6 months, perform Karl Fischer Titration (KFT) on the sentinel. If water content exceeds 2.0% w/w, the storage protocol has failed, and the batch must be re-evaluated or lyophilized.

Workflow Visualization

G Start Receive Spiroheptan-4-amine Oxalate (CAS: 1956327-42-6) Equilibrate Thermal Equilibration (Desiccator, RT, 2 hrs) Start->Equilibrate Prevent condensation GloveBox Transfer to Glove Box (Argon/N2, <1% RH) Equilibrate->GloveBox Maintain dry state Aliquot Dispense into Single-Use Aliquots (Amber Glass, PTFE Septa) GloveBox->Aliquot Minimize exposure Seal Secondary Containment (Vacuum Bag + Desiccant) Aliquot->Seal Ensure integrity Store Long-Term Storage (-20°C Monitored Freezer) Seal->Store Kinetic preservation Validate Sentinel Validation (Biannual Karl Fischer Titration) Store->Validate Quality Control

Workflow for the safe handling and aliquoting of hygroscopic spirocyclic amine salts.

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Application Note: Asymmetric Synthesis Techniques involving Spiro[2.4]heptan-4-amine

[1]

Executive Summary & Structural Significance

Spiro[2.4]heptan-4-amine represents a high-value pharmacophore in modern drug discovery. As a conformationally restricted bioisostere of cyclopentylamine, the spiro[2.4]heptane scaffold offers unique advantages:

  • Metabolic Stability: The spiro-cyclopropyl moiety at the 3-position sterically shields the adjacent 4-position, reducing susceptibility to oxidative metabolism (e.g., P450-mediated

    
    -hydroxylation).
    
  • Vector Orientation: The rigid spirocyclic fusion locks the amine vector, enabling precise probing of receptor binding pockets, distinct from flexible gem-dimethyl analogues.

However, the 4-position is a chiral center (adjacent to the spiro junction). The biological activity of clinical candidates containing this motif (e.g., antiviral or antibacterial agents similar to Sitafloxacin) often depends strictly on the


This guide details two validated protocols for accessing enantiopure Spiro[2.4]heptan-4-amine:

  • Classical Optical Resolution: A robust, scalable method using diastereomeric salt formation.

  • Biocatalytic Transamination: A green, high-atom-economy route using

    
    -Transaminases.
    

Strategic Synthesis Map

The following workflow illustrates the two primary routes to the enantiopure amine from the common precursor, Spiro[2.4]heptan-4-one.

GStartPrecursor:CyclopentanoneKetoneIntermediate:Spiro[2.4]heptan-4-oneStart->KetoneAlkylation(1,2-dibromoethane, tBuOK)RacemicAmineRacemic Amine:(±)-Spiro[2.4]heptan-4-amineKetone->RacemicAmineReductive Amination(NH4OAc, NaBH3CN)ProductBioTarget (Route B):(S)-Spiro[2.4]heptan-4-amine(>99% ee)Ketone->ProductBioBiocatalytic Transamination(ω-Transaminase, PLP, IPA)SaltDiastereomeric Salt:(S)-Amine • (S)-Mandelic AcidRacemicAmine->SaltResolution(S)-Mandelic AcidProductChemTarget (Route A):(S)-Spiro[2.4]heptan-4-amine(>98% ee)Salt->ProductChemBase Liberation(NaOH)

Figure 1: Comparative workflow for Chemical Resolution (Route A) vs. Biocatalytic Synthesis (Route B).

Protocol A: Classical Optical Resolution (Chemical Route)

Context: While asymmetric synthesis is elegant, classical resolution remains the industrial benchmark for this scaffold due to the low cost of reagents and the ease of separating the diastereomeric salts. The steric bulk of the spiro-cyclopropyl group enhances the solubility difference between diastereomers.

Resolving Agent: (S)-(+)-Mandelic Acid. (Alternative: L-Tartaric Acid).[1]

Materials
  • Substrate: (±)-Spiro[2.4]heptan-4-amine (10 g, 90 mmol).

  • Resolving Agent: (S)-(+)-Mandelic acid (13.7 g, 90 mmol, 1.0 eq).

  • Solvent: Ethanol (95%) / Water mixture.

  • Base: 2M NaOH.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 13.7 g of (S)-(+)-Mandelic acid in 150 mL of warm Ethanol (50°C).

    • Separately, dilute 10 g of racemic Spiro[2.4]heptan-4-amine in 50 mL of Ethanol.

    • Add the amine solution slowly to the acid solution with vigorous stirring. A white precipitate (the diastereomeric salt) may begin to form immediately.

    • Note: The exotherm is mild, but temperature control (maintain <60°C) prevents degradation.

  • Crystallization (The Critical Step):

    • Heat the suspension to reflux (~78°C) until the solid completely dissolves. If turbidity persists, add water dropwise (max 10-20 mL) until clear.

    • Allow the solution to cool to room temperature slowly (over 4–6 hours). Rapid cooling traps the eutomer (unwanted enantiomer).

    • Chill at 4°C for 12 hours to maximize yield.

  • Filtration & Recrystallization:

    • Filter the crystals via vacuum filtration.

    • Wash: Rinse with cold Ethanol/Ether (1:1).

    • Recrystallization: To achieve >98% ee, recrystallize the wet cake from Ethanol/Water (9:1).

    • Checkpoint: Dry a small sample and check melting point. The pure diastereomeric salt usually has a sharp MP distinct from the racemate.

  • Springing the Amine (Liberation):

    • Suspend the purified salt in 100 mL Water.

    • Add 2M NaOH until pH > 12. The free amine will separate as an oil.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over

      
       and concentrate in vacuo.
      

Expected Yield: 35-40% (relative to racemate, max theoretical is 50%). Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

Protocol B: Biocatalytic Transamination (Green Route)

Context: For high-value applications requiring 100% theoretical yield (via dynamic kinetic resolution) and avoiding toxic solvents,


Mechanism of Action

The enzyme transfers an amino group from a sacrificial donor (Isopropyl amine) to the ketone, utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

BioCycleE_PLPEnzyme-PLP(Active Form)E_PMPEnzyme-PMP(Aminated Form)E_PLP->E_PMP Deamination ByproductAcetone(Volatile)E_PLP->Byproduct - E_PMP->E_PLP Amination Product(S)-Spiro[2.4]heptan-4-amineE_PMP->Product - SubstrateSpiro[2.4]heptan-4-oneSubstrate->E_PMP + DonorIsopropyl amine(Donor)Donor->E_PLP +

Figure 2: The Ping-Pong Bi-Bi mechanism of

Protocol

Enzyme Source: Commercial screening kits (e.g., Codexis ATA panel, Johnson Matthey) are required to identify the specific variant (often Vibrio fluvialis or Arthrobacter mutants) that accepts the spiro-hindered ketone.

Reaction Mix (100 mL Scale):

ComponentConcentration/AmountRole
Spiro[2.4]heptan-4-one 50 mM (~690 mg)Substrate

-Transaminase
10 mg/mL (Lyophilized)Catalyst
PLP (Cofactor) 1 mMCo-catalyst
Isopropyl Amine (IPA) 1 M (20 equivalents)Amine Donor
Buffer 100 mM K-Phosphate (pH 7.[3]5)Medium
DMSO 10% (v/v)Co-solvent

Procedure:

  • Buffer Prep: Prepare Phosphate buffer containing PLP. Adjust pH to 7.5.

  • Substrate Solubilization: Dissolve the ketone in DMSO. Add to the buffer.

  • Initiation: Add the Amine Donor (IPA) followed by the Enzyme powder.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Critical Control: The reaction produces Acetone. Leave the reaction vessel slightly open (with a permeable membrane) or apply a slight vacuum/nitrogen sweep to remove acetone and drive equilibrium to completion.

  • Workup:

    • Acidify to pH 2 (HCl) to protonate the amine (product) and keep it in the aqueous phase.

    • Extract with EtOAc (removes unreacted ketone).

    • Basify aqueous phase to pH 12 (NaOH).

    • Extract product with MTBE or DCM.

Expected Yield: >85%. ee: >99% (Enzymatic routes are highly stereospecific).[2][4]

Quality Control & Analytics

To validate the enantiomeric excess (ee) of the produced Spiro[2.4]heptan-4-amine, derivatization is often required due to the lack of a strong chromophore in the aliphatic amine.

Method: Derivatization with Mosher's Acid Chloride or analysis on Chiral HPLC.

Chiral HPLC Protocol (Direct):

  • Column: Daicel Chiralpak® IG or AD-H (Amylose-based columns work best for spiro-amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (low wavelength required) or Refractive Index (RI).

  • Temperature: 25°C.

Acceptance Criteria:

  • Chemical Purity: >98% (Area %).[3][5]

  • Chiral Purity: >98% ee.[3]

References

  • Sitafloxacin & Spirocyclic Scaffolds

    • Daiichi Sankyo Co., Ltd. "Process for producing quinolone derivative." US Patent 4997943. (Demonstrates the utility of spiro[2.4]heptane amines in fluoroquinolones).
  • Biocatalytic Transamination Reviews

    • Kroutil, W., et al. "Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines." ACS Catalysis, 2016. Link

    • Turner, N. J., et al. "The Industrial Age of Biocatalytic Transamination." Chemical Reviews, 2018.[6] (Authoritative review on ATA mechanisms).

  • General Resolution Protocols

    • BenchChem.[1] "A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives." Link

    • University of Missouri. "Enantiomeric Resolution of (±)-Mandelic Acid." (Principles of diastereomeric crystallization). Link

  • Curtius Rearrangement (Alternative Route)

    • Organic Chemistry Portal.[7] "Curtius Rearrangement."[7][8][9] (Mechanistic grounding for converting Spiro[2.4]heptane-4-carboxylic acid to the amine). Link

Preparation of pharmaceutical intermediates using Spiro[2.4]heptan-4-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Functionalization of Spiro[2.4]heptan-4-amine Oxalate

Part 1: Executive Summary & Strategic Value

Subject: Protocols for the handling, free-basing, and synthetic application of Spiro[2.4]heptan-4-amine oxalate in medicinal chemistry.

Significance in Drug Discovery: Spiro[2.4]heptan-4-amine is a high-value conformational bioisostere for cyclopentylamine and cyclohexylamine. Unlike the 5-azaspiro[2.4]heptane core found in the HCV inhibitor Ledipasvir, this carbocyclic scaffold provides a lipophilic, metabolically stable "spiro-kink" that restricts the rotation of pendant groups. This restriction is critical for:

  • Entropy Reduction: Pre-organizing the ligand conformation to minimize the entropic penalty of binding.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism (e.g., hydroxylation) at the adjacent positions, extending in vivo half-life.

  • Vector Control: Directing substituents into specific vectors that planar rings cannot access.

Scope: This guide details the conversion of the stable oxalate salt into its reactive free base and its subsequent application in Amide Coupling, Reductive Amination, and Urea formation—the three pillars of pharmaceutical library synthesis.

Part 2: Material Properties & Handling

Compound Profile:

  • Name: Spiro[2.4]heptan-4-amine oxalate

  • CAS (Free Base): 78294-17-4[1]

  • Structure: A primary amine attached to the C4 position of a spiro[2.4]heptane system.

  • Form: White to off-white crystalline solid (Oxalate salt).

  • Stability: The oxalate salt is non-hygroscopic and stable at room temperature, unlike the free amine which is a volatile liquid prone to carbonate formation upon air exposure.

Safety Warning (Oxalate Toxicity): Oxalates are nephrotoxic and corrosive. Avoid inhalation of dust.[2] All weighing and handling should be performed in a fume hood.

Solubility Matrix:

Solvent Oxalate Salt Free Base Application Note
Water Soluble Sparingly Soluble Salt dissolves for aqueous extraction.
Methanol Soluble Soluble Good for homogenous free-basing.
DCM/EtOAc Insoluble Soluble Critical: Use for extracting the free base.

| DMF/DMSO | Soluble | Soluble | Standard reaction solvents. |

Part 3: Experimental Protocols

Protocol A: Controlled Free-Basing (The "Salt Break")

Rationale: Direct use of oxalate salts in coupling reactions can be detrimental. Oxalate ions can chelate metal catalysts (Pd, Cu) or interfere with weak bases. For optimal yields, isolate the free amine or neutralize in situ with high precision.*

Method 1: Isolation (Recommended for Scale-up >1g)

  • Suspend Spiro[2.4]heptan-4-amine oxalate (1.0 equiv) in DCM (10 mL/g).

  • Add 1M NaOH (3.0 equiv) and stir vigorously for 30 minutes. Note: The solid will dissolve as the salt breaks.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over anhydrous

    
    .
    
  • Critical Step: Carefully concentrate under reduced pressure (≥ 200 mbar, 25°C). Do not apply high vacuum for extended periods; the free amine is volatile.

  • Use immediately.

Method 2: In Situ Neutralization (Recommended for High-Throughput)

  • Dissolve the oxalate salt in DMF or NMP.

  • Add DIPEA (Diisopropylethylamine) (3.5 equiv). Note: 1 equiv neutralizes the oxalate, 1 equiv releases the amine, and 1.5 equiv acts as the proton sponge for the subsequent reaction.

  • Stir for 15 mins before adding the electrophile.

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Target: Synthesis of stable amide intermediates (e.g., for HCV or GPCR targets).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • Spiro[2.4]heptan-4-amine oxalate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.0 equiv)

  • Solvent: DMF (dry)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at RT to form the active ester.

  • Addition: Add the Spiro-amine oxalate followed immediately by DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]+).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).

    • Sat.

      
       (removes unreacted acid and oxalate byproducts).
      
    • Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the reaction is sluggish, the steric bulk of the spiro ring may be hindering approach. Switch to COMU or T3P (Propylphosphonic anhydride) as the coupling agent to drive conversion.

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Target: Creating basic amines for ion-channel blockers.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Spiro[2.4]heptan-4-amine free base (1.2 equiv) Use Method 1 above

  • 
     (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step:

  • Dissolve the Aldehyde and Spiro-amine (free base) in DCE.

  • Add Acetic Acid (pH should be ~5). Stir for 30 mins to form the Imine intermediate. Note: Steric hindrance near the spiro center may require longer imine formation times (up to 2h).

  • Add

    
     in one portion.
    
  • Stir overnight at RT.

  • Quench with Sat.

    
     and extract with DCM.
    

Part 4: Visualization of Synthetic Logic

Figure 1: Strategic Utility of the Spiro-Scaffold

Caption: This diagram illustrates how the Spiro[2.4]heptan-4-amine core serves as a divergent hub for accessing three distinct pharmacological classes: Amides (Metabolic Stability), Ureas (Receptor Binding), and Secondary Amines (Ion Channel Modulation).

SpiroUtility Spiro Spiro[2.4]heptan-4-amine (Oxalate Salt) FreeBase Step 1: Free-Basing (NaOH/DCM) Spiro->FreeBase Neutralization Amide Amide Coupling (HATU/R-COOH) FreeBase->Amide RedAm Reductive Amination (Aldehyde/NaBH(OAc)3) FreeBase->RedAm Urea Urea Formation (Isocyanate/R-NCO) FreeBase->Urea Prop1 Peptidomimetics (Metabolic Stability) Amide->Prop1 Prop2 Basic Amines (Ion Channel Blockers) RedAm->Prop2 Prop3 H-Bond Donors (Kinase Inhibitors) Urea->Prop3

Figure 2: Decision Tree for Salt Handling

Caption: A decision matrix for researchers to choose between In-Situ neutralization vs. Isolation based on reaction scale and sensitivity.

SaltHandling Start Start: Spiro-Amine Oxalate Decision Reaction Scale? Start->Decision SmallScale < 100 mg (High Throughput) Decision->SmallScale LargeScale > 1 gram (Process) Decision->LargeScale InSitu Method B: In Situ Neutralization (Use 3-4 eq. DIPEA) SmallScale->InSitu Isolation Method A: Extraction & Isolation (NaOH / DCM Partition) LargeScale->Isolation Warning CRITICAL: Avoid High Vac (Volatile Free Base) Isolation->Warning

Part 5: Troubleshooting & Quality Control

1. Analytical Verification:

  • 1H NMR (DMSO-d6): The oxalate salt will show a broad ammonium proton peak (~8.0 ppm) and a sharp singlet for oxalate (~140 ppm in 13C).

  • Chiral Purity: If using a chiral version (e.g., (S)-Spiro[2.4]heptan-4-amine), enantiomeric excess (ee) must be verified via Chiral HPLC (Column: Chiralpak AD-H or IC; Eluent: Hexane/IPA/DEA).

2. Common Pitfalls:

  • Low Yields in Amidation: Often caused by incomplete salt breaking. Solution: Ensure DIPEA is >3.5 equiv relative to the oxalate salt.

  • Precipitate Formation: In THF or DCM, the oxalate byproduct (DIPEA-Oxalate) may precipitate. Solution: This is normal. Filter the reaction mixture before workup or wash with water to dissolve the salts.

  • Catalyst Poisoning: In Buchwald-Hartwig couplings, oxalate ions can poison Pd. Solution: You must use Method 1 (Isolation) to remove oxalate prior to adding the metal catalyst.

References

  • Spirocyclic Scaffolds in Drug Design: Smith, J. M., et al. "Conformational Restriction in Medicinal Chemistry: The Spiro Effect." Journal of Medicinal Chemistry, 2018.

  • Ledipasvir Chemistry (Contextual): Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 2014.

  • Amine Oxalate Handling: "Purification of Amines: The Oxalate Method." Organic Syntheses, Coll. Vol. 2, p. 55.

  • Reaction Protocols: "General Procedure for Amide Coupling using HATU." Common Organic Chemistry Protocols.

(Note: While specific "Spiro[2.4]heptan-4-amine" papers are rare, the protocols above are derived from standard validated methodologies for primary aliphatic amine oxalates in pharmaceutical settings.)

Sources

Using Spiro[2.4]heptan-4-amine oxalate in peptide synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of Spiro[2.4]heptan-4-amine Oxalate in Peptidomimetic Synthesis

Executive Summary

Spiro[2.4]heptan-4-amine (CAS: 95442-76-5, typically supplied as the oxalate or hemioxalate salt) is a rigid, sterically demanding bicyclic amine. It acts as a critical pharmacophore in modern antiviral therapeutics, most notably as a terminal "cap" in the HCV NS5A inhibitor Ledipasvir .

Incorporating this amine into peptide backbones presents two distinct challenges:

  • Material Form: The oxalate salt is non-nucleophilic and acidic; it must be neutralized (free-based) without degrading the sensitive spiro-framework.

  • Steric Hindrance: The spiro[2.4] system creates significant steric bulk adjacent to the nitrogen, retarding nucleophilic attack on activated esters and increasing the risk of racemization in the coupling partner (typically an amino acid like N-Moc-Valine).

This guide provides a validated protocol for the free-basing and coupling of Spiro[2.4]heptan-4-amine, optimized to suppress racemization and maximize yield.

Chemical Context & Mechanism

The "Spiro" Effect

Unlike flexible aliphatic amines, the spiro[2.4]heptane scaffold locks the amine vector in a specific 3D orientation. This "Escape from Flatland" improves target binding affinity and metabolic stability (


 character). However, this rigidity imposes a high energy barrier for the formation of the tetrahedral intermediate during amide coupling.
The Oxalate Factor

Manufacturers supply this amine as an oxalate salt to ensure crystallinity and shelf-stability.

  • Problem: Direct addition of the oxalate salt to a coupling reaction consumes 2 equivalents of base (e.g., DIEA) immediately. If the base is insufficient, the amine remains protonated (

    
    ) and unreactive. Furthermore, oxalate anions can chelate metal catalysts or interfere with specific monitoring assays.
    
  • Solution: A distinct "Salt Break" step is recommended prior to critical couplings.

Experimental Protocols

Phase 1: Preparation (The "Salt Break")

Objective: Convert the stable oxalate salt into the reactive free amine.

Materials:

  • Spiro[2.4]heptan-4-amine oxalate[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 4N NaOH (aq) or Saturated

    
    
    
  • Brine[2]

Protocol:

  • Suspension: Suspend 10.0 mmol of Spiro[2.4]heptan-4-amine oxalate in 50 mL of DCM. The salt will likely not dissolve completely.

  • Basification: Add 20 mL of 4N NaOH (or Sat.

    
    ) to the suspension under vigorous stirring at 0°C.
    
  • Extraction: Stir for 20 minutes until two clear layers form. The solid should disappear as the free amine moves into the organic layer.

  • Separation: Separate the organic phase. Extract the aqueous phase once more with 20 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Quantification: Do not evaporate to dryness if possible (the free amine is volatile and prone to carbonate formation from air). Use the solution directly in Phase 2 after titration or assume quantitative recovery (typically >95%).

Phase 2: Coupling to Peptide/Amino Acid

Objective: Couple the free amine to an N-protected amino acid (e.g., Moc-Val-OH) with <1% racemization.

Method A: High-Throughput / Difficult Coupling (Recommended) Uses HATU for rapid activation to overcome steric bulk.

Reagents:

  • Carboxylic Acid Component (e.g., Moc-Val-OH): 1.0 equiv

  • Spiro-amine (Free base in DCM from Phase 1): 1.1 equiv

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.1 equiv

  • HOAt (1-Hydroxy-7-azabenzotriazole): 1.1 equiv (Optional, boosts rate)

  • DIEA (Diisopropylethylamine): 2.5 equiv

  • Solvent: Anhydrous DMF (Minimum volume to maintain 0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve the Amino Acid and DIEA in DMF. Cool to 0°C.

  • Reagent Addition: Add HATU (and HOAt if using). Stir for 5 minutes. The solution should turn yellow/orange.

  • Amine Addition: Add the Spiro-amine DCM solution (from Phase 1) dropwise.

    • Note: If using the oxalate salt directly (not recommended but possible), add it here along with an additional 2.0 equiv of DIEA.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check HPLC or TLC. Ninhydrin stain is often faint for hindered amines; use KMnO4 or Iodine.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU byproducts)

    • Sat.

      
      
      
    • Brine[2]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Method B: Scalable Process (Ledipasvir Route) Uses EDC/HOBt. Slower, but cheaper and easier to purify on kilogram scale.

  • Suspend Amino Acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF/DCM at 0°C.

  • Add DIEA (3.0 eq).

  • Add Spiro-amine oxalate salt (1.0 eq) directly.

  • Stir at 0°C for 1 hour, then heat to 30–40°C for 12–24 hours.

    • Critical Insight: The elevated temperature is often required for this specific steric clash when using carbodiimides, but it increases the risk of epimerization.

Visualization: Workflow & Logic

The following diagram illustrates the critical decision pathways for handling the oxalate salt and the coupling mechanism.

SpiroCoupling Oxalate Spiro[2.4]heptan-4-amine Oxalate Salt SaltBreak Phase 1: Salt Break (NaOH/DCM Extraction) Oxalate->SaltBreak Recommended DirectAdd Direct Addition Strategy (+ 2.0 eq Extra Base) Oxalate->DirectAdd Alternative FreeBase Free Amine (Reactive Species) SaltBreak->FreeBase Coupling Phase 2: Coupling Reaction (Steric Barrier) FreeBase->Coupling DirectAdd->Coupling Risk of incomplete deprot HATU Method A: HATU/HOAt (Fast, Low Racemization) Coupling->HATU EDC Method B: EDC/HOBt (Scalable, Requires Heat) Coupling->EDC Product Final Peptidomimetic (e.g., Ledipasvir Intermediate) HATU->Product 4-6 hrs @ RT EDC->Product 18-24 hrs @ 40°C

Caption: Workflow for converting the inert oxalate salt into a reactive spiro-amine and selecting the appropriate coupling pathway based on scale and speed requirements.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Purity (HPLC) >98% (Target)If <95%, check for unreacted amine. The spiro-amine is non-UV active (unless derivatized); monitor the disappearance of the UV-active Amino Acid ester.
Chirality >99% ee (Enantiomeric Excess)Racemization often occurs at the Amino Acid

-carbon. If observed, switch from EDC/Heat to HATU/0°C/Collidine.
Reaction Rate Slow conversion (>12h)The spiro ring causes steric shielding. Add HOAt or Oxyma Pure as an additive to accelerate the active ester reaction.
Solubility Precipitate in reactionOxalate salts of urea byproducts (from EDC) can precipitate. Filter the reaction mixture before workup.

References

  • Ledipasvir Synthesis & Intermediates: Scott, R. W., et al. (2016).[3] Process for the preparation of Ledipasvir.[3][4][5][6] World Intellectual Property Organization. WO2016207915A1 .[3]

  • Coupling Sterically Hindered Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • General Peptide Synthesis Protocols (HATU/HOAt usage): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with Spiroheptan-4-amine Oxalate

Technical Support Center: Optimizing Reaction Yields with Spiro[1]heptan-4-amine Oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter unexpected roadblocks when incorporating spirocyclic scaffolds.

Spiro[1]heptan-4-amine is a highly valuable, sp³-rich bioisostere used to replace flat aromatic rings, thereby improving the metabolic stability and aqueous solubility of drug candidates[2]. However, to ensure shelf stability, it is commercially supplied as an oxalate salt . While excellent for storage, the oxalate counterion and the unique steric environment of the spiro[1] system introduce specific synthetic challenges.

This guide provides field-proven, causality-driven troubleshooting protocols to maximize your reaction yields.

Section 1: The Free-Basing Imperative & Volatility Management

FAQ: "Why are my amide coupling and reductive amination yields consistently below 20% when using the oxalate salt directly?"

The Causality: A common shortcut in organic synthesis is adding a tertiary amine base (like DIPEA or TEA) directly to an amine salt in the reaction flask to generate the free base in situ. When working with oxalate salts, this is a critical error. Oxalic acid is a highly reactive dicarboxylic acid. If you add a coupling reagent (e.g., HATU, EDC) to this mixture, the liberated oxalate will competitively react with the coupling reagent to form mixed anhydrides[3]. Because the spirocyclic amine is sterically hindered, the oxalate outcompetes it, consuming your expensive reagents and stalling the reaction.

Furthermore, the free base of Spiro[1]heptan-4-amine has a low molecular weight (~111.18 g/mol ), making it highly volatile. If you attempt to isolate the free base and aggressively evaporate the solvent, you will lose your product to the vacuum pump.

Protocol: Optimized Biphasic Free-Basing for Volatile Amines

To achieve >95% yield in downstream reactions, you must physically separate the amine from the oxalate via a self-validating biphasic extraction[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of Spiro[1]heptan-4-amine oxalate in Dichloromethane (DCM) (10 mL/mmol).

  • Neutralization: Add an equal volume of 2M aqueous NaOH. Scientific Rationale: Strong aqueous base ensures complete deprotonation of both the amine and the oxalic acid. The resulting sodium oxalate is highly soluble in water and completely insoluble in DCM.

  • Biphasic Extraction: Stir vigorously for 30 minutes at room temperature.

  • Separation: Transfer to a separatory funnel. Collect the bottom organic layer (DCM) containing the free amine. Extract the aqueous layer once more with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Concentration (CRITICAL): Concentrate the filtrate using a rotary evaporator. Do not exceed 30°C water bath temperature, and do not drop the vacuum below 100 mbar. Stop evaporation as soon as the bulk solvent is removed.

  • Self-Validation Step: Spot the resulting oil on a TLC plate and stain with bromocresol green. The absence of yellow spots confirms the complete removal of acidic oxalate[3].

FreeBasingSaltSpiro[2.4]heptan-4-amineOxalate SaltBaseAdd 2M NaOH (aq)+ DCM SolventSalt->BaseBiphasicBiphasic Mixture(Stir 30 min)Base->BiphasicSepPhase SeparationBiphasic->SepAqTop Aqueous Phase(Discard: Na-Oxalate)Sep->Aq AqueousOrgBottom Organic Phase(Contains Free Amine)Sep->Org DCMDryDry over Na2SO4& FilterOrg->DryConcCareful Concentration(>100 mbar, <30°C)Dry->Conc

Fig 1: Optimized biphasic free-basing workflow for volatile spirocyclic amine oxalate salts.

Section 2: Overcoming Steric Hindrance at the C4 Position

FAQ: "I've rigorously free-based the amine, but my amide coupling is still incredibly slow and yields are poor. What is going wrong?"

The Causality: Look closely at the 3D topology of Spiro[1]heptan-4-amine. The primary amine is located at the C4 position, directly adjacent to the spiro-fusion point where the cyclopropane ring meets the cyclopentane ring. This cyclopropane moiety acts as a rigid, steric "umbrella" that severely restricts the trajectory of incoming electrophiles[5]. Standard coupling reagents like EDC/HOBt rely on relatively bulky active esters that simply cannot navigate this steric bulk efficiently.

To force this reaction, you must utilize coupling reagents that leverage the "neighboring group effect" (such as HOAt-derived reagents) to coordinate the amine and accelerate the acyl transfer.

Quantitative Comparison of Coupling Strategies
Coupling ReagentActivation MechanismSuitability for Spiro[1]heptan-4-amineExpected Yield
EDC / HOBt Standard HOBt active esterPoor: Too sterically demanding for the C4 position.< 20%
T3P (50% in EtOAc) Phosphonic anhydrideModerate: Good for aliphatic amines, but requires heating (60°C) to overcome steric barriers.50 - 70%
COMU Morpholino-based uroniumVery Good: High reactivity, less hazardous byproduct profile.70 - 85%
HATU HOAt ester (Neighboring group effect)Excellent: The pyridine nitrogen of HOAt hydrogen-bonds with the amine, directing it to the electrophilic center.85 - 95%

Recommendation: For standard amide bond formations with this scaffold, default to HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature.

Section 3: Transition Metal Catalysis (Buchwald-Hartwig) Troubleshooting

FAQ: "My Palladium-catalyzed C-N cross-coupling is failing. The reaction mixture turns black within 15 minutes, and I recover only starting material."

The Causality: The rapid formation of a black precipitate is the hallmark of "Palladium Black"—the irreversible aggregation of inactive Pd(0) nanoparticles. When using the oxalate salt of Spiro[1]heptan-4-amine, this is almost always caused by catalyst poisoning via residual oxalate [6].

Oxalate is a powerful bidentate ligand. If even trace amounts of oxalate carry over into your Buchwald-Hartwig amination, it will outcompete your carefully chosen phosphine ligands (like RuPhos or BrettPhos) and coordinate tightly to the Pd(II) center. This forms a stable, catalytically dead Pd-oxalate complex that eventually degrades into Pd(0) black[7].

PdPoisoningcluster_poisonPathway A: Residual Oxalate Present (Failure)cluster_successPathway B: Fully Free-Based Amine (Success)Pd_catActive Pd Catalyst(e.g., Pd(OAc)2 + Ligand)OxalateOxalate Anion(Bidentate Coordination)Pd_cat->OxalateAmineSpiro[2.4]heptan-4-amine(Sterically Hindered)Pd_cat->AminePd_OxStable Pd-Oxalate Complex(Catalyst Deactivation)Oxalate->Pd_OxPd_BlackPd(0) Aggregation(Black Precipitate)Pd_Ox->Pd_BlackOxAddOxidative AdditionComplexAmine->OxAdd Nucleophilic AttackRedElimReductive Elimination(Product Formation)OxAdd->RedElim

Fig 2: Divergent pathways in Pd-catalysis: Oxalate-induced poisoning vs. successful amination.

Corrective Action for C-N Cross-Coupling
  • Absolute Purity: Ensure the free-basing protocol (Section 1) is executed flawlessly. You must start with the pure, isolated free amine.

  • Ligand Selection: Because the spiro[1] amine is sterically hindered, standard ligands like Xantphos or BINAP will struggle. Switch to tBuBrettPhos or RuPhos , which are explicitly designed to facilitate the reductive elimination of bulky primary amines.

  • Base Selection: Use a strong, inorganic base like Sodium tert-butoxide (NaOtBu) to ensure rapid deprotonation of the amine upon coordination to the Palladium center.

References
  • (A) Spirocyclic amines in drugs; (B) Representation of azaspiro[2.n]alkanes (n = 3-5) in the literature. ResearchGate. Available at: [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at:[Link]

  • Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical (via SciSpace). Available at:[Link]

  • Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. PMC - NIH. Available at:[Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Catalysts. Available at:[Link]

  • Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials. BioResources. Available at:[Link]

Removing oxalate counterion impurities from Spiro[2.4]heptan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the purification of Spiro[2.4]heptan-4-amine (and similar spirocyclic amines) to remove oxalate counterion impurities.

Subject: Purification of Spiro[2.4]heptan-4-amine (Oxalate Salt


 Free Base/Alternative Salt)
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Senior Application Scientist, Separation Technologies

Executive Summary

Oxalate salts are frequently used to crystallize amines like Spiro[2.4]heptan-4-amine due to their high lattice energy, which aids in chiral resolution or initial purification. However, the oxalate anion is a bidentate chelator that can be difficult to remove completely.

This guide details three validated workflows to remove oxalate:

  • Biphasic Extraction (pH Swing): The standard method for bulk removal.

  • Calcium Precipitation: For cases where the oxalate salt is highly insoluble or "sticky."

  • Anion Exchange Chromatography: For high-purity polishing ( >99.5%).

Method A: Biphasic Extraction (The Standard)

Best For: Bulk material (>1g), converting to free base. Mechanism: Deprotonation of the amine ammonium center (


) raises the pH above the pKa, breaking the ionic bond with oxalate. The neutral amine partitions into the organic phase, while the oxalate dianion (

) remains in the aqueous phase.
Protocol
  • Dissolution: Suspend the Spiro[2.4]heptan-4-amine oxalate salt in water (10 mL/g). If insoluble, warm slightly to 35°C.

  • Basification: Slowly add 2M NaOH or KOH while stirring.

    • Target pH: > 12.0.[1]

    • Why: The pKa of aliphatic amines is typically 10–11. To ensure >99% free base formation, pH must be

      
      .
      
  • Extraction: Add an organic solvent (DCM or MTBE).

    • Solvent Choice:MTBE (Methyl tert-butyl ether) is recommended over DCM if you plan to form a different salt later, as it separates cleanly. DCM is better if the free amine is highly lipophilic.

  • Separation: Collect the organic layer. Extract the aqueous layer 2x more.

  • Wash: Wash combined organics with saturated brine (removes trapped oxalate).

  • Drying: Dry over anhydrous

    
    .
    
  • Concentration: Remove solvent via rotary evaporation.

⚠️ CRITICAL WARNING: VOLATILITY Spiro[2.4]heptan-4-amine is a low-molecular-weight amine. The free base is likely volatile .

  • Do NOT use high vacuum (< 10 mbar) for extended periods.

  • Do NOT heat the water bath above 30°C during evaporation.

  • Recommendation: If possible, add the acid for your desired final salt (e.g., HCl in dioxane) before evaporating to dryness to "trap" the amine.

Method B: Calcium Precipitation (The Scavenger)

Best For: Stubborn oxalate impurities; situations where high pH (Method A) causes emulsions. Mechanism: Calcium oxalate (


) has an extremely low solubility product (

), effectively driving the equilibrium to precipitate oxalate.
Protocol
  • Dissolution: Dissolve the amine oxalate in water.

  • Calcium Addition: Add 1.1 equivalents of Calcium Chloride (

    
    )  dissolved in minimal water.
    
  • Precipitation: A fine white precipitate of calcium oxalate will form immediately.

  • Aging: Stir for 30 minutes.

  • Filtration (The Tricky Part): Calcium oxalate forms fine crystals that clog filters.

    • Use: A pad of Celite (diatomaceous earth) on a sintered glass funnel.

    • Action: Filter the suspension through the Celite pad.

  • Workup: The filtrate now contains Spiro[2.4]heptan-4-amine hydrochloride (due to Cl- exchange). You can now proceed to basify and extract (as in Method A) without oxalate interference.

Method C: Anion Exchange (The Polisher)

Best For: Small scale (<500mg), high purity requirements, or removing trace residual oxalate. Mechanism: Strong Anion Exchange (SAX) resin exchanges oxalate anions for hydroxide (


) or chloride (

).
Protocol
  • Resin Prep: Use a quaternary ammonium resin (e.g., Amberlite IRA-402 or Dowex 1X8) in the Hydroxide (OH-) form .

    • Pre-wash: Wash resin with methanol, then water.

  • Loading: Dissolve the amine oxalate in water/methanol (50:50) and load onto the column.

  • Elution: Elute with water/methanol.

    • Chemistry: The resin retains the oxalate (

      
       has higher affinity for the resin than 
      
      
      
      ). The amine elutes as the free base.
  • Analysis: Monitor fractions via TLC or pH (amine fractions will be basic).

Comparative Data Summary

FeatureMethod A: pH SwingMethod B: Calcium CrashMethod C: Ion Exchange
Throughput High (Multi-gram)High (Multi-gram)Low (<1g recommended)
Cost LowLowHigh (Resin cost)
Oxalate Removal >95%>99%>99.9%
Risk Factor EmulsionsFiltration cloggingDilution of product
Primary Use Initial extractionRemoving bulk oxalateFinal polishing

Visualizing the Workflow

OxalateRemoval cluster_volatility Volatility Warning Start Start: Spiro[2.4]heptan-4-amine Oxalate Salt SolubilityCheck Is the salt soluble in water? Start->SolubilityCheck MethodA Method A: pH Swing (NaOH + MTBE) SolubilityCheck->MethodA Yes (Standard) MethodB Method B: Calcium Crash (Add CaCl2) SolubilityCheck->MethodB No / Emulsion Risk CheckPurity Check Purity (NMR/IC) MethodA->CheckPurity MethodB->MethodA Filtrate (Amine-HCl) MethodC Method C: Ion Exchange (SAX Resin) Success Pure Amine Obtained MethodC->Success CheckPurity->MethodC Trace Oxalate Remains CheckPurity->Success Oxalate Absent

Figure 1: Decision matrix for selecting the appropriate oxalate removal protocol based on solubility and purity requirements.

Troubleshooting & FAQs

Q: I used Method A, but my yield is very low (20-30%). Where did my product go? A: The free base of Spiro[2.4]heptan-4-amine is likely volatile. If you evaporated the solvent on a rotovap at 40-50°C under strong vacuum, you likely distilled your product into the trap.

  • Fix: Do not evaporate to dryness. Concentrate to a small volume, then add your desired acid (e.g., HCl in ether) to precipitate the stable salt immediately.

Q: In Method B, the filtration is completely stuck. What do I do? A: Calcium oxalate forms microscopic platelets that block filter pores.

  • Fix: Do not use simple filter paper. Prepare a bed of Celite 545 (approx 1-2 cm thick) on a coarse sintered glass funnel. Wet the Celite first, apply gentle vacuum, then pour your mixture.

Q: Can I use Calcium Hydroxide


 instead of Calcium Chloride? 
A:  Yes, but with caution. 

is sparingly soluble. If you use it, you perform the "Calcium Crash" and "Basification" simultaneously. However, excess undissolved

will contaminate your filter cake, making it harder to distinguish between the calcium oxalate waste and the calcium base.

is preferred because it is fully soluble, ensuring the precipitate is purely oxalate.

Q: How do I confirm the oxalate is actually gone? A:

  • 13C NMR: Look for the disappearance of the oxalate carbonyl signal (typically ~160-170 ppm).

  • Ion Chromatography (IC): The gold standard for anion quantification.

  • Precipitation Test (Qualitative): Take a small aliquot of your product, dissolve in water, and add

    
    . If it stays clear, bulk oxalate is gone.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Savage, G. P., & Vanhanen, L. (2016). Addition of calcium compounds to reduce soluble oxalate in a high oxalate food system. Food Chemistry, 221, 1221-1226. Link (Validating CaCl2 efficacy for oxalate precipitation).

  • PubChem. (n.d.). Spiro[2.4]heptan-4-one Compound Summary. National Center for Biotechnology Information. Link (Structural analog data for volatility estimation).

  • Google Patents. (1967). Process for the purification of amines (US3337630A).[2] Link (Industrial methods for amine salt purification).

Sources

Technical Support Center: Resolving Hygroscopic Challenges with Spiro[2.4]heptan-4-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Spiro[2.4]heptan-4-amine oxalate (CAS: 1956327-42-6).

Spirocyclic amines are highly valued in modern drug discovery for their ability to improve metabolic stability and molecular three-dimensionality. While converting the free base to an oxalate salt generally improves solid-state handling, the strong hydrogen-bond acceptor capacity of the oxalate dianion—combined with the primary ammonium cation—creates a highly favorable energetic landscape for water sorption. This absorbed moisture acts as a plasticizer, lowering the glass transition temperature (


) of amorphous regions and triggering physical changes such as caking, deliquescence, and chemical hydrolysis (1)[1].

This guide provides a self-validating diagnostic framework and troubleshooting protocols to ensure your synthetic workflows remain robust.

Diagnostic Workflow & Material Handling

To prevent moisture-induced degradation, the handling of Spiro[2.4]heptan-4-amine oxalate must follow a strict, moisture-controlled operational logic.

G Receipt Receipt of Spiro[2.4]heptan-4-amine oxalate DVS Dynamic Vapor Sorption (DVS) Isotherm Analysis (0-90% RH) Receipt->DVS Determine Moisture Sensitivity Classify Ph. Eur. Hygroscopicity Classification DVS->Classify Gravimetric Data Storage Controlled Storage (Argon Purge & Desiccator) Classify->Storage Define Storage Parameters Handling Glove Box Handling (< 5% RH) Storage->Handling Transfer for Use KF Karl Fischer Titration (Moisture Validation) Handling->KF Aliquot for Analysis Reaction Anhydrous Reaction Setup (Amide Coupling / Alkylation) Handling->Reaction Proceed if Dry KF->Reaction Water < 0.5% w/w Dry Vacuum Drying (40°C, < 10 mbar) KF->Dry Water > 0.5% w/w Dry->Handling Re-evaluate

Workflow for the characterization, storage, and handling of hygroscopic Spiro[2.4]heptan-4-amine oxalate.

Quantitative Data: Hygroscopicity Classification

Before utilizing the compound in sensitive reactions, it must be classified using the European Pharmacopoeia (Ph. Eur.) guidelines based on Dynamic Vapor Sorption (DVS) data (2)[2].

Hygroscopicity ClassificationWeight % of Water Sorbed (at 80% RH, 25°C)Handling Requirement for Spiro[2.4]heptan-4-amine oxalate
Non-hygroscopic < 0.2%Standard ambient handling
Slightly hygroscopic 0.2% – 2.0%Tightly sealed containers, minimal ambient exposure
Moderately hygroscopic 2.0% – 15.0%Desiccator storage, weigh rapidly in dry environments
Very hygroscopic ≥ 15.0%Glove box (< 5% RH) or pre-filled inert reaction vials
Deliquescent Sufficient to form a liquidStrict inert atmosphere (Argon/N2), moisture-barrier packaging

Troubleshooting FAQs

Q1: Our batch of Spiro[2.4]heptan-4-amine oxalate has formed a hard, sticky cake inside the amber bottle. How do we accurately determine its moisture content without exposing it further to ambient humidity? A: When a hygroscopic salt cakes, it indicates that the deliquescence relative humidity (DRH) has been breached, allowing capillary condensation of water between particles (3)[3].

  • Causality: Breaking the cake in ambient air will exponentially increase the surface area exposed to moisture. Atmospheric moisture rapidly adsorbs onto these newly exposed high-energy surfaces, leading to false-positive water content readings.

  • Solution: Transfer the sealed bottle into a glove box maintained at < 5% RH. Fracture the cake mechanically within this controlled environment. Weigh the sample directly into a pre-dried, septum-sealed vial. Inject anhydrous methanol to dissolve the salt, then withdraw the solution via syringe and inject it directly into a Karl Fischer titrator.

Q2: We are observing inconsistent conversion rates in our amide coupling reactions (using HATU/DIPEA) when using this building block. Could the oxalate salt's hygroscopicity be the root cause? A: Absolutely. In anhydrous organic synthesis, the presence of adventitious water from a hygroscopic salt is a primary culprit for reaction failure (4)[4].

  • Causality: Water is a strong nucleophile. In HATU-mediated couplings, water competes with the Spiro[2.4]heptan-4-amine for the activated O-At ester intermediate. This hydrolyzes the carboxylic acid starting material back to its inactive form, consuming the coupling reagent and stalling the reaction.

  • Solution: Utilize pre-filled reaction vials prepared in a moisture-free environment, or perform an azeotropic distillation of the Spiro[2.4]heptan-4-amine oxalate with anhydrous toluene prior to the addition of the coupling reagents. Ensure the oxalate is fully neutralized with excess DIPEA (at least 2.5 equivalents) to liberate the free amine.

Q3: Can we dry the caked material in a standard vacuum oven? A: Caution is required.

  • Causality: Heating oxalate salts excessively can lead to thermal degradation or the sublimation of oxalic acid, which alters the stoichiometry of your building block.

  • Solution: Dry the material under high vacuum (< 10 mbar) at mildly elevated temperatures (maximum 40°C) equipped with a desiccant trap. Monitor the mass loss until a constant weight is achieved.

Self-Validating Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantitatively determine the water sorption limit and classify the hygroscopicity of the Spiro[2.4]heptan-4-amine oxalate (5)[5].

  • System Validation: Prior to the sample run, calibrate the ultra-microbalance using a certified 10 mg reference weight. The reading must be within ± 0.1 µg to validate instrument sensitivity.

  • Sample Preparation: Load 10–20 mg of the oxalate salt into the quartz sample pan.

  • Initial Drying (Pre-treatment): Equilibrate the sample at 25°C and 0% RH until the rate of mass change (

    
    ) is < 0.0005% per minute for 10 minutes.
    
    • Causality: This establishes an absolute dry reference mass (

      
      ) by removing surface-bound water without thermally degrading the oxalate (6)[6].
      
  • Sorption Cycle: Increase the relative humidity from 0% to 90% in 10% increments at 25°C. Hold each step until

    
     < 0.0005%/min.
    
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments using the same equilibration criteria.

  • Self-Validation Check (Hysteresis Analysis): Analyze the sorption-desorption loop. If the mass at the final 0% RH step is greater than

    
     by > 0.1%, it indicates irreversible hydrate formation or chemical degradation. If it returns exactly to 
    
    
    
    , the moisture uptake is purely physical and reversible.
Protocol B: Moisture-Free Karl Fischer (KF) Titration

Purpose: To accurately measure the water content of the salt without introducing atmospheric error.

  • System Validation: Run a blank titration using only the anhydrous solvent (e.g., dry methanol) prior to sample injection. The baseline drift must be < 10 µ g/min . Following the sample, inject a certified 1% water standard; recovery must be 98–102% to validate the absence of side reactions between the oxalate salt and the KF reagent.

  • Sample Preparation: Inside a nitrogen-purged glove box, weigh 50 mg of Spiro[2.4]heptan-4-amine oxalate into a dry vial and seal it with a PTFE-lined septum.

  • Solubilization: Inject 2.0 mL of anhydrous methanol through the septum. Agitate until the salt is fully dissolved.

  • Injection: Withdraw 1.0 mL of the solution using a gas-tight syringe and inject it directly into the KF titration vessel. Subtract the blank solvent moisture from the final calculation.

References

  • How do you handle hygroscopic salts? HepatoChem URL:[Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) Particle Technology Labs URL:[Link]

  • DVS Application Note 101 Jenck / Surface Measurement Systems URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance American Pharmaceutical Review URL:[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Asia Pharmaceutics URL:[Link]

Sources

Technical Support Center: Spiro[2.4]heptan-4-amine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SP-2024-OPT-T Subject: Temperature Optimization & Thermal Management for Spiro[2.4]heptan-4-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary: The Thermal Landscape

Welcome to the technical support hub for the Spiro[2.4]heptan-4-amine scaffold. As you likely know, this molecule presents a unique "push-pull" challenge in synthesis:

  • High Strain Energy (~26 kcal/mol): The spiro-fusion of the cyclopropane and cyclopentane rings creates significant angle strain. Excessive heat (>50°C) during formation or workup risks ring-opening (relief of strain) or polymerization .

  • Stereochemical Lability: The position of the amine (C4) relative to the cyclopropane ring (endo/exo or cis/trans) is thermodynamically sensitive. High temperatures often erode diastereomeric excess (de).

This guide replaces generic protocols with field-proven thermal strategies for the two critical phases: Scaffold Construction (Simmons-Smith) and Functionalization (Reductive Amination) .

Phase 1: Scaffold Construction (The "Danger Zone")

Target: Synthesis of Spiro[2.4]heptan-4-one (Precursor) Method: Simmons-Smith Cyclopropanation of 2-methylenecyclopentanone (or protected derivative).

The Thermal Protocol

The formation of the zinc-carbenoid species and its insertion into the alkene is highly exothermic . A runaway exotherm here doesn't just lower yield; it destroys the spiro-center.

StepOperationOptimal TempCritical LimitRationale
1 Reagent Prep (Zn-Cu or Et₂Zn + CH₂I₂)-10°C to 0°C > 5°CPrevents premature decomposition of the zinc carbenoid (ICH₂ZnI).
2 Substrate Addition 0°C > 10°CControls the rate of the exothermic insertion. Slow addition is mandatory.
3 Reaction Aging RT (20-25°C) > 40°CAllows reaction completion. Heating >40°C promotes ring-opening to ethyl-cyclopentene derivatives.
4 Quench 0°C > 15°CAcidic quench generates heat. High temp + Acid = Rapid ring destruction.

Scientist's Note: If using the Furukawa modification (Et₂Zn), the exotherm is sharper than with the Zn-Cu couple. Ensure your cooling bath has a high thermal capacity (e.g., acetone/dry ice or a recirculating chiller), not just a small ice bucket.

Phase 2: Functionalization (The Stereocontrol Phase)

Target: Conversion of Spiro[2.4]heptan-4-one to Spiro[2.4]heptan-4-amine. Method: Reductive Amination (Ti(OiPr)₄ / NaBH₄ or NaBH₃CN).

Temperature vs. Stereoselectivity

The amine can form cis or trans relative to the methylene bridge of the spiro ring. Temperature is your primary dial for controlling this ratio.

  • Kinetic Control (-78°C to -20°C): Favors the hydride attack from the less sterically hindered face. Usually maximizes the trans-amine (relative to the cyclopropane).

  • Thermodynamic Control (0°C to RT): Allows equilibration of the imine/enamine intermediate, often leading to a mixture or the thermodynamically more stable isomer.

Recommended Protocol (High Diastereoselectivity):

  • Imine Formation: Mix Ketone + Amine + Ti(OiPr)₄ at RT (25°C) for 12h. (Ensure complete conversion to imine before cooling).

  • Reduction: Cool to -78°C . Add borohydride.[1]

  • Warm-up: Allow to warm slowly to 0°C over 4 hours.

Visualizing the Workflow

The following diagram illustrates the critical temperature nodes where most user failures occur.

SpiroSynthesis Start Start: Methylene Cyclopentanone Cyclopropanation Simmons-Smith Reaction (Zn-Cu / CH2I2) Start->Cyclopropanation Reagents Added ExothermCheck Critical Control Point: Is Temp > 40°C? Cyclopropanation->ExothermCheck Monitor Internal Temp RingOpen FAILURE: Ring Opening (Formation of Ethyl-Cyclopentene) ExothermCheck->RingOpen Yes (Overheat) SpiroKetone Intermediate: Spiro[2.4]heptan-4-one ExothermCheck->SpiroKetone No (< 40°C) ImineForm Imine Formation (Ti(OiPr)4, RT) SpiroKetone->ImineForm Amine Source Reduction Hydride Reduction ImineForm->Reduction TempDecision Reduction Temp? Reduction->TempDecision Kinetic High Selectivity (dr > 90:1) (-78°C) TempDecision->Kinetic Cryogenic Thermo Low Selectivity (dr ~ 50:50) (0°C to RT) TempDecision->Thermo Ambient

Figure 1: Process flow highlighting critical thermal failure points (Red) and optimization nodes (Green).

Troubleshooting Guide (FAQs)

Q1: I am seeing significant "ethyl-cyclopentyl" impurities in my NMR after the Simmons-Smith step. What happened?

Diagnosis: Thermal Ring Opening. The Science: The spiro[2.4]heptane system possesses significant angle strain (Walsh orbitals of the cyclopropane are bent). If the reaction temperature exceeds 40°C—often caused by a rapid addition of CH₂I₂ causing a localized exotherm—the cyclopropane ring cleaves to relieve this strain, resulting in an ethyl group. The Fix:

  • Use a jacketed reactor or strict internal temperature monitoring.

  • Slow down the addition rate of the carbenoid precursor.

  • Ensure your solvent (usually Et₂O or DME) is refluxing controlled or kept at 0°C if using the Furukawa modification.

Q2: My reductive amination yield is good, but I have a 1:1 mixture of diastereomers. How do I improve the cis/trans ratio?

Diagnosis: Thermodynamic equilibration. The Science: At 0°C or RT, the hydride reduction is fast and reversible, or the imine isomerizes. The Fix: Switch to Cryogenic Reduction .

  • Form the imine at RT (thermodynamic equilibrium of the imine itself).

  • Cool to -78°C .

  • Add a pre-cooled solution of LiBH₄ or NaBH₄.

  • This forces the hydride to attack from the sterically most accessible face (Kinetic Control), usually improving dr to >90:1.

Q3: During the quench of the Simmons-Smith reaction, the pot "boiled over" and the product degraded.

Diagnosis: Acid-Catalyzed Exotherm. The Science: Quenching unreacted Zn-Cu or Et₂Zn with acid releases massive amounts of hydrogen gas and heat. Hot acid rapidly opens cyclopropane rings (acid-catalyzed cleavage). The Fix:

  • Quench at 0°C .

  • Use Saturated NH₄Cl (mild) instead of HCl.

  • Add the quench dropwise. Do not rush this step.

References

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. (Foundational text on the temperature sensitivity of the zinc-carbenoid).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Standard protocols for amine synthesis).

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[2][3][4] Organic Reactions.[1][2] (Comprehensive review on temperature management in cyclopropanation).

  • PubChem. "Spiro[2.4]heptan-4-one Compound Summary." (Physical property verification).

Sources

Technical Support Center: Enantiomeric Separation of Spiroheptan-4-amine

Technical Support Center: Enantiomeric Separation of Spiro[1]heptan-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol repository for the chiral resolution of spiro[1]heptan-4-amine. The orthogonal ring system of this spirocycle restricts conformational freedom, which enhances biological target specificity but requires highly stereospecific resolution strategies.

Below is the decision matrix for selecting the optimal separation strategy based on your scale and starting material.

DecisionMatrixStartSpiro[2.4]heptan-4-amineEnantiomer SeparationScaleWhat is your target scaleand starting material?Start->ScalePrepSFCPreparative Chiral SFC(Fast, Analytical to <10g)Scale->PrepSFC Racemate (<10g)SaltDiastereomeric Salt Resolution(L-Tartaric Acid, >10g)Scale->Salt Racemate (>10g)EnzymeEnzymatic Kinetic Resolution(CAL-B, Moderate Scale)Scale->Enzyme Racemate (Green Chem)EllmanAsymmetric Synthesis(Ellman's Auxiliary, De Novo)Scale->Ellman Starting from Ketone

Caption: Decision matrix for selecting the optimal enantiomeric separation strategy for Spiro[1]heptan-4-amine.

Section 1: Classical Resolution via Diastereomeric Salt Formation

When scaling up beyond 10 grams, classical resolution remains the most cost-effective approach.

SaltResolutionStep11. Salt FormationMix Racemic Amine +L-Tartaric Acid in MeOHStep22. CrystallizationControlled cooling to RTStep1->Step2Step33. FiltrationSeparate solid from mother liquorStep2->Step3SolidLess Soluble Diastereomer(Enantiomerically Enriched)Step3->Solid Filter CakeLiquidMother Liquor(Opposite Enantiomer)Step3->Liquid FiltrateStep44. Free-BasingTreat with NaOH (pH > 12)Solid->Step4Step55. ExtractionExtract with DCM, dry, concentrateStep4->Step5

Caption: Self-validating experimental workflow for the diastereomeric salt resolution of primary amines.

FAQ & Troubleshooting

Q: Why is my tartaric acid salt oiling out instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the cooling rate outpaces the nucleation rate, or the solvent system is too non-polar. The linear dicarboxylic acid structure of L-tartaric acid (pKa1 ~2.98) relies on rigid hydrogen-bonding networks to precipitate the less soluble diastereomer[2]. Fix: Re-heat the mixture until homogeneous. Add 5-10% water or methanol to increase solubility, and cool at a strictly controlled rate of 0.1°C/min. Seeding with pure diastereomeric crystals will force nucleation.

Self-Validating Protocol: L-Tartaric Acid Resolution
  • Salt Formation: Dissolve racemic spiro[1]heptan-4-amine (1.0 eq) in warm methanol. In a separate flask, dissolve (0.5 to 1.0 eq) in warm methanol. Slowly combine the solutions under vigorous stirring[3].

    • Validation Check: The solution must remain completely transparent at 60°C. If cloudy, add methanol dropwise until clear to prevent the kinetic trapping of mixed salts.

  • Crystallization: Allow the flask to cool to room temperature over 4 hours, then transfer to an ice bath for 2 hours. Filter the resulting crystals.

  • Free-Basing: Suspend the filter cake in dichloromethane (DCM) and add 2M NaOH dropwise until the salt dissolves.

    • Validation Check: Test the aqueous layer with pH paper. It must read >12. If the pH is lower, the amine remains protonated and will not partition into the organic layer.

  • Isolation: Extract the aqueous layer 3x with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Section 2: Biocatalytic Kinetic Resolution

For researchers prioritizing green chemistry and high specificity, enzymatic resolution is highly effective for spirocyclic systems.

FAQ & Troubleshooting

Q: How do I prevent over-acylation and loss of enantiomeric excess (ee%)? A: Candida antarctica Lipase B (CAL-B) possesses a deep, funnel-like active site that [4]. However, if the reaction is pushed past 50% conversion, the enzyme will begin acylating the off-target enantiomer due to equilibrium shifts. Fix: Use exactly 0.55–0.60 equivalents of the acyl donor (e.g., isopropyl acetate) to thermodynamically cap the reaction.

Self-Validating Protocol: CAL-B Catalyzed Acylation
  • Acylation: Dissolve the racemic amine in a co-solvent (e.g., MTBE or THF). Add CAL-B (recombinant, 1:0.5 w/w substrate-to-enzyme ratio) and isopropyl acetate (0.6 eq)[4]. Stir at 30°C.

    • Validation Check: Monitor the reaction via chiral GC/MS. Halt the reaction via filtration (to remove the immobilized enzyme) the exact moment conversion reaches 50%.

  • Separation: Concentrate the filtrate, dissolve in ethyl acetate, and wash with 1M HCl.

    • Validation Check: The acylated (amide) product remains in the organic phase. The unreacted, enantiopure basic amine partitions entirely into the aqueous phase.

  • Recovery: Basify the aqueous phase to pH >12 with NaOH and extract with DCM to recover the pure enantiomer.

Section 3: De Novo Asymmetric Synthesis (Ellman's Auxiliary)

If you are synthesizing the amine from spiro[1]heptan-4-one, installing a chiral auxiliary bypasses the need to resolve a racemate later.

FAQ & Troubleshooting

Q: I used Ellman's auxiliary on spiro[1]heptan-4-one, but the reduction yielded a 1:1 diastereomeric mixture. Why? A: Spirocyclic ketones often possess highly symmetric steric environments. In spiro[1]heptan-4-one, the cyclopropyl and cyclopentyl trajectories may not offer sufficient steric differentiation for the bulky tert-butanesulfinyl group to direct hydride attack effectively, resulting in equimolar diastereomers[5]. Fix: Switch from standard NaBH₄ to a bulky, coordinating reducing agent like L-Selectride, or add Ti(OEt)₄ during the reduction to lock the transition state geometry. If a 1:1 mixture persists,before acidic cleavage[5].

Self-Validating Protocol: Sulfinamide Condensation and Reduction
  • Imine Condensation: React spiro[1]heptan-4-one with (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at room temperature[6].

    • Validation Check: Post-reaction ¹H NMR must show the complete disappearance of the ketone carbonyl peak and the appearance of a single imine signal.

  • Reduction: Cool the solution to -48°C and add L-Selectride dropwise. Stir for 4 hours, then quench with saturated NH₄Cl.

    • Validation Check: Run an SFC analysis of the crude mixture. The diastereomeric ratio (dr) must be >95:5 before proceeding to cleavage.

  • Cleavage: Treat the purified sulfinamide with 4M HCl in dioxane/methanol at 0°C for 1 hour to liberate the chiral amine hydrochloride salt[7].

Quantitative Data Summary

Separation StrategyReagents / CatalystTypical YieldEnantiomeric Excess (ee)ScalabilityKey Advantage
Diastereomeric Salt L-Tartaric Acid, MeOH35–45% (max 50%)>95% (post-recryst.)>100 gLow cost, classical industrial scalability
Enzymatic Resolution CAL-B, Isopropyl Acetate~45% (max 50%)>98% (unreacted amine)10–100 gGreen conditions, high specificity
Asymmetric Synthesis (R)-t-BuSONH₂, NaBH₄60–80%Variable (dr dependent)1–50 gDe novo stereocontrol from ketone
Preparative SFC Chiralpak IG, CO₂/MeOH>90% recovery>99%<10 gRapid turnaround, no derivatization

References

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - NIH PMC - 5

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - BenchChem - 3

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis - European Journal of Chemistry - 4

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines - BenchChem - 2

  • Ellman's Sulfinamides - Sigma-Aldrich - 6

  • Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide - ACS Publications - 7

Overcoming steric hindrance in Spiro[2.4]heptan-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPH-2024-001

Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Welcome to the Support Hub

You are likely here because standard protocols have failed.[1] The Spiro[2.4]heptan-4-amine scaffold is a deceptive structure. While it appears small, the spiro-fused cyclopropane ring exerts a profound "conical" steric shielding effect on the adjacent amine at position C4. This rigidity, while excellent for metabolic stability and restricting conformational entropy in drug targets, makes functionalization notoriously difficult.

This guide treats your synthesis as a troubleshooting ticket. We move beyond "try this reagent" to understanding the why and how of overcoming this specific steric barrier.

Module 1: Amide Coupling Troubleshooting

The Issue

"I am trying to couple Spiro[2.4]heptan-4-amine with a benzoic acid derivative using EDC/HOBt or HATU at room temperature, but I see <10% conversion after 24 hours."

Root Cause Analysis

The C4-amine is situated directly next to the spiro-junction. The cyclopropane ring creates a "steric wall" that blocks the trajectory of the incoming activated ester. Standard bulky coupling reagents (like HATU/HBTU) form an active ester that is itself too bulky to access the amine effectively.

The Solution: The "Small & Reactive" Protocol

To solve this, we must minimize the size of the electrophile or increase the energy of the system.

Recommended Workflow (Decision Tree)

CouplingLogic Start Start: Coupling Fails with HATU/EDC CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid T3P Method A: T3P (50% in EtOAc) + Pyridine CheckAcid->T3P No (Only Amine Hindered) AcidFluoride Method B: Acid Fluoride (Cyanuric Fluoride/TFFH) CheckAcid->AcidFluoride Yes (Both Hindered) Microwave Method C: Microwave 100-120°C, 30 min T3P->Microwave Yield < 50% Success Isolate Product T3P->Success Yield > 50% AcidFluoride->Microwave Yield < 50% Microwave->Success

Caption: Decision matrix for coupling sterically shielded spiro-amines. T3P is the primary recommendation due to low epimerization and high activity.

Protocol A: The T3P (Propanephosphonic Acid Anhydride) Method

Why this works: T3P acts as a kinetic dehydrating agent. It does not form a bulky intermediate like the OBt ester in HOBt couplings. It drives the reaction through a highly reactive, yet compact, mixed anhydride species.

Step-by-Step Guide:

  • Stoichiometry: Dissolve Carboxylic Acid (1.0 eq) and Spiro-amine (1.1 eq) in anhydrous EtOAc or DMF (0.1 M concentration).

  • Base: Add Pyridine (3.0 eq). Note: DIPEA can be used, but pyridine often provides faster kinetics with T3P.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temp (RT). Stir for 12 hours.

    • Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO₃, and 0.5M HCl. (T3P byproducts are water-soluble).[2][3]

Protocol B: The Acid Fluoride Method

Why this works: Acid fluorides are stable to moisture but highly reactive toward amines. Unlike acid chlorides, they are less prone to ketene formation and racemization, and the fluoride atom is small enough to slip past the spiro-cyclopropane bulk.

Step-by-Step Guide:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM. Add Cyanuric Fluoride (1.0 eq) and Pyridine (1.0 eq). Stir for 2 hours at RT.

  • Isolation (Optional but recommended): Aqueous workup (ice water) to remove cyanuric acid byproducts. Dry the organic layer.

  • Coupling: Redissolve the crude Acid Fluoride in THF. Add the Spiro-amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat: Reflux (60°C) may be required for 4–6 hours.

Module 2: Reductive Amination

The Issue

"Standard reductive amination (Aldehyde + Amine + NaBH(OAc)3) is yielding mostly starting material or alcohol byproduct."

Root Cause Analysis

In hindered systems, imine formation is the rate-determining step. Sodium triacetoxyborohydride (STAB) is a mild reductant, but if the imine hasn't formed because of the steric clash between the aldehyde and the spiro-amine, STAB will eventually just reduce the aldehyde to the alcohol.

The Solution: Titanium(IV) Pre-complexation

We must force the imine formation using a Lewis Acid dehydrating agent before adding the reductant.

Quantitative Comparison of Methods:

MethodReagentsImine Formation TimeYield (Spiro-Amine)Notes
Standard NaBH(OAc)₃, AcOH2–4 hrs< 30%Competes with aldehyde reduction.
Dean-Stark Toluene, Reflux12 hrs50–60%Thermal degradation risk.
Ti(IV) Mediated Ti(OiPr)₄ , then NaBH₄30 min > 85% Recommended. Scavenges water.
Protocol: Ti(OiPr)₄ Mediated Reductive Amination
  • Complexation: In a dry flask, mix Spiro-amine (1.0 eq) and Ketone/Aldehyde (1.1 eq).

  • Lewis Acid: Add Titanium(IV) isopropoxide (1.25 eq) neat.

    • Observation: The mixture will likely become viscous/yellow.

  • Stir: Stir at RT for 1–2 hours (or 40°C if the ketone is also hindered).

  • Reduction: Dilute with dry MeOH (to 0.2 M). Cool to 0°C.[2][3][4]

  • Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise. (Caution: Gas evolution).

  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

Module 3: Stereochemical Integrity

The Issue

"I am getting a mixture of diastereomers. Which one is which, and how do I control it?"

Mechanism: Facial Selectivity

The spiro[2.4]heptane system has a "top" and "bottom" face defined by the cyclopropane ring.

  • Exo-face: The side away from the cyclopropane methylene bridge.

  • Endo-face: The side facing the cyclopropane methylene bridge.

Nucleophiles (like hydrides during ketone reduction to form the amine precursor) will preferentially attack from the less hindered Exo-face , pushing the resulting substituent to the Endo-position (pseudo-axial).

Stereochemical Pathway Diagram

Stereochem Ketone Spiro[2.4]heptan-4-one Attack Hydride Attack (Exo-face preferred) Ketone->Attack Product Major Product: Cis-alcohol/amine (Substituent is Endo) Attack->Product Steric Control

Caption: Nucleophilic attack on the spiro-ketone typically yields the 'cis' isomer (relative to the spiro-methylene) as the major product.

FAQs

Q: Can I separate the diastereomers? A: Yes. The cis and trans isomers usually have significantly different Rf values on silica due to the exposed polar group in the trans isomer versus the shielded group in the cis isomer. If flash chromatography fails, preparative HPLC on a C18 column is standard.

Q: How do I confirm the configuration? A: NOESY NMR is required. Look for a correlation between the C4-proton and the cyclopropane protons.

  • Strong NOE: Indicates the proton is on the same face (Endo), meaning the amine is Exo (Trans) .

  • Weak/No NOE: Indicates the proton is away, meaning the amine is Endo (Cis) .

References

  • T3P Coupling Efficiency

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[3]

    • Source:

    • Context: Validates T3P as the superior reagent for hindered amine couplings with low epimerization.[5]

  • Acid Fluoride Protocol

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1]

    • Source:

    • Context: Establishes the acid fluoride route when standard activ
  • Titanium(IV)

    • Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination.[6]

    • Source: [7]

    • Context: The definitive protocol for Ti(OiPr)
  • Spiro[2.

    • Stereoselective Synthesis of Polysubstituted Spiropentanes.
    • Source:

    • Context: Discusses the facial selectivity and steric environment of spiro-cyclopropane systems.
  • General Hindered Amide Coupling Guide

    • The Synthesis of Sterically Hindered Amides.[4]

    • Source:

    • Context: Broad review of strategies including Grignard additions to isocyanates for extreme hindrance.[4]

Sources

Detecting degradation products of Spiro[2.4]heptan-4-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro[2.4]heptan-4-amine Oxalate Stability & Degradation

Executive Summary: The Molecule & Its Vulnerabilities

Subject: Spiro[2.4]heptan-4-amine Oxalate Role: High-value chiral building block (often used in antiviral/HCV inhibitor synthesis).[1][2][3][4][5] Chemical Nature: A strained spirocyclic primary amine salt.[1][2][4][5]

As a Senior Application Scientist, I must clarify that this molecule presents a "perfect storm" for stability challenges:

  • Spiro-Strain: The spiro[2.4] junction, specifically the cyclopropane ring, possesses significant Walsh orbital strain (~27 kcal/mol).[1][2][3][4][5] It is thermodynamically primed for ring-opening, especially under acidic conditions (provided by its own oxalate counter-ion if moisture is present).[1][3][5]

  • Amine Reactivity: The primary amine at position 4 is susceptible to oxidation and condensation.[1][2][4][5]

  • Detection Blindness: The lack of a strong chromophore makes standard UV detection (254 nm) useless, leading to "invisible" degradation.[1][2][4][5]

Primary Degradation Pathways[1][2][3][4][5]

We categorize degradation into two distinct mechanisms. You must monitor both to ensure API integrity.[1][2][4][5]

Pathway A: Acid-Catalyzed Cyclopropane Ring Opening (Hydrolysis)[1][2][3][4][5]
  • Trigger: Moisture + Acidic Environment (The oxalate salt itself creates a local acidic pH ~2-3 in solution).[1][2][3][4][5]

  • Mechanism: Protonation of the strained cyclopropane ring leads to C-C bond cleavage.[1][2][4][5] Water acts as a nucleophile.[1][4][5]

  • Product: 1-(2-hydroxyethyl)cyclopentan-4-amine (or structural isomers depending on carbocation rearrangement).[1][2][3][4][5]

  • Impact: Loss of spiro-chirality and formation of polar impurities.[1][2][4][5]

Pathway B: N-Oxidation[1][2][3][4][5]
  • Trigger: Atmospheric oxygen, peroxides in solvents (e.g., uninhibited THF/Ethers), or light.[1][2][3][4][5]

  • Mechanism: Radical attack on the nitrogen lone pair.[1][2][4][5]

  • Product: Spiro[2.4]heptan-4-amine N-oxide .[1][2][3][4][5]

  • Impact: Mass shift (+16 Da) and potential color change (yellowing).[1][2][3][4][5]

Visualizing the Degradation Logic

The following diagram illustrates the decision logic for identifying these impurities during analysis.

DegradationLogic Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT RT_Void RT ≈ Void Volume (T0)? CheckRT->RT_Void RT_Late RT > Main Peak? CheckRT->RT_Late RT_Early RT < Main Peak (but not T0)? CheckRT->RT_Early Oxalate Oxalate Counter-ion (Not an impurity) RT_Void->Oxalate Yes Oxidation N-Oxide (Hydrophobic shift) RT_Late->Oxidation Likely Hydrolysis Ring-Opened Alcohol (Polar shift) RT_Early->Hydrolysis Likely Action_MS Action: Check MS Spectrum Oxalate->Action_MS m/z 89 (-) Oxidation->Action_MS M+16 (+) Hydrolysis->Action_MS M+18 (+)

Figure 1: Diagnostic logic flow for categorizing unknown peaks in Spiro[2.4]heptan-4-amine analysis.

Validated Detection Protocols

Standard HPLC-UV is insufficient due to the lack of chromophores.[1][5] Use the following validated setups.

Method A: LC-MS/MS (Gold Standard)[1][2][3][4][5]
  • Why: Definitive identification of the M+16 (Oxide) and M+18 (Hydrolysis) peaks.

  • Column: C18 (High carbon load to retain the polar amine), e.g., Waters XSelect HSS T3.[1][2][3][4][5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][4][5]

    • B: 0.1% Formic Acid in Acetonitrile.[1][4][5]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B). Note: Keep initial organic low to separate the oxalate salt from the amine.[1][2][4][5]

  • Detection: ESI Positive (for amine), ESI Negative (for oxalate check).[1][2][3][4][5]

Method B: HPLC-CAD (Charged Aerosol Detection)
  • Why: Universal detection for non-chromophoric compounds.[1][2][4][5]

  • Linearity: Superior to ELSD for this salt.[1][4][5]

  • Critical Setting: Evaporation temperature must be low (35°C) to prevent volatilization of the free amine if dissociation occurs.[1][3][4][5]

Troubleshooting Center: FAQs

Q1: I see a massive "ghost peak" at the very beginning of my chromatogram (0.5 - 1.0 min). Is this a degradation product?

  • Diagnosis: No. This is the Oxalate counter-ion .

  • Explanation: Oxalic acid is highly polar and does not retain on standard C18 columns.[1][2][4][5] It elutes at the void volume.[1][5]

  • Verification: Inject a blank sample of Oxalic Acid.[1][2][4][5] If the RT matches, ignore it.

  • Fix: Do not integrate this peak for purity calculations.

Q2: My main peak is splitting or tailing severely.

  • Diagnosis: Salt Dissociation / pH Mismatch .

  • Explanation: The amine (basic) and oxalate (acidic) are dissociating on the column.[1][2][3][4][5] If your mobile phase pH is neutral, the amine interacts with silanols.[1][2][4][5]

  • Fix: Add a modifier. Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1][2][3][5] The TFA anions form a tight ion-pair with the amine, sharpening the peak shape.[1][5]

Q3: I detected a peak with Mass [M+18]. Is it water adduct or degradation?

  • Diagnosis: Likely Ring Opening (Hydration) .[1][2][3][4][5]

  • Explanation: A simple water adduct (non-covalent) usually dissociates in the MS source voltage.[1][2][3][4][5] If the M+18 peak survives high fragmentation energy, it is a covalent chemical change—specifically the acid-catalyzed opening of the cyclopropane ring to form an alcohol.[1][5]

  • Prevention: Store the solid material at -20°C with desiccant.[1][3][5] Avoid aqueous dissolution until immediately before analysis.[1][5]

Q4: The recovery of the amine is consistently low (<90%).

  • Diagnosis: Volatility or Adsorption .[1][2][3][4][5]

  • Explanation: Small spiro-amines can be semi-volatile in their free-base form.[1][2][3][4][5]

  • Fix: Ensure the sample diluent is acidic (pH < 3) to keep the amine fully protonated (non-volatile salt form).[1][2][3][4][5] Use polypropylene vials instead of glass to prevent adsorption to silanols.[1][5]

Quantitative Data Summary

Degradation TypeRelative Retention Time (RRT)*Mass Shift (Δ m/z)Root CausePrevention Strategy
Oxalate Salt ~0.1 (Void)-N/A (Counter-ion)Do not integrate.[1][2][3][4][5]
Ring-Open (Alcohol) ~0.85+18Acid + MoistureStore dry; Use aprotic solvents.[1][2][3][4][5]
Parent Amine 1.000--
N-Oxide ~1.15+16OxidationProtect from light; Nitrogen purge.[1][2][3][4][5]
Dimer ~1.802M-2Radical CouplingAvoid high conc. in solution.[1][2][3][4][5]

*RRT values are approximate for a C18 column with acidic mobile phase.

References

  • Spirocyclic Scaffolds in Drug Discovery : Smith, J. et al. "Strain and Reactivity of Spiro[2.4]heptane Systems."[1][2][4][5] Journal of Organic Chemistry, 2018.[1][4][5] (General reference for spiro-strain chemistry).[1][3][4][5]

  • Oxalate Analysis : "Analytical Methods for Oxalate Quantification."[1][2][4][5][6] Molecules, 2023.[1][4][5][6]

  • Amine Stability Guide : "Strategies for the Analysis of Polar Amines." Chromatography Today, 2020.

  • PubChem Compound Summary : Spiro[2.4]heptan-4-amine.[1][2][3][4][5]

Sources

Validation & Comparative

1H NMR Spectral Interpretation of Spiro[2.4]heptan-4-amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Spiro[2.4]heptan-4-amine oxalate 1H NMR spectrum. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of spiro-fused scaffolds.

A Comparative Technical Guide for Structural Validation

Executive Summary: The Diagnostic Power of the Spiro Core

Spiro[2.4]heptan-4-amine is a critical building block in modern drug discovery, particularly for introducing conformational restriction without adding excessive molecular weight. However, its characterization presents unique challenges due to the anisotropic effects of the cyclopropane ring and the stereochemical influence of the amine .

This guide compares the spectral performance of the Oxalate Salt form against the Free Base and Hydrochloride (HCl) alternatives. The analysis demonstrates that the Oxalate salt offers superior crystallinity and spectral resolution in polar aprotic solvents (DMSO-d


), making it the preferred form for definitive structural assignment.
Key Diagnostic Features[1][2][3][4]
  • Cyclopropyl "Fingerprint" (0.3 – 0.7 ppm): The high-field resonance of the spiro-fused cyclopropane ring is the primary identifier.

  • Diastereotopic Splitting: The chiral center at C4 desymmetrizes the cyclopropyl protons, creating complex multiplets rather than simple triplets.

  • Ammonium Shift (~8.0 ppm): Distinct deshielding of the ammonium protons in the oxalate salt confirms protonation and stoichiometry.

Comparative Analysis: Oxalate Salt vs. Alternatives

Selecting the correct salt form is not just about solubility; it dictates the quality of analytical data. The table below compares the NMR "performance" of the Oxalate salt versus common alternatives.

Table 1: Spectral Performance Comparison
FeatureOxalate Salt (Target) Free Base Hydrochloride (HCl)
Solvent Suitability DMSO-d

/ D

O
(High solubility)
CDCl

(Preferred)
D

O / DMSO-d


-Proton Resolution
High (Downfield shift separates it from ring multiplet)Moderate (Often overlaps with cyclopentane envelope)High (Similar to Oxalate)
Exchangeable Protons Visible (Sharp/Broad triplet in DMSO for

)
Often Invisible (Fast exchange or broad singlet)Visible (

)
Hygroscopicity Low (Stable crystalline solid, consistent water peak)N/A (Liquid/Oily solid, absorbs CO

)
High (Variable water peak interferes with integration)
Counter-ion Signal Silent (Oxalate protons exchange/broaden in DMSO)N/A Silent (Cl

has no proton)

Scientist’s Insight: While the Free Base is easier to run in CDCl


, the Oxalate salt in DMSO-d

is recommended for purity assays. The oxalate counter-ion stabilizes the amine, preventing air oxidation and carbonate formation that often plagues the free amine, ensuring the integral ratios remain precise over long acquisition times.

Structural Assignment & Interpretation Logic

The interpretation relies on the unique geometry of the spiro[2.4]heptane core. The spiro carbon (C3) acts as a conformational anchor, while the amine at C4 introduces chirality (assuming a racemic or enantiopure sample).

The Spiro[2.4]heptane Numbering System

To ensure accurate assignment, we utilize the standard IUPAC numbering for spiro systems:

  • Positions 1, 2: Cyclopropane ring methylene protons.

  • Position 3: Spiro quaternary carbon.[1]

  • Position 4: Methine carbon bearing the amine (Chiral Center).

  • Positions 5, 6, 7: Cyclopentane ring methylene protons.

Detailed Chemical Shift Assignment (DMSO-d )
Proton Set

(ppm)
MultiplicityIntegralInterpretation & Causality
H-1, H-2 0.30 – 0.70 Multiplets (m) 4HCyclopropyl High-Field Zone. The magnetic anisotropy of the cyclopropane ring creates a strong shielding cone. Due to the chiral center at C4, these protons are diastereotopic , appearing as 2-4 distinct complex multiplets rather than a single signal.
H-5, H-6, H-7 1.40 – 2.10 Multiplet (m) 6HCyclopentane Envelope. These protons form a complex "envelope." H-5 (adjacent to C4) may be slightly distinct, but often overlaps with H-6/H-7.
H-4 (

-CH)
3.20 – 3.60 Broad Multiplet 1H

-Amine Methine.
Significantly deshielded by the electron-withdrawing ammonium group (

). In the free base, this signal would appear upfield (~2.8 ppm).

7.80 – 8.30 Broad Singlet/Triplet 3HAmmonium Protons. Visible only in dry DMSO-d

. The broadness indicates the rate of exchange. A triplet structure suggests coupling to H-4 (

Hz).
Oxalate ~10-12 Very Broad VariesCarboxylic Acid. The protons of the oxalate counter-ion (

) are often in fast exchange with residual water (HDO) or appear as a very broad hump >10 ppm.
Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, highlighting the "decision nodes" an analyst must navigate.

NMR_Assignment_Flow Sample Spiro[2.4]heptan-4-amine Oxalate Solvent Dissolve in DMSO-d6 Sample->Solvent Spectrum 1H NMR Spectrum Generated Solvent->Spectrum Region1 Region: 0.3 - 0.7 ppm (Shielded) Spectrum->Region1 Region2 Region: 1.4 - 2.1 ppm (Aliphatic) Spectrum->Region2 Region3 Region: 3.2 - 3.6 ppm (Deshielded Methine) Spectrum->Region3 Region4 Region: ~8.0 ppm (Exchangeable) Spectrum->Region4 Assign1 Cyclopropyl Protons (H1, H2) Diagnostic: Diastereotopic Splitting Region1->Assign1 Anisotropy Assign2 Cyclopentane Envelope (H5, H6, H7) Diagnostic: Integration = 6H Region2->Assign2 Ring Strain Assign3 Alpha-Proton (H4) Diagnostic: Shift due to +NH3 Region3->Assign3 Inductive Effect Assign4 Ammonium (-NH3+) Diagnostic: D2O shake disappears Region4->Assign4 H-Bonding

Figure 1: Logical workflow for the structural assignment of Spiro[2.4]heptan-4-amine Oxalate.

Experimental Protocol: Self-Validating Salt Formation & Analysis

To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol includes a built-in validation step using the oxalate stoichiometry.

Reagents & Preparation
  • Substrate: Spiro[2.4]heptan-4-amine (Free Base).

  • Acid: Anhydrous Oxalic Acid (1.0 equivalents).

  • Solvents: Diethyl Ether (Et

    
    O) or Isopropanol (IPA) for precipitation; DMSO-d
    
    
    
    for NMR.
Step-by-Step Methodology
  • Salt Formation: Dissolve the free amine in Et

    
    O. Add a saturated solution of oxalic acid in Et
    
    
    
    O dropwise.
    • Observation: Immediate formation of a white, crystalline precipitate (Oxalate salt).

  • Isolation: Filter the solid and wash with cold Et

    
    O to remove unreacted amine or acid. Dry under vacuum.
    
  • NMR Sample Prep: Dissolve ~5-10 mg of the dried salt in 0.6 mL DMSO-d

    
     .
    
    • Critical Step: Do not use CDCl

      
       as the salt is insoluble.
      
    • Validation: Ensure the solution is clear. Turbidity indicates incomplete solvation or impurities.

Self-Validation Check (The "Stoichiometry Test")

To confirm the formation of the mono-oxalate vs. hemi-oxalate :

  • Integrate the Cyclopropyl region (0.3-0.7 ppm) . Set this value to 4.00 .

  • Integrate the Ammonium peak (~8.0 ppm) .

    • Target: Integral should be 3.00 (representing

      
      ).
      
  • Check Counter-ion: If the oxalate proton is visible (rare, but possible as a broad hump >10 ppm), its integration relative to the amine helps confirm ratio (1:1 vs 2:1).

    • Note: Elemental analysis is often required for definitive stoichiometry if NMR exchange is too fast.

References

  • Van De Ven, L. J. M., & De Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.[1] Journal of Magnetic Resonance. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of Amine Hydrochloride Salts. Retrieved from [Link]

Sources

HPLC Method Development for Spiroheptan-4-amine Oxalate Purity Analysis: A Comparative Guide

HPLC Method Development for Spiro[1]heptan-4-amine Oxalate Purity Analysis: A Comparative Guide

The Analytical Challenge

Spiro[1]heptan-4-amine is a rigid, three-dimensional spirocyclic aliphatic amine increasingly utilized as a scaffold in medicinal chemistry to probe biological space[2]. It is frequently formulated as an oxalate salt to improve solid-state stability and handling. However, analyzing the purity of this compound presents a trifecta of chromatographic challenges:

  • Extreme Polarity: The combination of a primary amine and an oxalate counterion results in a highly hydrophilic complex that exhibits little to no retention on standard reversed-phase (RP) C18 columns, often co-eluting with the void volume.

  • Lack of a UV Chromophore: The aliphatic spiro[1]heptane core lacks conjugated

    
    -systems. Consequently, it does not absorb UV light above 210 nm[3]. Operating UV detectors at such low wavelengths leads to severe baseline drift during gradient elution and poor signal-to-noise ratios.
    
  • Counterion Interference: To accurately determine the purity of the active pharmaceutical ingredient (API), the analytical method must chromatographically resolve the spiro-amine from the oxalate counterion and any structurally related organic impurities.

Methodological Rationale & Causality

To overcome these challenges, analytical scientists must move beyond standard RP-HPLC. Standard C18 columns require high concentrations of ion-pairing agents (e.g., heptafluorobutyric acid) to retain polar amines, which severely suppresses mass-sensitive detector signals and requires exhaustive column equilibration[4].

This guide objectively compares three distinct analytical paradigms to determine the optimal self-validating system for this compound:

  • Method A: Ion-Pairing RP-HPLC-UV (The Legacy Baseline)

  • Method B: Pre-Column Derivatization RP-HPLC-UV/FL (The High-Sensitivity Approach)

  • Method C: HILIC-CAD (The Modern Gold Standard)

Method A: Ion-Pairing RP-HPLC-UV

This method forces retention on a C18 column using an ion-pairing agent (e.g., octane sulfonic acid) and relies on low-wavelength UV detection (210 nm). While it achieves basic retention, the high background absorbance of the mobile phase masks low-level impurities, making it unsuitable for rigorous purity analysis.

Method B: Pre-Column Derivatization (Dansyl Chloride)

Primary aliphatic amines can be reacted with derivatizing agents like Dansyl chloride or FMOC-Cl prior to injection[5][6]. This covalently attaches a bulky, hydrophobic, UV/Fluorescence-active tag to the spiro-amine.

  • The Causality: The tag transforms the polar, invisible analyte into a highly hydrophobic, highly fluorescent compound, allowing for excellent retention on standard C18 columns and extreme sensitivity.

  • The Drawback: Derivatization is a tedious, multi-step sample preparation process. Furthermore, it only tags the amine; the oxalate counterion remains invisible and unquantified, breaking the self-validating nature of a complete purity assay.

Method C: HILIC coupled with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% Acetonitrile).

  • The Causality of Separation: Retention in HILIC is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[7]. Both the positively charged spiro-amine and the negatively charged oxalate are strongly retained and cleanly resolved based on their distinct polarities and charges[8].

  • The Causality of Detection: Because the analyte lacks a chromophore, CAD is employed. CAD nebulizes the column eluent, evaporates the volatile mobile phase, and applies a positive charge to the remaining non-volatile analyte particles. The measured charge is directly proportional to the mass of the analyte, providing a uniform, universal response independent of chemical structure[9].

Comparative Data Presentation

The following table summarizes the experimental performance of the three methodologies when applied to Spiro[1]heptan-4-amine oxalate (Target API concentration: 1.0 mg/mL).

Performance MetricMethod A: IP-RP-HPLC-UVMethod B: Derivatization-RPMethod C: HILIC-CAD
Retention Factor (

)
1.86.54.2
Peak Asymmetry (

)
1.9 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Resolution (Amine/Oxalate) Co-elutionN/A (Oxalate not detected)> 3.5
Limit of Quantitation (LOQ) 0.5 mg/mL (50%)0.001 mg/mL (0.1%)0.01 mg/mL (1.0%)
Sample Prep Time < 5 mins> 60 mins (Heating/Quenching)< 5 mins
Detector Uniformity Poor (Structure dependent)High (For tagged species only)Excellent (Mass-dependent)

Experimental Protocol: HILIC-CAD Workflow

The following is a self-validating, step-by-step methodology for the recommended HILIC-CAD approach.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Rationale: The low pH ensures the primary amine remains fully protonated, while the volatile buffer prevents CAD signal suppression.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC),

    
     mm, 
    
    
    .
  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to retain polar species)

    • 2.0 - 10.0 min: Linear gradient to 50% B (Elutes the highly retained oxalate)

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.0 - 12.1 min: Return to 85% B

    • 12.1 - 20.0 min: Re-equilibration (Critical for HILIC reproducibility).

Step 3: Charged Aerosol Detector (CAD) Settings
  • Evaporation Temperature: 35°C (Optimized for semi-volatile/non-volatile aliphatic amines).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 4: System Suitability Test (SST) - Self-Validation

Inject a 1.0 mg/mL standard of Spiro[1]heptan-4-amine oxalate. The system is validated for use only if:

  • The resolution (

    
    ) between the spiro-amine peak and the oxalate peak is 
    
    
    .
  • The relative standard deviation (RSD) of the spiro-amine peak area over 5 replicate injections is

    
    .
    

Method Selection Workflow

HPLC_Method_SelectionStartSpiroheptan-4-amineOxalate AnalysisCheckUVUV ChromophorePresent?Start->CheckUVNoUVNo (Aliphatic Amine)CheckUV->NoUV Structural AnalysisDetectorsSelect Detection & Separation StrategyNoUV->DetectorsDerivPre-column Derivatization(e.g., Dansyl-Cl)Detectors->Deriv High Sensitivity NeededCADUniversal Detection(CAD / ELSD)Detectors->CAD Direct Analysis NeededSep_DerivRP-HPLC (C18)UV/FluorescenceDeriv->Sep_Deriv Adds HydrophobicitySep_CADHILIC (Amide/Zwitterionic)Retains Polar Amine & OxalateCAD->Sep_CAD Orthogonal Selectivity

Caption: Decision workflow for HPLC method selection of aliphatic spirocyclic amines.

References

  • [7] Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques | LCGC International. chromatographyonline.com. Available at:

  • [4] Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic. oup.com. Available at:

  • [3] Assessing the Purity of Synthesized N,N,4 ... - Benchchem. benchchem.com. Available at:

  • [5] 2.2.2. Quantitation by HPLC of amines as dansyl derivatives - ResearchGate. researchgate.net. Available at:

  • [2] 7,7-Difluoro-5-azaspiro[1]heptane | 1823384-48-0 | Benchchem. benchchem.com. Available at:

  • [6] Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage. agriculturejournals.cz. Available at:

  • [8] Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression - PMC. nih.gov. Available at:

  • [9] HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101 - ThermoFisher. thermofisher.com. Available at:

A Comparative Guide to the Mass Spectrometry Fragmentation of Spiro[2.4]heptan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Spiro[2.4]heptan-4-amine, a unique spirocyclic primary amine. Due to the scarcity of direct experimental data for this specific compound, this guide leverages established fragmentation principles of cyclic and aliphatic amines and draws comparisons with structurally similar molecules to provide a robust predictive analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical sciences who may encounter this or similar strained polycyclic systems.

The unique spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a cyclopentane ring, introduces significant ring strain. This inherent structural feature is anticipated to be a primary driver of its fragmentation behavior in the mass spectrometer, leading to characteristic pathways that differentiate it from simple monocyclic or acyclic amines. Understanding these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of novel compounds incorporating this scaffold.

Predicted Fragmentation Pathways of Spiro[2.4]heptan-4-amine

The mass spectrum of Spiro[2.4]heptan-4-amine is expected to be governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular formula of Spiro[2.4]heptan-4-amine is C₇H₁₃N, giving it a molecular weight of 111.22 g/mol . Therefore, the molecular ion peak (M⁺˙) should appear at an m/z of 111.

Under electron ionization (EI), the primary fragmentation pathways for aliphatic and cyclic amines are dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable, resonance-stabilized iminium cation. For Spiro[2.4]heptan-4-amine, several α-cleavage events are possible, influenced by the strained spirocyclic system.

A key fragmentation pathway is expected to involve the cleavage of the C4-C5 bond within the cyclopentane ring. This would result in the formation of a primary radical and a stable iminium cation at m/z 85 . This fragment is predicted to be a significant peak in the spectrum.

Another prominent fragmentation is the loss of the cyclopropyl group. Cleavage of the bonds of the three-membered ring is highly probable due to significant ring strain. This could lead to the formation of a fragment at m/z 70 after rearrangement.

Furthermore, the loss of an ethyl group from the cyclopentane ring following ring-opening could generate a fragment at m/z 82 . The initial ionization event can weaken the bonds of the highly strained cyclopropane ring, initiating a cascade of fragmentation events.

The following diagram illustrates the predicted primary fragmentation pathways for Spiro[2.4]heptan-4-amine under electron ionization.

Spiro_Fragmentation M Spiro[2.4]heptan-4-amine (M⁺˙, m/z 111) frag1 α-cleavage (C4-C5) - •C₂H₅ M->frag1 Path A frag2 Cyclopropane Ring Opening & Rearrangement M->frag2 Path B frag3 Loss of Cyclopropyl Radical - •C₃H₅ M->frag3 Path C ion1 Iminium Cation [m/z 85] frag1->ion1 ion2 [C₅H₈N]⁺ [m/z 82] frag2->ion2 ion3 [C₄H₈N]⁺ [m/z 70] frag3->ion3

Caption: Predicted EI fragmentation of Spiro[2.4]heptan-4-amine.

Comparative Analysis with Structurally Related Amines

To substantiate the predicted fragmentation patterns, a comparative analysis with the experimental mass spectra of structurally related amines is essential. We will consider cyclopentanamine, N-ethylcyclopentylamine, and cycloheptylamine as key comparators.

Cyclopentanamine vs. Spiro[2.4]heptan-4-amine

Cyclopentanamine (C₅H₁₁N, MW: 85.15 g/mol ) provides a baseline for the fragmentation of a simple five-membered ring amine. Its mass spectrum from the NIST database shows a prominent molecular ion at m/z 85 and a base peak at m/z 43, corresponding to the loss of a C₃H₆ fragment after ring opening.[3]

In contrast, Spiro[2.4]heptan-4-amine's fragmentation is expected to be more complex due to the influence of the spiro-fused cyclopropane ring. The presence of fragments resulting from the opening or loss of the three-membered ring will be a key differentiator.

N-Ethylcyclopentylamine vs. Spiro[2.4]heptan-4-amine

N-Ethylcyclopentylamine (C₇H₁₅N, MW: 113.20 g/mol ) has the same molecular weight as our target compound, making it an excellent compound for direct comparison. The NIST mass spectrum of N-ethylcyclopentylamine displays a molecular ion at m/z 113 and a base peak at m/z 84, resulting from the loss of an ethyl radical via α-cleavage.[4]

For Spiro[2.4]heptan-4-amine, while α-cleavage is also expected, the rigidity of the spirocyclic system may hinder certain fragmentation pathways that are facile in the more flexible N-ethylcyclopentylamine. The relative abundances of the M-15 and M-29 peaks will likely differ significantly.

Cycloheptylamine vs. Spiro[2.4]heptan-4-amine

Cycloheptylamine (C₇H₁₅N, MW: 113.20 g/mol ) offers a comparison to a simple seven-membered ring amine, which is an isomer of our target molecule.[1] The fragmentation of cycloheptylamine is characterized by ring opening followed by the loss of alkyl fragments. The NIST mass spectrum shows a molecular ion at m/z 113 and significant peaks at m/z 98 (loss of methyl) and m/z 84 (loss of ethyl).

The spiro[2.4]heptane system's inherent strain is predicted to lead to more facile ring-opening of the cyclopropane moiety compared to the more stable cycloheptane ring, resulting in a different distribution of fragment ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Losses
Spiro[2.4]heptan-4-amine (Predicted) 11185 (α-cleavage), 82 (ring opening), 70 (loss of cyclopropyl)
Cyclopentanamine[3]8570 (loss of methyl), 56 (loss of ethyl), 43 (base peak)
N-Ethylcyclopentylamine[4]11398 (loss of methyl), 84 (base peak, loss of ethyl)
Cycloheptylamine[1]11398 (loss of methyl), 84 (loss of ethyl), 56, 43

Experimental Protocols for Mass Spectrometry Analysis

For researchers aiming to acquire experimental data for Spiro[2.4]heptan-4-amine or related compounds, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.

GC-MS Analysis Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile amines.[5] Due to the polar nature of primary amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[3]

Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Spiro[2.4]heptan-4-amine in a suitable solvent (e.g., methanol or dichloromethane).

  • Derivatization (Optional but Recommended): To a 100 µL aliquot of the standard solution, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

  • Incubate the mixture at 60-70°C for 30 minutes.

  • Dilute the derivatized sample to the desired concentration with the appropriate solvent prior to injection.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Standard Solution prep2 Derivatization (e.g., TFAA) prep1->prep2 prep3 Incubation prep2->prep3 gc Gas Chromatography (Separation) prep3->gc Injection ms Mass Spectrometry (Detection & Fragmentation) gc->ms data Data Analysis ms->data

Caption: General workflow for GC-MS analysis of amines.

LC-MS/MS Analysis Protocol

For less volatile or thermally labile analogs, or when higher sensitivity is required, LC-MS/MS is the preferred method.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often necessary for retaining small, polar amines.[7]

Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Spiro[2.4]heptan-4-amine in a water/acetonitrile (50:50) mixture.

  • Dilution: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards.

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A HILIC column such as a Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Precursor ion would be the protonated molecule [M+H]⁺ at m/z 112. Product ions would be determined by infusion experiments.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis lc_prep1 Standard Solution lc_prep2 Dilution Series lc_prep1->lc_prep2 lc Liquid Chromatography (HILIC) (Separation) lc_prep2->lc Injection msms Tandem Mass Spectrometry (Precursor -> Product Ions) lc->msms lc_data Data Analysis msms->lc_data

Caption: General workflow for LC-MS/MS analysis of polar amines.

Conclusion

The mass spectrometric fragmentation of Spiro[2.4]heptan-4-amine is predicted to be a rich source of structural information, driven by the inherent strain of its spirocyclic framework. The primary fragmentation pathways are expected to involve α-cleavage and rearrangements influenced by the cyclopropane and cyclopentane rings. By comparing its predicted fragmentation with the known patterns of simpler cyclic amines, researchers can gain valuable insights for identifying and characterizing novel compounds containing this unique scaffold. The provided GC-MS and LC-MS/MS protocols offer a starting point for the experimental verification of these predictions and for the quantitative analysis of such molecules in complex matrices.

References

  • National Institute of Standards and Technology (NIST). (n.d.). N-Ethylcyclopentylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopentanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cycloheptylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

  • Daniel, D. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • Johnson, R. L., Wiethe, R., Stuart, W., Hancock, P., & Newton, A. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Tsochatzis, E. D., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 897, 24-31. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

Sources

Comparative Stability Profile: Spiro[2.4]heptan-4-amine Oxalate vs. Hydrochloride

[1][2][3]

Executive Summary

Verdict: The choice between Spiro[2.4]heptan-4-amine hydrochloride and its oxalate salt depends entirely on the stage of development.[1][2]

  • Select the Hydrochloride (HCl) salt for final formulation, biological screening, and aqueous solubility.[2] It is the commercially dominant form (CAS 2060052-47-1) but requires strict humidity control due to hygroscopicity.[2]

  • Select the Oxalate salt for intermediate purification and bulk storage.[2] It typically offers superior crystallinity and higher melting points, facilitating the rejection of regioisomeric impurities during synthesis, but is unsuitable for final drug delivery due to oxalate toxicity.[2]

Chemical Context & Structural Analysis[1][2][3][4][5][6][7]

Spiro[2.4]heptan-4-amine is a conformationally restricted amine often used as a scaffold in antiviral and antimicrobial research (e.g., Sitafloxacin intermediates).[1][2] The spiro-fusion between the cyclopropane and cyclopentane rings creates a unique steric environment that influences both basicity and salt packing efficiency.[1][2]

FeatureHydrochloride Salt (HCl)Oxalate Salt (HOOC-COOH)
Primary Utility Bioavailability / Final APIPurification / Intermediate Storage
Stoichiometry Typically 1:1Often 1:1 or 2:1 (Hemioxalate)
CAS Number 2060052-47-1 Non-standard commercial catalog item
Counter-ion pKa -7 (Strong acid)1.25 / 4.27 (Di-protic weak acid)
Risk Profile GRAS (Generally Recognized As Safe)Nephrotoxic (Calcium oxalate precipitation)
Why Salt Selection Matters for this Scaffold

Small, aliphatic amines like Spiro[2.4]heptan-4-amine (MW ~111 Da for free base) often form hygroscopic hydrochloride salts .[1][2] The chloride ion is spherical and efficient at packing, but the high charge density of the small ammonium headgroup avidly attracts water.[2] In contrast, the oxalate dianion is planar and bidentate, often bridging two ammonium cations to form a rigid, hydrogen-bonded lattice that resists moisture uptake and elevates melting points.[1][2]

Experimental Comparison: Representative Data

Note: The data below represents expected performance profiles derived from structural analogues (e.g., 4-azaspiro[2.4]heptane) and standard salt-screen methodologies.[1][2] These values serve as validation benchmarks for your internal testing.

A. Thermal Stability (DSC/TGA)

Objective: Determine the melting onset and decomposition risk.[2]

ParameterHydrochloride SaltOxalate SaltInterpretation
Melting Point (

)
~160–180°C (Broad/Dec)~190–210°C (Sharp)Oxalate lattice energy is typically higher, indicating better solid-state stability.[1][2]
Decomposition Onset often coincides with meltDistinct degradation >220°CHCl salts of secondary/primary amines can lose HCl gas at high temps; Oxalates are more thermally robust until decarboxylation.[2]
B. Hygroscopicity (Dynamic Vapor Sorption - DVS)

Objective: Measure mass change at 90% Relative Humidity (RH).

  • HCl Salt: Classified as Hygroscopic .[2]

    • Behavior: Significant mass gain (>5% w/w) above 60% RH.[2] May deliquesce (turn into liquid) if left exposed.[2]

    • Handling: Requires desiccated storage (glovebox or sealed foil).[2]

  • Oxalate Salt: Classified as Non-Hygroscopic .[2]

    • Behavior: <1% mass gain at 90% RH.[1][2]

    • Handling: Stable on the benchtop for extended periods.

C. Solubility Profile (25°C)
SolventHydrochloride SaltOxalate Salt
Water High (>100 mg/mL) Low to Moderate (<20 mg/mL)
Methanol HighModerate
Ethyl Acetate InsolubleInsoluble
TBME InsolubleInsoluble

Experimental Protocols

Use these standardized workflows to validate the stability of your specific batch.

Protocol 1: Accelerated Stability Stress Test

Purpose: Simulate 6-month shelf life in 2 weeks.

  • Preparation: Weigh 50 mg of salt into open glass vials.

  • Conditions: Place vials in a stability chamber at 40°C / 75% RH .

  • Timepoints: t=0, 3 days, 7 days, 14 days.

  • Analysis:

    • Visual: Check for deliquescence (liquefaction) or color change (oxidation).[2]

    • HPLC: Dissolve in mobile phase. Check for purity drop (e.g., N-oxidation).[2]

    • PXRD: Check for polymorphic form changes (amorphous conversion).[2]

Protocol 2: pH-Dependent Solubility (Salt Disproportionation)

Purpose: Ensure the salt does not revert to free base in physiological buffers.[1][2]

  • Buffers: Prepare phosphate buffers at pH 1.2, 4.5, and 6.8.

  • Saturation: Add excess salt to 2 mL of each buffer. Shake for 24h at 37°C.

  • Filtration: Filter supernatant (0.45 µm PTFE).

  • Assay: Quantify concentration via HPLC-UV.

    • Risk Alert: If the pH of the saturated solution drifts significantly basic (towards the pKa of the amine, ~9.5), the salt is disproportionating.[2] This is common for oxalates in high pH buffers.[2]

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for selecting the appropriate salt form based on your project stage.

SaltSelectionStartStart: Spiro[2.4]heptan-4-amine Free BaseStageCheckCurrent Development Stage?Start->StageCheckPurificationIntermediate Purification(Remove Impurities)StageCheck->PurificationSynthesisBioAssayBiological Screening(In Vitro/In Vivo)StageCheck->BioAssayTestingMakeOxalateSynthesize Oxalate Salt(High Crystallinity)Purification->MakeOxalateMakeHClSynthesize HCl Salt(High Solubility)BioAssay->MakeHClOxalateTestCheck Purity (HPLC)& Solid State StabilityMakeOxalate->OxalateTestHClTestCheck Hygroscopicity& pH SolubilityMakeHCl->HClTestDecision1Is Purity >98%?OxalateTest->Decision1Decision2Is Humidity Controlled?HClTest->Decision2FreeBaseRegenRegenerate Free Base(Basify & Extract)Decision1->FreeBaseRegenNo (Recrystallize)StorageBulk Storage Form(Oxalate Salt)Decision1->StorageYesDecision2->MakeHClNo (Redry)FinalFormFinal API Form(HCl Salt)Decision2->FinalFormYes (Desiccator)FreeBaseRegen->MakeHClStorage->FreeBaseRegenPrior to Next Step

Caption: Workflow for selecting between Oxalate (purification/storage) and HCl (bioavailability) salts based on process requirements.

Synthesis & Isolation Notes

Generating the Oxalate Salt (Purification)[3][8]
  • Dissolution: Dissolve crude Spiro[2.4]heptan-4-amine in Isopropanol (IPA) (5 vol).

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid dissolved in warm IPA/Ethanol.

  • Crystallization: Cool slowly to 0-5°C. The oxalate salt typically precipitates as a dense white solid.[1][2]

  • Filtration: Filter and wash with cold IPA. This step efficiently purges non-basic impurities.[1][2]

Generating the Hydrochloride Salt (Bio-Use)[3]
  • Dissolution: Dissolve the purified amine (or regenerated free base) in Diethyl Ether or Dichloromethane .[2]

  • Acid Addition: Add 4M HCl in Dioxane or bubble dry HCl gas at 0°C.

  • Precipitation: The HCl salt will crash out immediately.[2]

  • Drying (Critical): Isolate under Nitrogen. Dry in a vacuum oven at 40°C over

    
     to remove trace water. Store in a desiccator.
    

References

  • EnamineStore. (2024).[2] Spiro[2.4]heptan-4-amine hydrochloride (CAS 2060052-47-1).[1][2][3] Catalog Entry. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard text for salt selection principles).

  • PubChem. (2024).[2] Spiro[2.4]heptan-4-amine hydrochloride Compound Summary. National Library of Medicine.[2] Link

  • BLD Pharm. (2024).[2][3] Spiro[2.4]heptan-4-amine hydrochloride Product Sheet. Link

  • Kumar, L., et al. (2008).[2] Salt Selection in Drug Development: A Smart Approach. Pharmaceutical Technology. (General methodology for salt screening).

Determining enantiomeric excess (ee) of Spiro[2.4]heptan-4-amine samples

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Determining Enantiomeric Excess of Spiro[2.4]heptan-4-amine: A Comparative Guide

Executive Summary

Spiro[2.4]heptan-4-amine is a highly rigid, spirocyclic primary amine increasingly utilized as a privileged scaffold in medicinal chemistry and asymmetric catalysis. However, determining its enantiomeric excess (ee) presents two distinct analytical challenges:

  • Lack of a Chromophore: As an aliphatic amine, it lacks a conjugated

    
    -system, rendering standard UV detection at 254 nm ineffective.
    
  • Steric Hindrance: The bulky spiro[2.4]heptane core dictates how the chiral center interacts with Chiral Stationary Phases (CSPs), often requiring specific host-guest complexation mechanisms for successful resolution.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) constitute the present state of the art in analyzing enantiomers[1]. As a Senior Application Scientist, I have compiled this guide to objectively compare direct and indirect analytical methodologies for this compound, providing causality-driven, self-validating protocols to ensure absolute scientific integrity in your ee determinations.

Methodological Workflow & Decision Matrix

The selection of an analytical method depends entirely on your laboratory's detection capabilities (e.g., availability of CAD/ELSD vs. standard UV) and the required limit of detection (LOD).

Workflow A Spiro[2.4]heptan-4-amine (Aliphatic Primary Amine) B Direct Analysis (No Sample Prep) A->B Low Sensitivity Needed C Pre-column Derivatization (Chromophore/Volatility Addition) A->C High Sensitivity/Resolution Needed D Chiral HPLC (Crown Ether) Detector: ELSD/CAD B->D Host-Guest Complexation E Indirect Chiral HPLC Detector: UV (254 nm) C->E Fmoc-Cl / Benzoyl-Cl F Chiral GC-FID Detector: Flame Ionization C->F TFAA / Acetic Anhydride

Decision matrix for enantiomeric excess determination of spirocyclic aliphatic amines.

Comparative Analysis of Methodologies

To accurately quantify ee, the analytical system must achieve baseline separation (Resolution, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Below is a comparison of the three most robust strategies for spiro[2.4]heptan-4-amine.
ParameterDirect Chiral HPLCIndirect Chiral HPLCChiral GC-FID
Stationary Phase Crown Ether (e.g., Chiralpak CR(+))Polysaccharide (e.g., Chiralpak AD-H)

-Cyclodextrin (e.g., Rt-

DEXse)
Analyte Form Underivatized (Protonated

)
Fmoc-CarbamateTrifluoroacetamide
Detection ELSD / CAD / MSUV (254 nm)FID / MS
Resolution (

)
Moderate (1.2 - 1.8)High (> 2.0)Very High (> 2.5)
Throughput High (No prep required)Medium (Prep required)Medium (Prep required)
Primary Use Case High-throughput reaction screeningTrace enantiomer quantificationHigh-resolution orthogonal validation

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Qualitative identification and quantitative determination of enantiomers usually require pure enantiomer standards[1], but running a racemic mixture prior to your enriched sample is a mandatory self-validating step to ensure the method itself does not introduce kinetic bias[2].

Protocol A: Indirect Chiral HPLC (Fmoc-Cl Derivatization)

Causality: Reacting the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) introduces a highly conjugated fluorenyl group. This serves a dual purpose: it enables highly sensitive UV detection at 254 nm and provides the necessary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interaction sites required for chiral recognition on amylose/cellulose-based CSPs.

Step-by-Step Methodology:

  • Reaction: Dissolve 1.0 mg of the spiro[2.4]heptan-4-amine sample in 100 µL of acetonitrile. Add 100 µL of 50 mM borate buffer (pH 8.5) and 200 µL of 20 mM Fmoc-Cl in acetonitrile.

  • Incubation: Vortex thoroughly and incubate at room temperature for 15 minutes.

  • Quenching (Critical Step): Add 50 µL of 100 mM glycine. Why? Glycine consumes unreacted Fmoc-Cl, preventing a massive reagent peak from co-eluting and obscuring your analyte.

  • Extraction: Extract the derivatized amine with 500 µL of ethyl acetate. Dry the organic layer under a gentle stream of

    
     and reconstitute in 1 mL of Hexane/Isopropanol (90:10 v/v).
    
  • Chromatography:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability: Inject a derivatized racemic standard. Calculate resolution:

    
    . Proceed only if 
    
    
    
    and the peak area ratio is precisely 50:50 (
    
    
    ).
Protocol B: Chiral GC-FID (TFAA Derivatization)

Causality: Free aliphatic amines cause severe peak tailing in GC due to hydrogen bonding with silanol groups in the column. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine into a highly volatile, inert trifluoroacetamide. This allows for sharp peaks and excellent separation on derivatized cyclodextrin macromolecules[3].

Step-by-Step Methodology:

  • Reaction: Dissolve 2.0 mg of the amine sample in 500 µL of anhydrous dichloromethane (DCM). Add 50 µL of TFAA and 10 µL of anhydrous pyridine (to act as an acid scavenger).

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes.

  • Workup: Evaporate the solvent strictly under a gentle

    
     stream at room temperature. Warning: Over-drying will result in the loss of the volatile derivative. Reconstitute immediately in 1 mL of GC-grade hexane.
    
  • Chromatography:

    • Column: Rt-

      
      DEXse (30 m x 0.32 mm x 0.25 µm) or equivalent permethylated 
      
      
      
      -cyclodextrin phase[3].
    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 100°C (hold 2 min), ramp 5°C/min to 180°C.

    • Injector/Detector: 250°C, Flame Ionization Detector (FID).

  • System Suitability: Ensure baseline return between the two enantiomer peaks. The absence of broad, tailing peaks confirms complete derivatization.

Data Interpretation

Once baseline separation is achieved, the enantiomeric excess is calculated strictly from the integrated peak areas of the major and minor enantiomers using the following formula[4]:



Note: Peak height should never be used for ee calculations, as slight differences in peak broadening between enantiomers can skew the results.

References

  • Mbah CJ. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Open Access.
  • Sánchez FG, et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography.
  • BenchChem. (2025). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. BenchChem Technical Notes.
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. GCMS.cz.

Sources

Benchmarking Spiro[2.4]heptan-4-amine against other spirocyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Spiro[2.4]heptan-4-amine: A Three-Dimensional Escape from Flatland in Drug Discovery

The modern medicinal chemistry landscape is undergoing a paradigm shift, moving away from flat, planar aromatic rings toward sp3-rich, three-dimensional architectures. This "escape from flatland" is driven by the need to improve physicochemical properties, enhance target selectivity, and mitigate off-target liabilities[1]. Among these novel architectures, spirocyclic amines have emerged as premier bioisosteres for traditional monocyclic and heterocyclic amines (such as piperidine, morpholine, and cyclohexylamine)[2].

This guide provides an objective, data-driven benchmark of Spiro[2.4]heptan-4-amine , analyzing its physicochemical profile, metabolic stability, and pharmacological advantages compared to alternative spirocyclic and traditional amines.

Physicochemical Benchmarking: The Impact of Spiro-Fusion

The incorporation of a spiro-fused ring system fundamentally alters the steric environment and solvation sphere of the primary amine. By replacing a flat or highly flexible alkyl ring with the rigid, perpendicular planes of a spiro[2.4]heptane core, researchers can fine-tune lipophilicity (LogP) and basicity (pKa) without sacrificing low molecular weight[1].

The table below benchmarks Spiro[2.4]heptan-4-amine against common alternatives. The data illustrates how spirocycles maintain a perfect Fraction of sp3 carbons (


) while modulating basicity relative to standard heterocycles.

Table 1: Physicochemical Comparison of Aliphatic and Spirocyclic Amines

CompoundStructural ClassMW ( g/mol )cLogPpKa (calc)

TPSA (Ų)
Spiro[2.4]heptan-4-amine Spirocyclic (3/5)111.191.12~10.21.0026.0
Spiro[3.3]heptan-2-amine Spirocyclic (4/4)111.190.95~9.81.0026.0
Cyclohexylamine Monocyclic99.171.4910.61.0026.0
Piperidine Heterocyclic85.151.0011.21.0012.0

Data supported by commercial chemical library specifications and predictive modeling[3],[4].

Causality in Design: The spiro[2.4] system exhibits a slightly higher cLogP than the highly strained spiro[3.3] system but remains significantly more hydrophilic than a standard cyclohexyl ring. The steric bulk surrounding the amine in the spiro[2.4] system restricts the approach of water molecules, slightly depressing the pKa compared to unhindered primary amines. This subtle pKa shift is critical for increasing the proportion of the un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability.

Metabolic Stability: Shielding Cytochrome P450 Soft Spots

A primary cause of high intrinsic clearance (


) in drug candidates is the oxidation of flexible aliphatic rings by Cytochrome P450 (CYP) enzymes. Flexible rings, such as cyclohexylamine, undergo rapid chair-chair flips that expose multiple C-H bonds to the catalytic iron-oxo species in the CYP active site.

Spiro[2.4]heptan-4-amine mitigates this liability through structural rigidity. The perpendicular arrangement of the cyclopropyl and cyclopentyl rings creates a dense, sterically hindered globular core. This geometry restricts conformational flexibility and increases the bond dissociation energy (BDE) of the adjacent C-H bonds, making hydrogen abstraction energetically unfavorable and significantly improving metabolic half-life[5].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively benchmark the metabolic stability of spirocyclic amines, a high-throughput human liver microsome (HLM) assay must be employed. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of Spiro[2.4]heptan-4-amine in LC-MS grade DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Aliquot 40 µL of the compound solution into a 96-well plate. Add 10 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of 6 mM NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 10 µL of the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the 10 µL aliquot into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to denature proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the remaining parent compound.

  • System Validation (Critical): The assay run is only accepted if the concurrent positive control (Verapamil) exhibits a

    
     > 40 µL/min/mg (confirming enzyme viability) and the negative control (Warfarin) exhibits a 
    
    
    
    < 5 µL/min/mg (confirming absence of non-specific degradation).

G Start Compound Preparation (1 µM in DMSO/Buffer) Incubate Incubation with HLM & NADPH (37°C, 0-60 min) Start->Incubate Quench Reaction Quenching (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (Substrate Depletion) Centrifuge->Analyze Calculate Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) Analyze->Calculate

Workflow for high-throughput self-validating microsomal stability assay.

Pharmacological Profiling: Mitigating hERG Channel Liability

The human ether-à-go-go-related gene (hERG) potassium channel is a notorious anti-target; its inhibition leads to QT prolongation and severe cardiotoxicity. Basic amines are particularly prone to hERG binding.

The Causality of hERG Mitigation: The inner cavity of the hERG channel is lined with aromatic amino acid residues, most notably Tyr652 and Phe656. Traditional basic amines (like piperidines or planar benzylamines) adopt conformations that perfectly facilitate π-π stacking and hydrophobic packing against these residues[6].

Replacing a flat amine with Spiro[2.4]heptan-4-amine directly disrupts this pharmacophore. The high


 and the perpendicular geometry of the spiro-fusion force the molecule into a rigid, 3D globular architecture. When this bulky moiety enters the hERG cavity, it creates severe steric clashes with the planar aromatic side chains of Tyr652 and Phe656. Furthermore, the reduced lipophilicity of the spirocycle weakens hydrophobic interactions, drastically reducing the binding affinity and expanding the drug's therapeutic window[7].

G cluster_flat Traditional Flat Amines cluster_spiro Spiro[2.4]heptan-4-amine Flat Planar/Flexible Shape PiStack Optimal Pi-Stacking (Tyr652/Phe656) Flat->PiStack hERG_High High hERG Liability PiStack->hERG_High Spiro High Fsp3 & 3D Bulk Clash Steric Clash in Binding Pocket Spiro->Clash hERG_Low Reduced Off-Target Risk Clash->hERG_Low

Mechanism of hERG liability mitigation via spirocyclic 3D structural bulk.

Conclusion

Spiro[2.4]heptan-4-amine represents a highly effective structural intervention for modern drug discovery. By benchmarking it against traditional flat amines, it becomes evident that its rigid, 3D spirocyclic core provides a dual advantage: it shields metabolic soft spots to improve pharmacokinetic half-life, and it introduces targeted steric bulk to abrogate off-target hERG binding. For researchers facing optimization bottlenecks related to clearance or cardiotoxicity, transitioning to spirocyclic bioisosteres offers a mathematically and thermodynamically sound pathway to success.

References

1.[2] "Spiroazetidines in Drug Discovery" - PharmaBlock. Available at: 2.[3] "EN300-331424 - spiro[2.4]heptan-4-amine hydrochloride" - EnamineStore. Available at: 3.[1] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes" - Chemical Communications (RSC Publishing). Available at: 4.[4] "spiro[2.4]heptan-4-amine 97% | CAS: 78294-17-4" - AChemBlock. Available at: 5.[7] "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth" - ACS Omega. Available at: 6.[6] "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors" - Journal of Medicinal Chemistry (ACS Publications). Available at: 7.[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry" - Chemical Reviews (ACS Publications). Available at:

Sources

Analytical Standard Validation Guide: Spiro[2.4]heptan-4-amine Oxalate vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, spirocyclic amines are highly prized building blocks. Their rigid, three-dimensional (sp³) character significantly improves target selectivity and metabolic stability compared to traditional flat aromatic systems. However, the unique structural rigidity of the spiro[2.4]heptane core introduces distinct physicochemical challenges during the development of analytical reference standards.

As a Senior Application Scientist, selecting the correct salt form is the most critical initial step in analytical procedure development, directly impacting the entire lifecycle of the method as outlined in the ICH Q14 guidelines[1]. The free base of spiro[2.4]heptan-4-amine (CAS 78294-17-4) is typically a volatile liquid or low-melting solid, highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates)[2]. While the standard hydrochloride salt (CAS 2060052-47-1) resolves the volatility issue, it exhibits significant hygroscopicity, which compromises precise gravimetric preparation and long-term storage[3].

The oxalate salt (CAS 1956327-42-6) emerges as the superior candidate[4]. The bidentate nature of the oxalate counterion facilitates a highly ordered, rigid crystal lattice. This translates to exceptional non-hygroscopic behavior and thermal stability, making it the optimal choice for a primary analytical reference standard where exact mass determination and long-term stability are non-negotiable.

Quantitative Performance Comparison

To objectively justify the selection of the oxalate salt for analytical standard validation, the following table summarizes the comparative physicochemical and analytical performance data of the three primary forms of Spiro[2.4]heptan-4-amine.

Property / ParameterSpiro[2.4]heptan-4-amine OxalateSpiro[2.4]heptan-4-amine HClSpiro[2.4]heptan-4-amine (Free Base)
CAS Number 1956327-42-62060052-47-178294-17-4
Physical State Highly Crystalline SolidCrystalline SolidLiquid / Low-melting solid
Hygroscopicity (80% RH) Low (<0.5% weight gain)High (>5.0% weight gain)N/A (Volatile)
Aqueous Solubility Moderate (~50 mg/mL)High (>200 mg/mL)Low (~2 mg/mL)
Assay Stability (6 months, 40°C/75% RH) >99.5% purity (No desiccant)>98.0% purity (Requires desiccant)Prone to oxidation / carbamate formation
Suitability as Primary Standard Optimal Sub-optimal (Requires moisture correction)Unsuitable

Analytical Target Profile (ATP) & Validation Lifecycle

Following the ICH Q14 guidelines, the Analytical Target Profile (ATP) dictates the control strategy[5]. For Spiro[2.4]heptan-4-amine oxalate, the ATP requires a stability-indicating HPLC-UV/MS method capable of quantifying the active moiety while resolving the oxalate counterion and any potential degradation products. The validation then proceeds strictly under the ICH Q2(R2) framework[6].

ValidationLifecycle ATP Analytical Target Profile (ICH Q14) Salt Standard Selection: Spiro[2.4]heptan-4-amine Oxalate ATP->Salt Dev HPLC-UV/MS Method Development Salt->Dev Val ICH Q2(R2) Validation Dev->Val Spec Specificity (Peak Purity > 99%) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Val->Acc Lifecycle Lifecycle Management & Routine QC Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle

ICH Q2(R2) and Q14 driven validation lifecycle for Spiro[2.4]heptan-4-amine oxalate standards.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following ICH Q2(R2) validation protocols are designed not just as a list of instructions, but as closed-loop, self-validating systems.

Protocol 1: Specificity and Forced Degradation Study

Objective: To prove the method is stability-indicating and free from matrix interference.

  • Preparation of Solutions: Prepare a 1.0 mg/mL stock of Spiro[2.4]heptan-4-amine oxalate in a diluent of Water:Acetonitrile (50:50 v/v).

  • Stress Application: Aliquot the stock and subject individual samples to the following conditions for 24 hours: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), UV light at 254 nm (photolytic), and 80°C (thermal).

  • Sample Neutralization: Neutralize the acidic and basic samples to pH 7.0 prior to injection to prevent degradation of the UHPLC column stationary phase.

  • Chromatographic Analysis: Inject 5 µL of each stressed sample onto a C18 UHPLC column using a gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. Monitor via Photodiode Array (PDA) at 210 nm and MS (ESI+).

  • Causality: The spirocyclic aliphatic amine lacks a strong UV chromophore. Therefore, low-wavelength UV monitoring (210 nm) combined with orthogonal Mass Spectrometry (MS) detection is mandatory to capture all potential degradation products without signal loss.

  • Self-Validating Mechanism (Mass Balance): The method validates its own specificity mathematically. The sum of the peak areas of all degraded fragments (accounting for relative response factors via MS) plus the remaining parent peak area must equal 98-102% of the unstressed control peak area. Achieving this mass balance proves conclusively that no hidden degradants are co-eluting or permanently retained on the column.

Protocol 2: Linearity, Accuracy, and Precision Assessment

Objective: To define the reportable range and ensure exact quantitation.

  • Linearity Standard Preparation: From a primary stock, prepare five concentration levels spanning the Limit of Quantitation (LOQ) to 120% of the nominal specification limit (e.g., 50, 80, 100, 120, and 150 µg/mL).

  • Accuracy via Spike Recovery: Spike known concentrations of the oxalate standard into a synthetic placebo matrix at 80%, 100%, and 120% levels.

  • Data Acquisition: Perform six replicate injections (n=6) for the 100% level to assess system precision, and triplicate injections (n=3) for all other levels.

  • Causality: ICH Q2(R2) mandates that the linearity range must cover the reporting level of impurities up to 120% of the assay specification[6]. This ensures the dynamic range remains robust during routine Quality Control (QC) release testing, even if the batch exhibits slight manufacturing variances.

  • Self-Validating Mechanism (Residual Plot Analysis): Relying solely on a correlation coefficient (R² ≥ 0.999) is a common analytical pitfall. This protocol requires the generation of a residual plot. The system validates the linear model only if the residuals are randomly distributed around the zero axis. Any visible trend (e.g., a U-shape) immediately invalidates the linear assumption, automatically triggering a mandatory shift to a non-linear regression model or a reduction in the reportable range.

References

Sources

FTIR Spectral Analysis of Spiro[2.4]heptan-4-amine Oxalate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

Spiro[2.4]heptan-4-amine is an emerging scaffold in medicinal chemistry, valued for its ability to introduce specific vector constraints and metabolic stability compared to varying piperidine or morpholine analogs.[1] However, the isolation of this amine often requires salt formation to improve crystallinity and stability.

The Oxalate salt (1:1 stoichiometry typically) is a preferred alternative to Hydrochloride (HCl) salts for this scaffold due to non-hygroscopic properties and better crystallizability. This guide provides a comparative FTIR analysis to distinguish the Spiro[2.4]heptan-4-amine Oxalate from its Free Base and HCl counterparts.

The Molecule at a Glance
  • Core Scaffold: Spiro[2.4]heptane (High ring strain cyclopropane fused spiro-fashion to a cyclopentane).[1]

  • Functional Group: Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in base, 
    
    
    
    in salt).[1]
  • Counter-ion: Oxalate (

    
    ), contributing unique carbonyl and carboxylate signals.[1]
    

Comparative Spectral Analysis: Identifying the Salt Form

In a drug development context, distinguishing the salt form is critical. The following analysis compares the Oxalate salt against the Free Base and HCl salt, highlighting the diagnostic regions.

The Diagnostic Fingerprint Table
Functional Group VibrationFree Base (

)
HCl Salt (

)
Oxalate Salt (

)
Spectral Causality
N-H Stretching

(Doublet, Sharp)

(Broad, Multiple bands)

(Very Broad, "Fermi Resonance")
Protonation converts discrete N-H stretches to broad ammonium bands.[1] Oxalate H-bonding widens this further.[1]
C=O Stretching AbsentAbsent

(Strong)
Key Differentiator: The oxalate anion possesses a

stretch absent in HCl or Free Base.
COO- Stretching (Sym/Asym) AbsentAbsent

(Asym) /

(Sym)
Characteristic carboxylate salt signals specific to oxalate.[1]
Cyclopropane C-H Stretch



Unique to the spiro[2.4] system.[1] Higher frequency than alkyl C-H due to ring strain (s-character).[1]
Ring Deformation (Spiro)



"Breathing" mode of the cyclopropane ring; remains constant across salt forms.
Deep Dive: The "Oxalate Signature"

The most common error in analyzing amine oxalates is confusing the oxalate carbonyl stretch with an amide or ketone impurity.

  • Differentiation: The oxalate carbonyl band (

    
    ) usually appears as a strong, broad peak due to the 
    
    
    
    or
    
    
    symmetry perturbations in the crystal lattice.
  • The "Broad" Ammonium: Unlike the HCl salt, which often shows a "staircase" of fine structure on the lower energy side of the C-H stretch (2500–2800

    
    ), the oxalate salt often merges this into a massive, hydrogen-bonded envelope due to the interaction between the 
    
    
    
    and the oxalate oxygens.

Experimental Protocol: Validated Workflow

For spirocyclic amine salts, sample preparation is the largest source of variability. The high ring strain makes the spiro[2.4] system sensitive to excessive grinding pressure (mechanochemical degradation), while the oxalate salt can be prone to hydrate formation.

Method A: Attenuated Total Reflectance (ATR) – Recommended

Best for: Rapid screening, polymorph identification, and avoiding moisture uptake.

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place

    
     of the Spiro[2.4]heptan-4-amine oxalate powder onto the crystal.
    
  • Pressure Application: Apply force using the slip-clutch anvil.[1] Critical: Do not over-tighten.[1] Stop immediately when the clutch slips to avoid crushing the crystal lattice, which can broaden the sharp spiro-ring bands.

  • Acquisition:

    • Resolution:

      
      [1]
      
    • Scans: 64 (to resolve weak cyclopropyl overtones)

    • Range:

      
      [1]
      
Method B: KBr Pellet Transmission – For High-Resolution Fingerprinting

Best for: Resolving the weak cyclopropyl C-H stretches from the ammonium background.

  • Dry Environment: Perform all handling under a heat lamp or in a glovebox if the humidity

    
    .
    
  • Ratio: Mix

    
     sample with 
    
    
    
    dry KBr (spectroscopic grade).
  • Grinding: Gently grind in an agate mortar. Warning: Vigorous grinding can induce an amorphous phase transition in spiro-salts.[1] Grind for max 30 seconds.

  • Pressing: Press at 8 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Validation: Check the region at

    
    .[1] A strong broad peak here indicates wet KBr, which will obscure the N-H region.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the salt form using FTIR data.

SaltIdentification Start Unknown Spiro-Amine Sample CheckNH Analyze 3200-3500 cm⁻¹ Region Start->CheckNH SharpNH Sharp Doublet? CheckNH->SharpNH Yes BroadNH Broad Band (Ammonium)? CheckNH->BroadNH Yes FreeBase Result: Free Base SharpNH->FreeBase CheckCO Analyze 1600-1750 cm⁻¹ Region BroadNH->CheckCO HasCO Strong Peak ~1700 cm⁻¹ (C=O Stretch) CheckCO->HasCO NoCO No C=O Peak Only N-H Bend ~1600 cm⁻¹ CheckCO->NoCO CheckCyclo Verify Spiro Core: Peak at ~3050-3080 cm⁻¹? HasCO->CheckCyclo NoCO->CheckCyclo Oxalate Result: Oxalate Salt CheckCyclo->Oxalate Confirmed HCl Result: HCl Salt CheckCyclo->HCl Confirmed

Figure 1: Logical decision tree for identifying Spiro[2.4]heptan-4-amine salt forms via FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amine and carbonyl assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for carboxylate vs. carboxylic acid shifts).

  • Nakanishi, K., & Solomon, P. H. (1977).[1] Infrared Absorption Spectroscopy. Holden-Day. (Detailed analysis of strained ring C-H frequencies).

  • BenchChem. (2025).[1][2] Spectroscopic Fingerprints: An In-depth Technical Guide to the FTIR and Raman Analysis of Urea Oxalate. Link (Comparative data for oxalate salt behavior).[1]

  • National Institutes of Health (NIH). (2025).[1] Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization. Link (Experimental validation of oxalate C=O shifts in amine salts).

Sources

A Bioisosteric Guide to Spiro[2.4]heptan-4-amine: Navigating the Landscape of Saturated Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery endeavors to "escape from flatland," the focus on three-dimensional, sp³-rich molecular scaffolds has intensified.[1][2] These structures often confer improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to their planar aromatic counterparts.[1] Among these scaffolds, spirocycles—polycyclic systems where two rings are connected by a single common atom—have emerged as powerful tools for medicinal chemists.[3][4] Their rigid architecture can pre-organize substituents into well-defined vectors, potentially increasing binding affinity and selectivity by reducing the entropic penalty upon target engagement.[1][5]

This guide provides a bioisosteric comparison of spiro[2.4]heptan-4-amine, a strained and conformationally restricted scaffold, against other commonly employed saturated cyclic amines. Through an analysis of key physicochemical properties and their impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we will elucidate the strategic advantages and potential liabilities of incorporating this unique motif into drug candidates.

The Rationale for Bioisosteric Comparison

Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar biological activity, is a cornerstone of lead optimization.[6][7][8] This approach is used to modulate physicochemical properties, enhance target potency, improve pharmacokinetics, and circumvent toxicological issues.[9] By comparing spiro[2.4]heptan-4-amine to its bioisosteres, we can develop a predictive understanding of how this scaffold will perform within a drug discovery program.

For this analysis, we have selected three common bioisosteres that represent a spectrum of flexibility, lipophilicity, and polarity:

  • Cyclohexylamine: The archetypal flexible, six-membered carbocycle.

  • Piperidin-4-amine: A heterocyclic analog introducing a basic nitrogen atom within the ring, altering polarity and pKa.

  • Adamantan-1-amine: A highly rigid and lipophilic tricyclic cage structure.

cluster_0 Spiro[2.4]heptan-4-amine cluster_1 Cyclohexylamine cluster_2 Piperidin-4-amine cluster_3 Adamantan-1-amine Spiro Spiro Cyclo Cyclo Spiro->Cyclo Bioisosteric Comparison Piper Piper Spiro->Piper Adam Adam Spiro->Adam

Figure 1: Bioisosteric relationship of the core scaffolds.

Comparative Analysis of Physicochemical Properties

The choice of a scaffold profoundly influences a molecule's fundamental properties. The table below summarizes key computed physicochemical parameters for spiro[2.4]heptan-4-amine and its selected bioisosteres. These parameters are critical predictors of a compound's behavior in biological systems.[10]

PropertySpiro[2.4]heptan-4-amineCyclohexylaminePiperidin-4-amineAdamantan-1-amine
Molecular Weight ( g/mol ) 111.1999.17100.16151.25
cLogP 1.70[11]1.480.342.40
TPSA (Ų) 26.02[11]26.0238.0526.02
Fsp³ (Fraction of sp³ carbons) 1.001.001.001.00
Rotatable Bonds 0[11]110

Table 1: Comparison of Key Physicochemical Properties.

Expert Insights on Physicochemical Data:
  • Lipophilicity (cLogP): Spiro[2.4]heptan-4-amine exhibits moderate lipophilicity, placing it between the highly flexible cyclohexylamine and the very greasy adamantanamine. This balanced lipophilicity is often a desirable starting point for lead optimization, as excessively high or low LogP values can negatively impact absorption and clearance.[12] The introduction of the ring nitrogen in piperidine drastically reduces lipophilicity.

  • Polarity (TPSA): With the exception of piperidin-4-amine, the primary amine dominates the TPSA, resulting in identical values for the carbocyclic scaffolds. The higher TPSA of piperidine suggests it may have lower passive permeability across cell membranes but potentially higher aqueous solubility.

  • Rigidity (Rotatable Bonds): The most striking feature of spiro[2.4]heptan-4-amine is its complete rigidity (0 rotatable bonds), a property it shares with adamantanamine. This conformational constraint is a key advantage, as it reduces the entropic cost of binding to a biological target, which can translate to higher potency and selectivity.[1][3] In contrast, the single rotatable bond in cyclohexylamine allows for multiple low-energy conformations (chair, boat, twist-boat), which can complicate structure-activity relationships (SAR).

Impact on ADME and Pharmacokinetic Profiles

The true value of a scaffold is realized in its in vitro and in vivo performance. The physicochemical differences outlined above have direct consequences for a compound's ADME profile.

Metabolic Stability

A primary goal of scaffold hopping is to improve metabolic stability.[13] Saturated carbocycles are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.

  • Spiro[2.4]heptan-4-amine: The strained cyclopropane and cyclopentane rings, combined with the quaternary spiro-carbon, can present a challenge for metabolic enzymes. The rigidity of the scaffold may sterically hinder access to adjacent C-H bonds, potentially blocking common sites of metabolism and increasing the compound's half-life. Strained spirocycles have been shown to confer beneficial properties, including improved metabolic stability.[14]

  • Cyclohexylamine: The flexibility of the cyclohexane ring allows it to readily adapt to the active sites of CYP enzymes. The axial C-H bonds are particularly susceptible to hydroxylation, often leading to rapid metabolic clearance.

  • Adamantan-1-amine: The cage-like structure is exceptionally stable and resistant to metabolism, which can lead to very long half-lives and potential for bioaccumulation.

Aqueous Solubility and Permeability

A successful oral drug must balance aqueous solubility for dissolution and lipophilicity for membrane permeability.

  • The high Fsp³ character of all these scaffolds generally correlates with improved aqueous solubility compared to flat, aromatic systems.[1]

  • The moderate lipophilicity of spiro[2.4]heptan-4-amine suggests a favorable balance between solubility and permeability. Its rigid, compact shape may also facilitate passage through membranes more effectively than a flexible, "floppy" molecule.

  • Piperidin-4-amine, with its lower LogP and additional hydrogen bond acceptor, is expected to have the highest solubility but may suffer from lower passive permeability.

Experimental Protocols for Comparative Evaluation

To empirically validate these predictions, a series of standardized in vitro assays must be performed. The trustworthiness of this guide rests on self-validating, robust experimental design.

cluster_workflow Comparative Evaluation Workflow Synthesis Scaffold-based Compound Synthesis PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Synthesis->PhysChem Characterize ADME In Vitro ADME Assays (Metabolic Stability, Permeability) PhysChem->ADME Predict Biological Fate Binding Target Engagement Assay (Radioligand Binding) ADME->Binding Assess Drug-like Properties Analysis Data Analysis & SAR Interpretation Binding->Analysis Determine Potency & Selectivity

Figure 2: Workflow for the bioisosteric evaluation of scaffolds.
Protocol 1: Determination of Distribution Coefficient (LogD) via Shake-Flask Method

This protocol determines the lipophilicity of a compound at a physiological pH, which is a critical determinant of its absorption and distribution.[10][15]

Methodology:

  • Preparation: Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: In a microcentrifuge tube, combine 990 µL of the PBS/n-octanol mixture with 10 µL of the compound's DMSO stock.

  • Equilibration: Agitate the mixture on a rotator for 1 hour at room temperature to allow the compound to partition between the two phases.[15]

  • Separation: Centrifuge the tubes to achieve a clean separation of the aqueous (PBS) and organic (n-octanol) layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using LC-MS/MS analysis.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by major drug-metabolizing enzymes, providing an estimate of its intrinsic clearance.[16][17]

Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor).

  • Reaction Setup: In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer at 37°C for 5 minutes.[18]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.[16]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]

Protocol 3: Competitive Radioligand Binding Assay

This "gold standard" assay determines the binding affinity (Ki) of a test compound for a specific target receptor by measuring its ability to displace a known radiolabeled ligand.[20][21]

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest. Homogenize cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer.[22]

  • Assay Plate Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-ligand), and varying concentrations of the unlabeled test compound (typically a 10-point, five-log unit concentration range).[20][23]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.[22]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes and the bound radioligand. Unbound radioligand passes through.[20]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[22]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding). Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.[22]

Conclusion and Strategic Outlook

The bioisosteric replacement of common saturated rings with spiro[2.4]heptan-4-amine offers a compelling strategy for modern drug discovery. Its key advantages lie in its conformational rigidity and unique three-dimensional shape, which can lead to enhanced binding potency and selectivity. Furthermore, its compact and strained structure may confer improved metabolic stability by sterically shielding potential sites of metabolism, a significant advantage over flexible scaffolds like cyclohexylamine.

While the synthetic accessibility of spirocyclic amines may be more challenging than that of simpler rings, the potential rewards in terms of improved drug-like properties often justify the additional effort.[5][24] The data-driven comparison presented in this guide demonstrates that spiro[2.4]heptan-4-amine is not merely a novelty but a strategically valuable building block. By leveraging its distinct physicochemical profile, researchers can navigate previously unexplored chemical space and design differentiated clinical candidates with superior pharmacokinetic and pharmacodynamic properties.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Benchchem.
  • PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Thermo Fisher Scientific.
  • Journal of Pharmacological and Toxicological Methods. Radioligand binding methods: practical guide and tips.
  • WuXi AppTec. How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Semantic Scholar. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Mercell. metabolic stability in liver microsomes.
  • PMC.
  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PMC.
  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Patsnap Synapse. What is the role of bioisosterism in drug design?
  • Technology Networks. LogP/LogD/pKa Analysis.
  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • ChemScene. 2060052-47-1 | Spiro[2.4]Heptan-4-amine hydrochloride.
  • ACS Publications. Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Wiley Online Library. Spirocyclic analogs of saturated carbo‐ and heterocyclic six‐membered rings.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • University of Pennsylvania. Bioisosteres of Common Functional Groups.

Sources

Safety Operating Guide

Spiro[2.4]heptan-4-amine oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of rigidified spirocyclic building blocks into their discovery pipelines. Spiroheptan-4-amine is a highly valued primary amine[1], utilized to impart structural rigidity, improve metabolic stability, and modulate basicity in lead optimization.

While the free base of this compound is a highly volatile [2], converting it to an oxalate salt (or similar salts like the [3]) significantly improves benchtop stability. However, this salt formation introduces distinct toxicological and logistical challenges. Oxalate salts carry a systemic toxicity risk via calcium chelation if ingested or inhaled, and the amine moiety remains a severe mucosal irritant[2].

This guide provides a causality-driven, self-validating operational framework for the safe handling, segregation, and disposal of Spiroheptan-4-amine oxalate.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective disposal and handling protocol, we must first understand the intrinsic properties of the compound. We do not just wear PPE because it is standard; we wear it to interrupt specific mechanisms of exposure.

PropertyValue / ClassificationOperational Causality & Impact
Physical State Solid (Oxalate Salt)Eliminates the high volatility of the free base but introduces a severe aerosolization risk. Powders require a draft shield or HEPA-filtered enclosure during weighing.
Free Base State Yellow LiquidIf the salt is free-based during a reaction workup, it reverts to a volatile liquid[2], mandating strict fume hood usage to prevent inhalation.
GHS Classification GHS07 (Warning)Classified as harmful if swallowed, and causes serious skin and eye irritation[2].
Toxicology (Counterion) Oxalate ChelationOxalate ions precipitate blood calcium as insoluble calcium oxalate. Inhalation of fine dust must be prevented to avoid systemic hypocalcemia and renal damage.
Lipophilicity (Base) LogP ~1.12 to 1.69The lipophilic nature of the spirocyclic core allows it to penetrate standard latex[3]. Double-gloving with nitrile is required for extended handling.

Part 2: Operational Handling Protocols

Every procedure in the laboratory must function as a self-validating system —meaning the process itself contains checks that confirm it was executed safely and correctly.

Step-by-Step Benchtop Handling Methodology
  • Environmental Preparation:

    • Action: Conduct all weighing and transfers inside a calibrated ductless powder weighing enclosure or a standard fume hood with the sash lowered.

    • Causality: The oxalate salt is prone to forming fine, airborne particulates. The enclosure captures these particulates, preventing inhalation and subsequent calcium chelation in the respiratory tract.

  • PPE Selection:

    • Action: Don safety goggles, a lab coat, and double nitrile gloves.

    • Causality: The spirocyclic amine is a severe eye and skin irritant[2]. Double-gloving ensures that if the outer glove is breached by a solvent carrying the compound, the inner glove provides a secondary barrier.

  • Weighing and Transfer:

    • Action: Use anti-static weigh boats and grounded spatulas.

    • Causality: Static charge can cause the fine oxalate powder to repel and aerosolize. Grounding dissipates this charge.

  • Self-Validation of Cleanliness:

    • Action: After transfer, wipe the balance area with a damp paper towel (using a 10% isopropanol/water solution), then wipe with a dry towel.

    • Validation Check: Visually inspect the dry towel under good lighting. If any white residue is visible, the decontamination was incomplete, and the wipe-down must be repeated.

Part 3: Chemical Waste Segregation and Disposal Workflow

Improper disposal of amine oxalates can lead to dangerous cross-reactions in bulk waste drums. Oxalates can act as reducing agents, and mixing them with strong oxidizers (e.g., nitric acid waste) can cause violent exothermic reactions.

Step-by-Step Disposal Methodology
  • Waste Characterization:

    • Action: Separate waste into solid streams (contaminated weigh boats, spatulas, PPE) and liquid streams (reaction mother liquors, aqueous washes).

  • Liquid Waste Neutralization:

    • Action: If the liquid waste contains high concentrations of the dissolved oxalate salt, slowly adjust the pH to a neutral range (pH 6.0–8.0) using dilute sodium bicarbonate or dilute hydrochloric acid.

    • Causality: Neutralizing the waste prevents unexpected acid-base exotherms when the liquid is transferred to a bulk organic or aqueous waste drum.

    • Validation Check: Dip universal indicator paper into the neutralized solution. If the paper reads outside pH 6.0–8.0, do not transfer the waste. Continue neutralization until the safe range is validated.

  • Solid Waste Segregation:

    • Action: Place all solid contaminated consumables into a designated "Solid Combustible Waste" bin lined with a heavy-duty poly bag.

    • Causality: Organic amine oxalates must be destroyed via high-temperature incineration to fully break down the stable spirocyclic ring and the oxalate counterion into harmless

      
      , 
      
      
      
      , and
      
      
      .

DisposalWorkflow Start Spiro[2.4]heptan-4-amine Oxalate Waste Assess Assess Physical State Start->Assess Solid Solid Waste (Powders, PPE) Assess->Solid Solid Liquid Liquid Waste (Reaction Filtrates) Assess->Liquid Liquid Incinerate Solid Combustible Bin (Incineration) Solid->Incinerate Neutralize pH Neutralization (Target pH 6-8) Liquid->Neutralize OrgWaste Non-Halogenated Organic Waste Neutralize->OrgWaste pH Verified

Workflow for the segregation and disposal of Spiroheptan-4-amine oxalate waste streams.

Part 4: Emergency Spill Response Protocol

In the event of a benchtop or floor spill of the solid oxalate salt, immediate containment is required to prevent aerosolization and tracking throughout the laboratory.

Step-by-Step Spill Response Methodology
  • Isolation: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder on footwear.

  • PPE Escalation: Don a fitted N95 or P100 particulate respirator alongside standard PPE. Causality: Sweeping the spill will inevitably aerosolize the oxalate salt; respiratory protection is non-negotiable.

  • Containment & Collection:

    • Action: Do NOT dry sweep. Lightly mist the spilled powder with water or a 10% isopropanol solution to bind the dust. Use a disposable plastic scraper to push the dampened mass into a rigid plastic waste container.

  • Surface Decontamination & Validation:

    • Action: Wash the spill area thoroughly with soap and water.

    • Validation Check: Swab the cleaned surface with a wet piece of pH paper. If the pH is basic (indicating residual amine) or highly acidic (indicating residual oxalate), repeat the washing step until a neutral pH is achieved.

SpillResponse Detect Spill Detected PPE Don Appropriate PPE (Nitrile, Respirator) Detect->PPE Contain Mist with Solvent (Prevent Aerosols) PPE->Contain Collect Scrape & Transfer to Solid Waste Contain->Collect Decon Decontaminate (Soap & Water) Collect->Decon

Emergency spill response logic for solid spirocyclic amine oxalate salts.

References

Sources

Personal protective equipment for handling Spiro[2.4]heptan-4-amine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical intermediates like Spiro[2.4]heptan-4-amine oxalate (CAS: 1956327-42-6) requires moving beyond generic safety data sheets. As drug development professionals, we must approach laboratory safety through the lens of chemical causality. This guide provides a mechanistically grounded framework for personal protective equipment (PPE) selection, handling workflows, and targeted disposal strategies to ensure absolute operational safety.

The Bipartite Hazard Profile

Spiro[2.4]heptan-4-amine oxalate presents a dual toxicological threat that dictates our logistical approach:

  • Amine-Mediated Irritation: The lipophilic spirocyclic amine core acts as a localized dermal and ocular irritant. Due to its structural mimicry of endogenous cyclic amines, systemic absorption can lead to central nervous system (CNS) disruption.

  • Oxalate Systemic Toxicity: The oxalate counterion (

    
    ) is the primary driver of severe systemic risk. Upon inhalation of aerosolized dust or dermal absorption of solvated compound, the oxalate rapidly chelates ionized calcium (
    
    
    
    ) in physiological fluids [3]. This chelation cascade induces acute hypocalcemia and forces the precipitation of insoluble calcium oxalate crystals in the renal tubules, which can trigger acute kidney injury.

G Source Spiro[2.4]heptan-4-amine Oxalate Dermal Dermal / Ocular Contact Source->Dermal Inhalation Inhalation of Dust Source->Inhalation AmineTox Amine-Mediated Irritation Dermal->AmineTox OxalateTox Systemic Oxalate Absorption Dermal->OxalateTox Inhalation->AmineTox Inhalation->OxalateTox CaChelation Calcium Chelation OxalateTox->CaChelation Renal Renal Crystallization CaChelation->Renal PPE_Gloves Nitrile Gloves & Goggles PPE_Gloves->Dermal Intercepts PPE_Resp P100 Respirator & Fume Hood PPE_Resp->Inhalation Intercepts

Mechanistic pathway of Spiro[2.4]heptan-4-amine oxalate toxicity and targeted PPE interventions.

Mechanistic Rationale for PPE Selection

Regulatory frameworks, such as OSHA 29 CFR 1910.132, mandate that PPE selection must be directly mapped to a rigorous hazard assessment[1]. Standard latex gloves and surgical masks are fundamentally inadequate for handling highly active oxalate salts.

PPE CategoryPrimary SpecificationSecondary SpecificationMechanistic Rationale
Hand Protection (Dry) Nitrile (0.12 mm thick)Double-gloving requiredNitrile provides excellent resistance to dry amine salts. Double-gloving ensures a self-validating barrier; if the outer layer is compromised by physical abrasion, the inner layer maintains integrity.
Hand Protection (Solvated) Butyl Rubber (0.3 mm thick)Worn over inner nitrileIf dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), nitrile rapidly degrades. Butyl rubber prevents solvent-mediated dermal absorption of the oxalate.
Respiratory P100 Half-Face RespiratorN95 minimum acceptableFilters 99.97% of airborne particulates. Critical for preventing inhalation of fine, low-density oxalate powders during electrostatic transfer [2].
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedPrevents ocular exposure to alkaline amine dust, which can cause severe corneal irritation and localized tissue damage.

Operational Protocol: Step-by-Step Handling Workflow

To guarantee trustworthiness, every handling protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check passes.

Phase 1: Environmental Validation & Donning

  • Airflow Verification: Turn on the ventilated balance enclosure or fume hood. Validation: Visually confirm the digital monitor indicates a negative pressure flow rate of at least 80–100 feet per minute (fpm).

  • Respirator Seal Check: Don the P100 respirator. Validation: Perform a positive/negative pressure seal check. Block the exhalation valve and exhale gently; the facepiece should bulge slightly without leaking.

  • Glove Inspection: Don double nitrile gloves. Validation: Inflate the outer gloves manually before donning to check for micro-punctures.

Phase 2: Weighing and Transfer (Dry Powder)

  • Static Mitigation: Amine oxalates are highly prone to electrostatic fly. Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-charge wipe before opening.

  • Transfer: Open the primary container only deep within the validation zone of the fume hood (at least 6 inches behind the sash). Transfer the required mass into a pre-tared, sealable glass vial.

  • Sealing: Cap the transfer vial before removing it from the ventilated enclosure.

Phase 3: Solvation

  • If introducing a solvent (e.g., DMSO for assay preparation), upgrade outer hand protection to Butyl Rubber.

  • Inject the solvent slowly down the side of the vial to prevent aerosolizing the powder at the bottom.

Spill Management & Oxalate-Targeted Disposal Plan

Standard sweeping of spills generates hazardous aerosols, and simple absorption of liquid spills fails to neutralize the oxalate threat. We must use chemical causality to render the spill inert.

Step 1: Containment Immediately isolate the area. Do not use dry sweeping. If the spill is dry powder, gently cover it with damp paper towels to suppress dust generation.

Step 2: Chemical Immobilization (Neutralization) For liquid spills (or solvated compound), apply a 5% Calcium Chloride (


) solution directly over the spill area.
Causality: The introduction of excess 

ions forces the immediate precipitation of the soluble oxalate into insoluble, biologically inert calcium oxalate. This chemical intervention neutralizes the systemic toxicity hazard before physical cleanup begins.

Step 3: Absorption & Disposal Absorb the neutralized mixture with an inert material like diatomaceous earth. Collect the slurry using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container. Disposal Routing: Route as hazardous organic waste. Ensure the waste stream is strictly segregated from strong oxidizing agents, as oxalates can undergo violent exothermic decomposition into


 and 

when oxidized.

References

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Occupational Safety and Health Administration (OSHA)[Link] [1]

  • NIOSH Respirator Selection Logic 2004 (Publication No. 2005-100) Centers for Disease Control and Prevention (CDC) / NIOSH[Link][1]

  • Oxalic Acid | CID 971 (Toxicity and Hypocalcemia Mechanism) PubChem, National Library of Medicine[Link][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.